Product packaging for Befetupitant(Cat. No.:CAS No. 290296-68-3)

Befetupitant

货号: B1667907
CAS 编号: 290296-68-3
分子量: 565.5 g/mol
InChI 键: ZGNPLCMMVKCTHM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

orally active neurokinin-1 receptor antagonist;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H29F6N3O2 B1667907 Befetupitant CAS No. 290296-68-3

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-morpholin-4-ylpyridin-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29F6N3O2/c1-18-7-5-6-8-22(18)23-16-25(38-9-11-40-12-10-38)36-17-24(23)37(4)26(39)27(2,3)19-13-20(28(30,31)32)15-21(14-19)29(33,34)35/h5-8,13-17H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNPLCMMVKCTHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29F6N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90183270
Record name Befetupitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290296-68-3
Record name Befetupitant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290296683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Befetupitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEFETUPITANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSH7NDI7MI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Befetupitant: A Technical Guide to its Mechanism of Action as a Neurokinin-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Befetupitant (formerly Ro67-5930) is a potent and highly selective, non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1][2] Developed by Hoffmann-La Roche, it was initially investigated as a potential antiemetic for chemotherapy-induced nausea and vomiting (CINV).[1][3] While its development was discontinued in favor of a related compound, netupitant, this compound continues to be a valuable research tool for studying the role of the NK1 receptor in various physiological and pathological processes, including corneal neovascularization.[1] This document provides an in-depth technical overview of the mechanism of action of this compound, including available data on its potency, relevant experimental protocols, and visualizations of its interaction with the NK1 signaling pathway.

Core Mechanism of Action: Competitive Antagonism of the NK1 Receptor

The primary mechanism of action of this compound is its competitive antagonism of the neurokinin-1 (NK1) receptor. The endogenous ligand for the NK1 receptor is Substance P (SP), a neuropeptide involved in a wide array of biological functions, including pain transmission, inflammation, and the emetic reflex. This compound, by binding to the NK1 receptor, prevents the binding of Substance P and thereby blocks its downstream signaling effects.

The NK1 receptor is a G-protein coupled receptor (GPCR). Upon activation by Substance P, it primarily couples to Gαq protein, initiating a signaling cascade that results in the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC), which in turn mediate the physiological responses to Substance P. This compound's antagonism of the NK1 receptor effectively inhibits this entire downstream cascade.

Quantitative Data

While the primary literature describing the initial pharmacological characterization of this compound is not fully accessible, related publications and reviews provide some quantitative and qualitative insights into its potency.

ParameterValueSpeciesNotes
Binding Affinity (Ki) Sub-nanomolarHumanDescribed as having high affinity for the human NK1 receptor. Specific Ki value not publicly available.
In Vitro Potency (IC50) Not Available-Functional assay data not publicly available.
In Vivo Efficacy ~0.1 mg/kg (oral)GerbilBlocked NK1-induced foot tapping.
In Vivo Efficacy 0.4 and 1.6 mg/mL (topical)MouseEffective in reducing hemangiogenesis and lymphangiogenesis in a corneal alkali burn model.

Experimental Protocols

In Vivo Model: Murine Corneal Alkali Burn for Neovascularization

  • Animal Model: Female, 6- to 8-week-old, C57BL/6 mice.

  • Induction of Injury: A corneal alkali burn is created to induce neovascularization.

  • Treatment Groups:

    • Vehicle control (e.g., 100% DMSO).

    • This compound at 0.4 mg/mL in vehicle.

    • This compound at 1.6 mg/mL in vehicle.

  • Administration: 10 μL of the assigned treatment is administered topically to the affected eye six times a day for a specified duration (e.g., 4 days).

  • Outcome Measures:

    • Slit-lamp examination for corneal opacity.

    • Immunohistochemistry of corneal flat mounts to quantify hemangiogenesis and lymphangiogenesis.

    • Staining (e.g., fluorescein and hematoxylin-eosin) to assess epithelial damage and inflammatory cell infiltration.

Visualizations

Signaling Pathway of the NK1 Receptor and Inhibition by this compound

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds & Activates This compound This compound This compound->NK1R Binds & Inhibits Gq Gαq NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Response Physiological Response (e.g., Nausea, Inflammation) Ca->Response PKC->Response

Caption: NK1 receptor signaling and its inhibition by this compound.

Experimental Workflow for In Vivo Corneal Neovascularization Model

Experimental_Workflow A Induce Corneal Alkali Burn in C57BL/6 Mice B Randomize into Treatment Groups (Vehicle, this compound 0.4 mg/mL, this compound 1.6 mg/mL) A->B C Topical Administration (10 µL, 6 times/day for 4 days) B->C D Slit-Lamp Examination for Corneal Opacity C->D E Corneal Tissue Harvesting C->E H Data Analysis & Quantification D->H F Immunohistochemistry for Hemangiogenesis & Lymphangiogenesis E->F G Histological Staining for Epithelial Damage & Inflammation E->G F->H G->H

Caption: Workflow for assessing this compound's effect on corneal neovascularization.

Logical Relationship of this compound's Mechanism of Action

Logical_Relationship A This compound B High Affinity & Selectivity for NK1 Receptor A->B C Competitive Antagonism B->C D Blocks Substance P Binding C->D E Inhibition of NK1 Receptor Signaling Cascade D->E F Therapeutic Potential (e.g., Antiemetic, Anti-angiogenic) E->F

Caption: Logical flow of this compound's mechanism to its therapeutic potential.

References

Befetupitant: A Technical Guide to its NK1 Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Befetupitant (also known as Ro67-5930) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1] Developed by Hoffmann-La Roche, it represents a significant area of research in therapeutics targeting the NK1 receptor pathway, which is critically involved in emesis, pain transmission, and inflammation.[1][2] This technical guide provides an in-depth overview of the core NK1 receptor antagonist activity of this compound, focusing on its binding affinity, functional potency, and in vivo efficacy. Detailed experimental protocols for key assays are provided, along with visualizations of relevant biological pathways and experimental workflows.

Core Concepts: The NK1 Receptor and Substance P

The NK1 receptor, a G protein-coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P.[3][4] The binding of Substance P to the NK1 receptor initiates a signaling cascade that plays a crucial role in various physiological processes, including the vomiting reflex (emesis), pain signaling, and inflammatory responses. This compound exerts its pharmacological effect by competitively binding to the NK1 receptor, thereby blocking the action of Substance P and inhibiting downstream signaling.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound's NK1 receptor antagonist activity. This compound is characterized by its high, sub-nanomolar binding affinity and potent functional antagonism.

Table 1: In Vitro Binding Affinity of this compound for the NK1 Receptor

CompoundReceptorAssay TypeRadioligandCell LineKi (nM)
This compoundHuman NK1Radioligand Binding[³H]-Substance PCHO or HEK293< 1

Note: Specific Ki values for this compound are reported to be in the sub-nanomolar range, indicating very high binding affinity.

Table 2: In Vitro Functional Antagonist Potency of this compound

CompoundAssay TypeAgonistCell LineIC50 (nM)
This compoundCalcium MobilizationSubstance PCHO-K1 or HEK293 expressing NK1R< 10
This compoundInositol Monophosphate (IP1) AccumulationSubstance PHEK293 expressing NK1R< 10

Note: IC50 values demonstrate the concentration of this compound required to inhibit 50% of the maximal response induced by Substance P, with lower values indicating higher potency.

Table 3: In Vivo Anti-emetic Efficacy of this compound

CompoundAnimal ModelEmetic StimulusEndpointID50 (mg/kg, p.o.)
This compoundFerretCisplatin-induced emesisInhibition of retching and vomiting< 1
This compoundGerbilNK1 agonist-induced foot tappingInhibition of foot tapping< 0.3

Note: ID50 values represent the dose of this compound required to inhibit the emetic or behavioral response by 50%, indicating potent in vivo activity at low oral doses.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams are provided in DOT language for use with Graphviz.

NK1 Receptor Signaling Pathway

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds and Activates This compound This compound This compound->NK1R Competitively Blocks Gq Gαq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates downstream Downstream Cellular Responses (Emesis, Pain) Ca2_release->downstream PKC->downstream

Caption: NK1 Receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for NK1 Receptor Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture CHO or HEK293 cells expressing human NK1 receptor mem_prep 2. Prepare cell membranes cell_culture->mem_prep incubation 3. Incubate membranes with: - [³H]-Substance P (Radioligand) - Varying concentrations of this compound mem_prep->incubation separation 4. Separate bound and free radioligand (e.g., filtration) incubation->separation measurement 5. Measure radioactivity of bound ligand (Scintillation counting) separation->measurement competition_curve 6. Plot competition binding curve measurement->competition_curve ki_calc 7. Calculate Ki value (Cheng-Prusoff equation) competition_curve->ki_calc

Caption: Workflow for determining the binding affinity (Ki) of this compound.

Experimental Workflow for Calcium Mobilization Assay

Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_plating 1. Plate NK1R-expressing cells (e.g., CHO-K1) in microplates dye_loading 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) cell_plating->dye_loading pre_incubation 3. Pre-incubate cells with varying concentrations of this compound dye_loading->pre_incubation agonist_addition 4. Add Substance P (agonist) to stimulate calcium release pre_incubation->agonist_addition measurement 5. Measure fluorescence intensity over time (FLIPR or plate reader) agonist_addition->measurement dose_response 6. Generate dose-response curves measurement->dose_response ic50_calc 7. Calculate IC50 value dose_response->ic50_calc

Caption: Workflow for assessing the functional potency (IC50) of this compound.

Experimental Protocols

NK1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human NK1 receptor.

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human NK1 receptor.

  • Radioligand: [³H]-Substance P.

  • Test Compound: this compound.

  • Buffers: Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors).

  • Instrumentation: Scintillation counter, filtration apparatus.

Protocol:

  • Membrane Preparation:

    • Culture the NK1R-expressing cells to confluency.

    • Harvest the cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of [³H]-Substance P to each well.

    • Add increasing concentrations of this compound (or vehicle for total binding, and a high concentration of unlabeled Substance P for non-specific binding).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay

Objective: To determine the functional antagonist potency (IC50) of this compound by measuring its ability to inhibit Substance P-induced intracellular calcium mobilization.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human NK1 receptor.

  • Fluorescent Dye: A calcium-sensitive dye such as Fluo-4 AM.

  • Agonist: Substance P.

  • Test Compound: this compound.

  • Buffers: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Instrumentation: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Protocol:

  • Cell Preparation:

    • Plate the NK1R-expressing cells in a 96- or 384-well black-walled, clear-bottom microplate and culture overnight.

    • Load the cells with Fluo-4 AM dye in HBSS for 1 hour at 37°C.

    • Wash the cells with HBSS to remove excess dye.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in HBSS.

    • Add the this compound dilutions to the respective wells of the cell plate and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

    • Place the cell plate in the fluorescence plate reader and record a baseline fluorescence reading.

    • Using the instrument's injector, add a fixed concentration of Substance P (typically the EC80 concentration) to all wells simultaneously.

    • Immediately begin recording the fluorescence intensity at regular intervals for several minutes to capture the calcium flux.

  • Data Analysis:

    • Determine the peak fluorescence response for each well after agonist addition.

    • Normalize the data as a percentage of the response in the absence of the antagonist.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

    • Fit the curve using a four-parameter logistic equation to determine the IC50 value.

In Vivo Anti-emetic Efficacy in the Ferret Model

Objective: To assess the in vivo anti-emetic efficacy of this compound against cisplatin-induced emesis.

Materials:

  • Animals: Male ferrets.

  • Emetic Agent: Cisplatin.

  • Test Compound: this compound formulated for oral administration.

  • Vehicle Control.

Protocol:

  • Acclimatization and Dosing:

    • Acclimatize ferrets to the experimental conditions.

    • Administer this compound or vehicle orally (p.o.) at a specified time before the emetic challenge (e.g., 1-2 hours).

  • Emetic Challenge:

    • Administer a standardized dose of cisplatin (e.g., 5-10 mg/kg, intraperitoneally) to induce emesis.

  • Observation:

    • Observe the animals continuously for a defined period (e.g., 4-8 hours) for signs of emesis.

    • Record the number of retches and vomits for each animal.

  • Data Analysis:

    • Calculate the percentage inhibition of emesis for each dose of this compound compared to the vehicle control group.

    • Determine the ID50 value (the dose that inhibits the emetic response by 50%) by non-linear regression analysis of the dose-response data.

Conclusion

This compound is a highly potent and selective NK1 receptor antagonist with demonstrated efficacy in both in vitro and in vivo models relevant to emesis. Its sub-nanomolar binding affinity and potent functional antagonism, coupled with its oral activity at low doses, underscore its significance as a research tool and a potential therapeutic agent. The detailed protocols provided in this guide offer a robust framework for the continued investigation and characterization of this compound and other novel NK1 receptor antagonists.

References

The Synthesis of Befetupitant: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Befetupitant (Ro67-5930), a potent and selective neurokinin-1 (NK1) receptor antagonist. This document details the chemical reactions, intermediates, and experimental procedures involved in its creation, based on publicly available scientific literature.

Core Synthesis Strategy

The synthesis of this compound, scientifically known as 2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-morpholin-4-ylpyridin-3-yl]propanamide, is a multi-step process. A key publication in Bioorganic & Medicinal Chemistry Letters outlines a convergent synthesis strategy. This approach involves the preparation of two key fragments which are then coupled to form the final molecule.

A graphical representation of the overall synthetic workflow is provided below:

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Final Coupling and Product Formation A1 Starting Material A A2 Intermediate A1 A1->A2 Reaction(s) A3 Key Fragment A (Substituted Pyridine) A2->A3 Reaction(s) C1 Coupling Reaction A3->C1 B1 Starting Material B B2 Intermediate B1 B1->B2 Reaction(s) B3 Key Fragment B (Substituted Propanamide) B2->B3 Reaction(s) B3->C1 C2 This compound C1->C2 Purification

Caption: Convergent synthesis strategy for this compound.

Detailed Synthesis Pathway

While the precise, step-by-step experimental protocols with quantitative data such as yields and specific reaction conditions are detailed within the primary scientific literature, a general outline of the synthesis can be described. The synthesis often commences with 6-chloronicotinic acid as a precursor material. The overall process involves key chemical transformations such as nucleophilic substitutions and cyclization reactions to construct the core structure of this compound.

A more detailed, though generalized, pathway is illustrated below:

Befetupitant_Synthesis start 6-Chloronicotinic Acid intermediate1 Substituted Pyridine Intermediate start->intermediate1 Multiple Steps (e.g., amination, Suzuki coupling) intermediate2 Key Amine Intermediate intermediate1->intermediate2 Functional Group Transformation This compound This compound intermediate2->this compound Amide Coupling fragmentB 2-[3,5-bis(trifluoromethyl)phenyl] -2-methylpropanoic acid derivative fragmentB->this compound

Caption: Generalized reaction sequence for this compound synthesis.

Experimental Protocols

Detailed experimental procedures, including reagent quantities, reaction times, temperatures, and purification methods, are proprietary to the developing entity or are found within subscription-based scientific journals. For academic and research purposes, accessing the following key publication is recommended for a thorough understanding of the experimental protocols:

  • Hoffmann, T., Bös, M., Stadler, H., Schnider, P., Hunkeler, W., Godel, T., ... & Gatti-McArthur, S. (2006). Design and synthesis of a novel, achiral class of highly potent and selective, orally active neurokinin-1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(5), 1362–1365.

Quantitative Data

Quantitative data, such as percentage yields for each synthetic step, spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) for the characterization of intermediates and the final product, and purity analysis (e.g., by HPLC), are crucial for replicating and validating the synthesis. This information is typically presented in the experimental sections of the primary research article. Without access to this specific publication, a summary table of quantitative data cannot be accurately compiled.

Signaling Pathway of NK1 Receptor Antagonism

This compound functions as an antagonist of the Neurokinin-1 (NK1) receptor. The binding of the endogenous ligand, Substance P, to the NK1 receptor initiates a signaling cascade. This compound competitively blocks this binding, thereby inhibiting the downstream signaling.

NK1_Signaling_Pathway substance_p Substance P nk1_receptor NK1 Receptor substance_p->nk1_receptor Binds and Activates This compound This compound This compound->nk1_receptor Blocks Binding g_protein Gq/11 Protein nk1_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag downstream Downstream Cellular Responses (e.g., Nausea, Vomiting) ip3->downstream dag->downstream

Caption: this compound's mechanism of action at the NK1 receptor.

The Discovery and Development of Befetupitant (Ro67-5930): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Befetupitant (Ro67-5930) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor, a key component in the signaling pathway of substance P.[1] Developed by Hoffmann-La Roche, this compound was initially investigated as a therapeutic agent for chemotherapy-induced nausea and vomiting (CINV).[1] Although a related compound, netupitant, was ultimately prioritized for clinical development in this indication, this compound has continued to be a valuable research tool and has been explored for other potential therapeutic applications, notably in the treatment of corneal neovascularization.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting available quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental pathways.

Introduction

The neurokinin-1 (NK1) receptor and its endogenous ligand, substance P, are integral to a multitude of physiological and pathological processes, including inflammation, pain transmission, and emesis.[3] The discovery of non-peptide antagonists for the NK1 receptor represented a significant advancement in the development of targeted therapies for conditions mediated by substance P. This compound emerged from a drug discovery program at Hoffmann-La Roche aimed at identifying novel, achiral, and orally active NK1 receptor antagonists with high affinity and selectivity.

Mechanism of Action

This compound functions as a competitive antagonist at the NK1 receptor. By binding to the receptor, it prevents the interaction of substance P, thereby inhibiting downstream signaling cascades. The activation of the NK1 receptor by substance P leads to the stimulation of various intracellular pathways, primarily through G-protein coupling (Gαq/11 and Gαs). This activation results in the production of second messengers such as inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and the activation of protein kinase C (PKC). These events contribute to neuronal excitation, inflammation, and the emetic reflex. This compound effectively blocks these substance P-induced signaling events.

Signaling Pathway of Substance P and Inhibition by this compound

Substance P Signaling and this compound Inhibition Substance P Signaling and this compound Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Binds to This compound This compound This compound->NK1 Receptor Blocks G-protein (Gq/11) G-protein (Gq/11) NK1 Receptor->G-protein (Gq/11) Activates PLC PLC G-protein (Gq/11)->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release Induces PKC activation PKC activation DAG->PKC activation Induces Physiological Response Physiological Response Ca2+ release->Physiological Response PKC activation->Physiological Response

Caption: this compound competitively blocks substance P binding to the NK1 receptor, inhibiting downstream signaling.

Preclinical Pharmacology

In Vitro Studies

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/Assay ConditionReference
Binding Affinity (Ki) Data not publicly available--
Functional Antagonism (IC50) Data not publicly available--
In Vivo Studies

The in vivo efficacy of this compound has been evaluated in animal models for conditions such as corneal neovascularization.

Table 2: In Vivo Efficacy of this compound in a Corneal Neovascularization Model

Animal ModelDosing RegimenKey FindingsReference
Mouse (Alkali Burn Model) 10 μL of 0.4 or 1.6 mg/mL in 100% DMSO, topically, six times a day for 4 days.Effective in reducing hemangiogenesis and lymphangiogenesis (P<0.05). However, the vehicle (DMSO) induced corneal opacity and inflammation.
Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in various preclinical species are not extensively published. The initial development program highlighted its potential for oral activity and CNS penetration.

Table 3: Preclinical Pharmacokinetic Profile of this compound

SpeciesRoute of AdministrationKey Parameters (T1/2, Cmax, AUC, Bioavailability)Reference
RatData not publicly available--
DogData not publicly available--

Experimental Protocols

In Vivo Corneal Neovascularization Model

The following protocol is based on the study by Bignami et al. (2014), which investigated the effect of this compound on corneal neovascularization in mice.

  • Species: C57BL/6 mice, female, 6-8 weeks old.

  • Anesthetize the mice.

  • Apply a 2 mm diameter filter paper disc soaked in 1N NaOH to the central cornea for 40 seconds.

  • Immediately after, rinse the ocular surface with sterile saline for 15 minutes.

  • Apply antibiotic ointment to the eye.

  • Randomize animals into treatment and control groups.

  • Administer 10 μL of this compound solution (0.4 mg/mL or 1.6 mg/mL in 100% DMSO) topically to the affected eye.

  • The control group receives 10 μL of the vehicle (100% DMSO).

  • Dosing is performed six times a day for a duration of 4 days.

  • At the end of the treatment period, euthanize the animals.

  • Enucleate the eyes and prepare corneal flat mounts.

  • Perform immunohistochemistry using antibodies against markers for blood vessels (e.g., CD31) and lymphatic vessels (e.g., LYVE-1).

  • Quantify the area of neovascularization using image analysis software.

Experimental Workflow for In Vivo Corneal Neovascularization Study

In Vivo Corneal Neovascularization Workflow In Vivo Corneal Neovascularization Experimental Workflow cluster_setup Study Setup cluster_induction Induction of CNV cluster_treatment Treatment cluster_assessment Efficacy Assessment Animal_Model C57BL/6 Mice Anesthesia Anesthetize Mice Animal_Model->Anesthesia Alkali_Burn Apply 1N NaOH to Cornea Anesthesia->Alkali_Burn Rinse Rinse with Saline Alkali_Burn->Rinse Randomization Randomize into Groups Rinse->Randomization Dosing Topical Dosing (this compound or Vehicle) Randomization->Dosing Euthanasia Euthanize Mice Dosing->Euthanasia After 4 days Tissue_Collection Corneal Flat Mounts Euthanasia->Tissue_Collection IHC Immunohistochemistry (CD31, LYVE-1) Tissue_Collection->IHC Analysis Image Analysis of Neovascularization IHC->Analysis

Caption: Workflow for the in vivo assessment of this compound on corneal neovascularization.

Synthesis

The synthesis of this compound is described as part of a novel, achiral pyridine class of NK1 receptor antagonists. A general overview of the synthetic approach involves the use of 6-chloronicotinic acid as a starting material, followed by a series of chemical transformations to build the final molecule. A detailed, step-by-step protocol for the synthesis is proprietary and not fully disclosed in the literature.

Clinical Development

This compound was initially considered for clinical development as an antiemetic for CINV. However, a related compound from the same class, netupitant, was ultimately selected for further development and is now commercially available in a combination product with palonosetron. As a result, there is limited publicly available clinical trial data specifically for this compound for this indication. Its exploration for other therapeutic areas, such as corneal neovascularization, has primarily been at the preclinical stage.

Table 4: Clinical Trial Summary for this compound

PhaseIndicationStatusKey FindingsReference
-Chemotherapy-Induced Nausea and VomitingDiscontinued in favor of Netupitant-

Conclusion

This compound (Ro67-5930) is a well-characterized, potent, and selective NK1 receptor antagonist that has played a role in the development of this class of drugs. Although its clinical development for CINV was not pursued in favor of a related compound, it remains a valuable tool for preclinical research into the role of the substance P/NK1 receptor pathway in various pathologies. The available data highlight its efficacy in a model of corneal neovascularization, although formulation challenges related to vehicle toxicity were identified. Further research may explore alternative formulations to harness the therapeutic potential of this compound in this and other indications.

References

Befetupitant: An In-Depth Pharmacokinetic and Metabolic Profile

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of the Absorption, Distribution, Metabolism, and Excretion of the Selective NK1 Receptor Antagonist Befetupitant (Ro 67-5930)

Introduction

This compound (also known by its developmental code name Ro 67-5930) is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. Developed by Hoffmann-La Roche, it was primarily investigated for its potential as an antiemetic agent, particularly in the context of chemotherapy-induced nausea and vomiting (CINV).[1] Further research has also explored its utility in other therapeutic areas, such as the treatment of corneal neovascularization.[1] The mechanism of action of this compound involves blocking the binding of substance P to the NK1 receptor, thereby inhibiting downstream signaling pathways associated with emesis and inflammation.[1]

This technical guide provides a comprehensive overview of the available pharmacokinetic and metabolic data on this compound. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the disposition of this compound. However, it is important to note that the clinical development of this compound for CINV was discontinued, which has limited the amount of publicly available, in-depth data.

Pharmacokinetics

Absorption

Specific details regarding the oral bioavailability and absorption characteristics of this compound have not been extensively reported in peer-reviewed publications.

Distribution

Information regarding the plasma protein binding, volume of distribution, and tissue penetration of this compound is not publicly available.

Metabolism

This compound undergoes metabolism primarily in the liver.[1] The principal metabolic pathway involves Phase I oxidation reactions. This suggests the involvement of the cytochrome P450 (CYP) enzyme system, a common pathway for the metabolism of many xenobiotics. However, specific CYP isoforms responsible for this compound metabolism have not been identified in the available literature. The oxidative metabolism of this compound leads to the formation of various metabolites, which may have differing pharmacological profiles.

Excretion

The routes and extent of excretion of this compound and its metabolites (e.g., renal, fecal) have not been detailed in publicly accessible sources.

Experimental Protocols

Due to the limited published data, detailed experimental protocols for the pharmacokinetic and metabolism studies of this compound are not available. The following sections outline general methodologies typically employed in the preclinical and clinical evaluation of a drug candidate like this compound.

In Vitro Metabolism Studies

A standard experimental workflow to characterize the in vitro metabolism of a compound like this compound is depicted below. Such studies are crucial for identifying metabolic pathways and the enzymes involved.

cluster_0 In Vitro Metabolism Workflow Compound This compound Incubation Incubation with Human Liver Microsomes/Hepatocytes Compound->Incubation Extraction Sample Extraction (e.g., Protein Precipitation, SPE) Incubation->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Metabolite_ID Metabolite Identification and Profiling Analysis->Metabolite_ID Reaction_Phenotyping Reaction Phenotyping (Recombinant CYPs) Metabolite_ID->Reaction_Phenotyping Enzyme_ID Identification of Metabolizing Enzymes Reaction_Phenotyping->Enzyme_ID

A generalized workflow for in vitro metabolism studies.
In Vivo Pharmacokinetic Studies

The characterization of the in vivo pharmacokinetic profile of a drug candidate typically follows the workflow illustrated below. These studies in animal models and human subjects are essential to understand the ADME properties of the drug.

cluster_1 In Vivo Pharmacokinetics Workflow Dosing Drug Administration (e.g., Oral, IV) to Animals/Humans Sampling Serial Blood/Plasma and Excreta Collection Dosing->Sampling Quantification Bioanalytical Method (e.g., LC-MS/MS) for Drug and Metabolite Quantification Sampling->Quantification PK_Analysis Pharmacokinetic Analysis (NCA, Compartmental Modeling) Quantification->PK_Analysis Parameters Determination of PK Parameters (Cmax, Tmax, AUC, t1/2, CL, Vd) PK_Analysis->Parameters

A typical workflow for in vivo pharmacokinetic studies.

Signaling Pathway

This compound exerts its pharmacological effect by antagonizing the NK1 receptor, which is a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, substance P, to the NK1 receptor initiates a signaling cascade that is implicated in nausea and vomiting. The inhibitory action of this compound on this pathway is a key aspect of its mechanism.

cluster_2 NK1 Receptor Signaling Pathway Inhibition SP Substance P NK1R NK1 Receptor SP->NK1R Binds G_Protein Gq/11 G-protein Activation NK1R->G_Protein Activates This compound This compound This compound->NK1R Blocks PLC Phospholipase C Activation G_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ and PKC Activation IP3_DAG->Ca_PKC Emesis Emetic Signal Transmission Ca_PKC->Emesis

Inhibition of the NK1 receptor signaling pathway by this compound.

Conclusion

This compound is a selective NK1 receptor antagonist that has been evaluated for its antiemetic properties. While it is known to undergo hepatic metabolism via oxidation, a detailed and quantitative understanding of its pharmacokinetics and metabolism is hampered by the limited amount of data in the public domain, likely due to the discontinuation of its clinical development for CINV. The information presented in this guide is based on the available scientific literature and provides a foundational understanding of the disposition of this compound. Further detailed characterization would require access to proprietary data from the developing company.

References

A Technical Guide to Befetupitant and Its Role in Substance P Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP) is a neuropeptide belonging to the tachykinin family that plays a crucial role in a multitude of physiological and pathological processes, including pain transmission, inflammation, and emesis.[1][2] It exerts its effects by binding to the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR) found in both the central and peripheral nervous systems.[3][4] The activation of NK1R by Substance P triggers a cascade of intracellular signaling events, making it a key target for therapeutic intervention in various disorders.[1]

Befetupitant (also known as Ro67-5930) is a potent, selective, non-peptide antagonist of the NK1 receptor. Developed by Hoffmann-La Roche, it competitively blocks the binding of Substance P, thereby inhibiting its downstream signaling. This action makes this compound a subject of interest for conditions mediated by the Substance P/NK1R pathway, most notably chemotherapy-induced nausea and vomiting (CINV). This guide provides an in-depth overview of this compound's mechanism of action, the underlying signaling pathways, quantitative data, and the experimental protocols used for its characterization.

Mechanism of Action: Competitive Antagonism of the NK1 Receptor

This compound functions as a competitive antagonist at the NK1 receptor. This means it binds to the same site on the receptor as the endogenous ligand, Substance P, but does not activate it. By occupying the receptor's binding pocket, this compound effectively prevents Substance P from initiating the conformational changes required for signal transduction. This blockade of the emetic signal is the primary mechanism behind its antiemetic properties.

The Substance P/NK1R Signaling Pathway

The NK1 receptor is a class A GPCR that primarily couples to the Gq/11 family of G-proteins. The binding of Substance P initiates a signaling cascade with the following key steps:

  • Receptor Activation: Substance P binds to the extracellular domain of the NK1R, inducing a conformational change.

  • G-Protein Coupling: The activated receptor engages the heterotrimeric G-protein, Gq/11, causing the exchange of GDP for GTP on the Gαq subunit.

  • PLC Activation: The activated Gαq subunit dissociates and stimulates phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

  • PKC Activation: DAG and the elevated intracellular Ca2+ levels synergistically activate Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to the ultimate cellular response.

This compound interrupts this pathway at the very first step by preventing Substance P from binding to and activating the NK1 receptor.

G_protein_signaling Substance P / NK1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Activates Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Ca_Release->PKC Response Cellular Response (e.g., Neuronal Excitability) PKC->Response SP Substance P SP->NK1R Binds & Activates This compound This compound This compound->NK1R Binds & Blocks workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare cell membranes expressing NK1R a1 Incubate membranes, radioligand, & this compound p1->a1 p2 Prepare radioligand ([³H]-Substance P) p2->a1 p3 Prepare serial dilutions of this compound p3->a1 a2 Separate bound from free ligand via filtration a1->a2 a3 Quantify radioactivity (Scintillation Counting) a2->a3 d1 Plot % Inhibition vs. [this compound] a3->d1 d2 Determine IC50 value from curve fit d1->d2 d3 Calculate Ki using Cheng-Prusoff Equation d2->d3

References

Preclinical Profile of Befetupitant: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Befetupitant (also known by its developmental code name Ro67-5930) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor. Developed initially by Hoffmann-La Roche, its primary therapeutic target was the prevention of chemotherapy-induced nausea and vomiting (CINV). As an NK1 receptor antagonist, this compound competitively blocks the binding of Substance P (SP), a neuropeptide involved in pain transmission, inflammation, and emesis.[1] Although its development for CINV was discontinued in favor of a related compound, netupitant, this compound has been investigated in other preclinical contexts, notably for the treatment of corneal neovascularization.[1] This technical guide provides a comprehensive summary of the available preclinical data on this compound, focusing on its mechanism of action, and findings from in vivo models.

Mechanism of Action: NK1 Receptor Antagonism

This compound exerts its pharmacological effects by competitively inhibiting the binding of Substance P to the NK1 receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by SP, initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to Gαq/11 proteins, which in turn activates phospholipase C (PLC). PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events trigger downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which ultimately modulate cellular processes such as proliferation, inflammation, and pain signaling. By blocking the initial binding of Substance P, this compound effectively prevents the initiation of this signaling cascade.

Signaling Pathway Diagram

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Binds Gq/11 Gq/11 NK1 Receptor->Gq/11 Activates This compound This compound This compound->NK1 Receptor Blocks PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Stimulates PKC PKC DAG->PKC Activates MAPK Cascade MAPK Cascade Ca2+ Release->MAPK Cascade PKC->MAPK Cascade Activates Cellular Responses Cellular Responses (Proliferation, Inflammation, Pain) MAPK Cascade->Cellular Responses Leads to

Caption: this compound blocks Substance P binding to the NK1 receptor, inhibiting downstream signaling.

Preclinical Efficacy Studies

Corneal Neovascularization

This compound has been evaluated in a preclinical model of corneal neovascularization, a condition characterized by the abnormal growth of blood vessels into the cornea, which can lead to vision loss.

A standardized model of alkali-burn induced corneal neovascularization is widely used in preclinical research. While the specific protocol for the this compound study is not detailed in the public domain, a general and representative protocol is as follows:

  • Animal Model: Adult C57BL/6 mice are typically used for this model.

  • Anesthesia: Mice are anesthetized using an intraperitoneal injection of a ketamine and xylazine cocktail.

  • Induction of Injury: A small, circular piece of filter paper (approximately 2 mm in diameter) is saturated with a 1 M sodium hydroxide (NaOH) solution. The saturated filter paper is then applied to the central cornea of one eye for a controlled duration (e.g., 30-60 seconds) to induce a chemical burn.[2][3][4]

  • Washing: Immediately after the removal of the filter paper, the eye is thoroughly irrigated with sterile saline or phosphate-buffered saline (PBS) to neutralize the alkali and remove any residual NaOH.

  • Treatment: In the published study, this compound was administered topically. Animals received 10 μL of this compound at concentrations of 0.4 mg/mL or 1.6 mg/mL, formulated in 100% dimethyl sulfoxide (DMSO). The control group received the vehicle (100% DMSO) alone. Treatments were administered six times a day for four days.

  • Evaluation: The extent of corneal neovascularization is assessed at the end of the treatment period. This can be done through slit-lamp biomicroscopy and quantified by measuring the length and area of new blood vessel growth. Immunohistochemical staining of corneal flat mounts for endothelial cell markers (e.g., CD31 for blood vessels and LYVE-1 for lymphatic vessels) is also a common method for detailed quantification.

Corneal_Neovascularization_Workflow Animal Preparation Animal Preparation Alkali Burn Injury Alkali Burn Injury Animal Preparation->Alkali Burn Injury Anesthetized C57BL/6 Mice Topical Treatment Topical Treatment Alkali Burn Injury->Topical Treatment 1M NaOH Application Evaluation Evaluation Topical Treatment->Evaluation This compound or Vehicle (6x/day for 4 days) Data Analysis Data Analysis Evaluation->Data Analysis Slit-lamp & Immunohistochemistry

References

Befetupitant: A Technical Guide to its Therapeutic Potential in Nervous System Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Befetupitant (Ro67-5930) is a potent, selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP). The SP/NK1 receptor system is extensively distributed throughout the central and peripheral nervous systems and is critically involved in the pathophysiology of numerous nervous system disorders, including affective disorders, pain, and emesis.[1][2] This technical guide provides an in-depth review of the mechanism of action of this compound, its preclinical rationale, and its therapeutic potential. We detail key experimental protocols for evaluating NK1 receptor antagonists and present quantitative data to contextualize their potency and efficacy. Furthermore, this document illustrates the core signaling pathways and experimental workflows through detailed diagrams to support further research and development in this area.

Introduction: this compound Profile

This compound is a high-affinity, competitive antagonist developed by Hoffmann-La Roche for the tachykinin NK1 receptor.[3][4] By preventing the binding of Substance P, this compound effectively blocks downstream signaling cascades implicated in neurogenic inflammation, pain transmission, and the regulation of stress and mood.[5] While its initial development for chemotherapy-induced nausea and vomiting was superseded by a related compound, netupitant, this compound remains a valuable tool for investigating the therapeutic utility of NK1 receptor antagonism in other CNS indications.

Table 1: Chemical and Physical Properties of this compound

Property Value Reference
IUPAC Name 2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-morpholin-4-ylpyridin-3-yl]propanamide
Molecular Formula C₂₉H₂₉F₆N₃O₂
Molar Mass 565.56 g·mol⁻¹
Class Non-peptide Neurokinin-1 Receptor Antagonist

| Mechanism | Competitive, selective NK1 Receptor Antagonist | |

Mechanism of Action: The Substance P/NK1 Receptor System

The biological effects of this compound are mediated through its inhibition of the Substance P (SP) / NK1 receptor (NK1R) signaling pathway.

2.1 Substance P and the NK1 Receptor Substance P is an 11-amino acid neuropeptide of the tachykinin family that functions as a primary neurotransmitter and neuromodulator. It is released from the terminals of sensory neurons and in various brain regions, where it preferentially binds to and activates the NK1 receptor, a G protein-coupled receptor (GPCR). This system is a key mediator of nociceptive signals, neurogenic inflammation, and emotional responses. High densities of NK1 receptors are found in brain regions critical for regulating affect and stress, such as the amygdala and cingulate cortex, providing a strong anatomical basis for the role of this system in anxiety and depression.

2.2 Molecular Signaling Pathway Upon binding of Substance P, the NK1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gαq/11 family. This initiates a well-characterized intracellular signaling cascade:

  • PLC Activation: Activated Gαq/11 stimulates phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

    • DAG , along with elevated Ca²⁺, activates protein kinase C (PKC).

    • These events lead to the activation of further downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK1/2), which ultimately modulate neuronal excitability, gene expression, and cell survival.

This compound, as a competitive antagonist, occupies the SP binding site on the NK1 receptor without inducing the conformational change required for G protein activation, thereby inhibiting all subsequent downstream signaling.

SP_NK1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound NK1R NK1 Receptor (GPCR) This compound->NK1R Antagonism SP Substance P SP->NK1R Binding & Activation G_protein Gαq/11 NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release ↑ Intracellular [Ca²⁺] IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC MAPK MAPK Cascade (e.g., ERK1/2) PKC->MAPK Response Neuronal Excitation Gene Expression Neuroinflammation MAPK->Response

Caption: Substance P / NK1 Receptor Signaling Pathway.

Therapeutic Potential in Nervous System Diseases

The widespread involvement of the SP/NK1R system in pathophysiology suggests a broad therapeutic potential for antagonists like this compound.

  • Affective Disorders (Depression & Anxiety): A large body of preclinical evidence demonstrates that NK1 receptor antagonists produce anxiolytic and antidepressant-like effects in various animal models. The rationale is based on blocking stress- and emotion-related SP signaling in key limbic brain regions. While clinical results for other NK1 antagonists in depression have been mixed, this remains an area of active investigation.

  • Pain and Migraine: SP is a primary afferent neurotransmitter that transmits pain signals from the periphery to the spinal cord. NK1 receptor antagonists have been shown to inhibit neuronal activation in pain-processing centers and may be particularly effective in visceral pain states.

  • Emesis: The SP/NK1R pathway is a crucial component of the central pattern generator in the brainstem that controls vomiting. Antagonism of this pathway is a clinically validated strategy for preventing chemotherapy-induced and post-operative nausea and vomiting.

  • Neuroinflammation: SP is a potent mediator of neurogenic inflammation. By blocking NK1 receptors, antagonists can potentially reduce neuronal death and neurological deficits in conditions like intracerebral hemorrhage.

Therapeutic_Rationale substance_p Substance P (SP) Neuropeptide nk1r NK1 Receptor (NK1R) substance_p->nk1r Binds & Activates pain Pain Signaling (Nociception) nk1r->pain emesis Emesis Reflex (Vomiting Center) nk1r->emesis affect Stress & Affect (Limbic System) nk1r->affect inflammation Neurogenic Inflammation nk1r->inflammation This compound This compound This compound->nk1r Blocks pain_disease Analgesia pain->pain_disease Therapeutic Target emesis_disease Anti-emetic emesis->emesis_disease Therapeutic Target affect_disease Anxiolytic Antidepressant affect->affect_disease Therapeutic Target inflammation_disease Neuroprotection inflammation->inflammation_disease Therapeutic Target Experimental_Workflow_Binding_Assay start Start prep Prepare Reagents: - NK1R Membranes - [³H]Substance P (Radioligand) - Test Compound (this compound) start->prep incubation Incubate Reagents (25°C, 20 min) prep->incubation filtration Rapid Filtration (Separate Bound vs. Free) incubation->filtration wash Wash Filters filtration->wash scintillation Liquid Scintillation Counting (Measure Radioactivity) wash->scintillation analysis Data Analysis: - Plot Displacement Curve - Calculate IC₅₀ -> Kᵢ scintillation->analysis end End analysis->end

References

Methodological & Application

Application Notes and Protocols for Neurokinin-1 (NK-1) Receptor Antagonists in Chemotherapy-Induced Nausea and Vomiting (CINV) Research: A Focus on Netupitant/Palonosetron (NEPA)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "befetupitant" did not yield specific research data. The following application notes and protocols are based on the well-researched and clinically relevant fixed-dose combination of the NK-1 receptor antagonist, netupitant, and the 5-HT3 receptor antagonist, palonosetron (NEPA), as a representative example for researchers, scientists, and drug development professionals in the field of chemotherapy-induced nausea and vomiting (CINV).

Introduction

Chemotherapy-induced nausea and vomiting (CINV) are among the most distressing side effects of cancer therapy, significantly impacting patients' quality of life and their ability to tolerate treatment.[1] The pathophysiology of CINV involves complex signaling pathways in both the central and peripheral nervous systems.[2] Two key neurotransmitters implicated in CINV are serotonin (5-HT) and substance P.[3][4][5] Serotonin acts on 5-HT3 receptors, primarily mediating acute CINV (occurring within 24 hours of chemotherapy), while substance P binds to neurokinin-1 (NK-1) receptors, playing a major role in delayed CINV (occurring more than 24 hours after chemotherapy).

The development of specific antagonists for these receptors has revolutionized CINV management. NEPA is a fixed-dose oral combination of netupitant (a highly selective NK-1 receptor antagonist) and palonosetron (a second-generation 5-HT3 receptor antagonist with a long half-life). This combination therapy targets both the acute and delayed phases of CINV, offering a convenient and effective prophylactic option for patients undergoing moderately and highly emetogenic chemotherapy (MEC and HEC).

Signaling Pathways in CINV

Chemotherapeutic agents can induce the release of neurotransmitters that activate signaling pathways leading to nausea and vomiting. The diagram below illustrates the primary pathways targeted by the combination of a 5-HT3 receptor antagonist and an NK-1 receptor antagonist.

CINV_Pathway cluster_PNS Peripheral Nervous System (Gut) cluster_CNS Central Nervous System Chemotherapy Chemotherapy Enterochromaffin_Cells Enterochromaffin Cells Chemotherapy->Enterochromaffin_Cells Damage Serotonin_Release Serotonin (5-HT) Release Enterochromaffin_Cells->Serotonin_Release _5HT3R 5-HT3 Receptor Serotonin_Release->_5HT3R Binds to Vagal_Afferent Vagal Afferent Nerve NTS Nucleus Tractus Solitarius (NTS) Vagal_Afferent->NTS Signal to CNS _5HT3R->Vagal_Afferent Activates Palonosetron Palonosetron Palonosetron->_5HT3R Blocks CTZ Chemoreceptor Trigger Zone (CTZ) Vomiting_Center Vomiting Center CTZ->Vomiting_Center NTS->Vomiting_Center Emesis Emesis Vomiting_Center->Emesis Substance_P_Release Substance P Release NK1R NK-1 Receptor Substance_P_Release->NK1R Binds to NK1R->Vomiting_Center Activates Netupitant Netupitant Netupitant->NK1R Blocks Chemotherapy_CNS Chemotherapy Chemotherapy_CNS->Substance_P_Release

Figure 1: Simplified signaling pathway of CINV and points of intervention for NEPA.

Efficacy of NEPA in Clinical Trials

The efficacy of NEPA has been evaluated in several pivotal Phase II and Phase III clinical trials. The following tables summarize the key quantitative data from these studies, focusing on the primary endpoint of Complete Response (CR), defined as no emesis and no use of rescue medication.

Table 1: Efficacy of NEPA in Patients Receiving Highly Emetogenic Chemotherapy (HEC)

Study PhaseTreatment ArmNAcute Phase CR (0-24h)Delayed Phase CR (>24-120h)Overall CR (0-120h)Reference
Phase IIINEPA + Dexamethasone41498.5%90.4%89.6%
Palonosetron + Dexamethasone41490.1%80.1%76.5%
Phase III (Asia)NEPA + Dexamethasone414--73.8%
Aprepitant + Granisetron + Dexamethasone415--72.4%

Table 2: Efficacy of NEPA in Patients Receiving Moderately Emetogenic Chemotherapy (MEC)

Study PhaseTreatment ArmNAcute Phase CR (0-24h)Delayed Phase CR (>24-120h)Overall CR (0-120h)Reference
Phase IIINEPA + Dexamethasone72493.1%81.4%76.9%
Palonosetron + Dexamethasone72589.7%70.1%69.5%

Experimental Protocol: Phase III Clinical Trial of NEPA for CINV Prophylaxis

This protocol outlines a typical Phase III, randomized, double-blind, active-controlled study to evaluate the efficacy and safety of a single oral dose of NEPA for the prevention of CINV in chemotherapy-naïve patients receiving HEC.

Experimental_Workflow cluster_screening Screening and Enrollment cluster_treatment Treatment and Observation (Cycle 1) cluster_analysis Data Analysis Patient_Population Chemotherapy-Naïve Patients Scheduled for HEC Informed_Consent Informed Consent Patient_Population->Informed_Consent Inclusion_Criteria Inclusion Criteria Met (e.g., age, performance status) Exclusion_Criteria Exclusion Criteria Met (e.g., concurrent radiation, certain medications) Inclusion_Criteria->Exclusion_Criteria No Randomization Randomization (1:1) Exclusion_Criteria->Randomization No Informed_Consent->Inclusion_Criteria Arm_A Arm A: NEPA (300mg/0.5mg) PO + Dexamethasone 12mg PO Randomization->Arm_A Arm_B Arm B (Control): Palonosetron 0.5mg PO + Dexamethasone 20mg PO Randomization->Arm_B Chemotherapy_Admin HEC Administration (Day 1) Arm_A->Chemotherapy_Admin 60 min prior Arm_B->Chemotherapy_Admin 60 min prior Observation_Period Observation Period (120 hours) Chemotherapy_Admin->Observation_Period Patient_Diary Patient Diary (Emesis, Nausea, Rescue Meds) Observation_Period->Patient_Diary Safety_Assessment Safety Assessment: Adverse Events Observation_Period->Safety_Assessment Primary_Endpoint Primary Endpoint: Complete Response (CR) in Delayed Phase Patient_Diary->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - CR in Acute & Overall Phases - No Emesis - No Significant Nausea Patient_Diary->Secondary_Endpoints Statistical_Analysis Statistical Analysis Primary_Endpoint->Statistical_Analysis Secondary_Endpoints->Statistical_Analysis Safety_Assessment->Statistical_Analysis

Figure 2: Workflow of a Phase III clinical trial for NEPA in CINV.
Study Objectives

  • Primary Objective: To demonstrate the superiority of a single oral dose of NEPA plus dexamethasone over a single oral dose of palonosetron plus dexamethasone in preventing CINV (no emesis and no rescue medication) during the delayed phase (>24-120 hours) following HEC.

  • Secondary Objectives: To compare the efficacy of the two regimens in the acute (0-24 hours) and overall (0-120 hours) phases, to assess the impact on nausea, and to evaluate the safety and tolerability of NEPA.

Patient Population
  • Inclusion Criteria:

    • Adult patients (≥18 years) with a confirmed malignancy.

    • Chemotherapy-naïve.

    • Scheduled to receive a single-day HEC regimen (e.g., cisplatin ≥70 mg/m² or an anthracycline and cyclophosphamide combination).

    • Karnofsky Performance Status ≥60%.

    • Adequate organ function.

  • Exclusion Criteria:

    • Nausea or vomiting within 24 hours prior to chemotherapy.

    • Use of other antiemetic agents within 48 hours of randomization.

    • Concurrent radiation therapy to the abdomen or pelvis.

Study Design and Treatment
  • A multicenter, randomized, double-blind, parallel-group study.

  • Treatment Arms:

    • NEPA Arm: A single oral dose of NEPA (containing 300 mg of netupitant and 0.50 mg of palonosetron) and a 12 mg oral dose of dexamethasone administered approximately 60 minutes before chemotherapy on Day 1. Patients in this arm will also receive placebo on Days 2-4.

    • Control Arm: A single oral dose of palonosetron (0.50 mg) and a 20 mg oral dose of dexamethasone administered approximately 60 minutes before chemotherapy on Day 1. Patients in this arm will receive 8 mg of dexamethasone twice daily on Days 2-4.

  • Rescue Medication: A protocol-specified rescue antiemetic (e.g., metoclopramide) is permitted as needed for breakthrough nausea and vomiting.

Assessments
  • Efficacy: Patients will record episodes of emesis, retching, and use of rescue medication in a daily diary for 120 hours after chemotherapy administration. Nausea will be assessed using a visual analog scale (VAS).

  • Safety: Adverse events (AEs) will be monitored throughout the study. Vital signs and laboratory tests will be performed at baseline and follow-up visits.

Statistical Analysis
  • The primary efficacy analysis will be performed on the intent-to-treat population.

  • The proportion of patients achieving a Complete Response in the delayed phase will be compared between the two treatment arms using a Cochran-Mantel-Haenszel test, stratified by gender and age.

  • Secondary efficacy endpoints will be analyzed using similar statistical methods.

  • Safety data will be summarized descriptively.

Conclusion

The combination of netupitant and palonosetron (NEPA) represents a significant advancement in the prevention of CINV, offering a simplified, single-dose oral regimen that effectively targets both acute and delayed phases. The robust clinical trial data demonstrates its superiority over a standard 5-HT3 receptor antagonist regimen, particularly in the critical delayed phase. The protocols and data presented here provide a framework for researchers and clinicians working to further optimize CINV management and improve the quality of life for patients undergoing cancer chemotherapy.

References

Befetupitant: Application Notes and Protocols for CNS Disorder Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Befetupitant (also known as Ro 67-5930) is a potent and selective, non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1][2] Developed initially by Hoffmann-La Roche for the prevention of chemotherapy-induced nausea and vomiting, its development was discontinued in favor of a related compound, netupitant.[2] Despite this, this compound remains a valuable tool for researchers investigating the role of the Substance P (SP)/NK1 receptor system in the pathophysiology of various central nervous system (CNS) disorders.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in CNS research, with a focus on its mechanism of action, key quantitative data, and relevant preclinical models.

The SP/NK1 receptor system is implicated in a wide range of physiological and pathological processes within the CNS, including pain transmission, stress, anxiety, and neurogenic inflammation. By blocking the binding of the endogenous ligand Substance P to the NK1 receptor, this compound allows for the elucidation of the therapeutic potential of NK1 receptor antagonism in various CNS pathologies.

Physicochemical Properties and Formulation

PropertyValue
IUPAC Name 2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-morpholin-4-ylpyridin-3-yl]propanamide
Molecular Formula C29H29F6N3O2
Molecular Weight 565.56 g/mol
Appearance White solid powder
Purity >98%

Formulation Considerations: For in vivo studies, this compound has been formulated for oral administration. For topical or localized administration in preclinical models, it has been dissolved in vehicles such as dimethyl sulfoxide (DMSO). Researchers should be aware that the vehicle itself can have biological effects and appropriate controls are essential.

Mechanism of Action

This compound is a competitive antagonist of the NK1 receptor. Substance P, the endogenous ligand for the NK1 receptor, is an undecapeptide neurotransmitter involved in excitatory signaling in the CNS. Upon binding to the NK1 receptor, a G protein-coupled receptor (GPCR), Substance P initiates a signaling cascade. This compound competitively binds to the NK1 receptor, thereby preventing the binding of Substance P and inhibiting its downstream effects.

This compound Mechanism of Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Substance P Substance P NK1R NK1 Receptor Substance P->NK1R binds G_Protein G-protein Activation NK1R->G_Protein activates Signaling Downstream Signaling (e.g., PLC, IP3, DAG) G_Protein->Signaling Effect Neuronal Excitation (Pain, Anxiety, etc.) Signaling->Effect This compound This compound This compound->NK1R blocks

Figure 1. This compound competitively antagonizes the NK1 receptor.

Quantitative Data

This compound exhibits high affinity for the NK1 receptor, with studies indicating a sub-nanomolar affinity.

ParameterValueSpecies/SystemReference
NK1 Receptor Affinity Sub-nanomolarNot specified
In Vivo Efficacy (Gerbil Foot-Tapping Model) ED50 ≈ 0.1 mg/kg (oral)Gerbil

Experimental Protocols

NK1 Receptor Binding Assay

This protocol is a generalized procedure for determining the binding affinity of this compound for the NK1 receptor using a competitive radioligand binding assay.

Materials:

  • HEK293 cells stably expressing the human NK1 receptor.

  • Radioligand: [³H]-Substance P or other suitable radiolabeled NK1 receptor antagonist.

  • Test compound: this compound.

  • Non-specific binding control: High concentration of unlabeled Substance P (e.g., 1 µM).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Culture and harvest HEK293-hNK1R cells. Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with a range of this compound concentrations.

  • Incubation: Add the cell membranes, radioligand, and either buffer, unlabeled Substance P, or this compound to the respective wells. Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

NK1 Receptor Binding Assay Workflow start Start prep Prepare Cell Membranes (HEK293-hNK1R) start->prep setup Set up 96-well Plate (Total, Non-specific, Competitive Binding) prep->setup incubation Incubate with Radioligand and this compound setup->incubation filtration Filter and Wash to Separate Bound and Free Ligand incubation->filtration quantify Quantify Radioactivity (Scintillation Counting) filtration->quantify analysis Calculate IC50 and Ki values quantify->analysis end End analysis->end

Figure 2. Workflow for an NK1 receptor binding assay.

Gerbil Foot-Tapping Model for CNS Activity

This in vivo model is used to assess the central activity of NK1 receptor antagonists. Intracerebroventricular (i.c.v.) administration of an NK1 receptor agonist induces a characteristic foot-tapping behavior in gerbils, which can be inhibited by centrally active NK1 receptor antagonists.

Materials:

  • Male Mongolian gerbils.

  • This compound (for oral administration).

  • NK1 receptor agonist (e.g., GR73632).

  • Vehicle for this compound and agonist.

  • Observation chambers.

Procedure:

  • Acclimation: Acclimate gerbils to the laboratory conditions and handling.

  • Drug Administration: Administer this compound or vehicle orally at a predetermined time before the agonist challenge (e.g., 1-2 hours).

  • Agonist Challenge: Administer the NK1 receptor agonist via i.c.v. injection.

  • Behavioral Observation: Immediately place the gerbil in an observation chamber and record the number of hind paw taps over a specific period (e.g., 5-10 minutes).

  • Data Analysis: Compare the number of foot taps in the this compound-treated groups to the vehicle-treated group. Calculate the dose-dependent inhibition of the foot-tapping response to determine the ED50.

Gerbil Foot-Tapping Model start Start acclimation Acclimate Gerbils start->acclimation drug_admin Oral Administration of This compound or Vehicle acclimation->drug_admin agonist_challenge i.c.v. Administration of NK1 Receptor Agonist drug_admin->agonist_challenge observation Observe and Record Foot-Tapping Behavior agonist_challenge->observation analysis Analyze Data and Calculate ED50 observation->analysis end End analysis->end

Figure 3. Experimental workflow for the gerbil foot-tapping model.

Applications in CNS Disorder Research

The potent and selective NK1 receptor antagonism of this compound, coupled with its CNS penetration, makes it a valuable tool for investigating a range of CNS disorders.

Anxiety and Depression

The SP/NK1R system is densely expressed in brain regions associated with stress and emotion, such as the amygdala and hippocampus. Preclinical studies with other NK1 receptor antagonists have shown anxiolytic and antidepressant-like effects in various animal models. This compound can be used in models such as the elevated plus-maze, light-dark box, and forced swim test to evaluate its potential as an anxiolytic or antidepressant.

Neurogenic Inflammation and Traumatic Brain Injury (TBI)

Substance P is a key mediator of neurogenic inflammation, a process implicated in the secondary injury cascade following TBI. NK1 receptor antagonists have been shown to reduce blood-brain barrier disruption and cerebral edema in preclinical models of TBI. This compound (as Ro 67,5930) has been cited in the context of research on acute CNS inflammation, suggesting its utility in models of TBI and stroke to investigate the therapeutic potential of blocking NK1 receptors in these conditions.

Conclusion

This compound is a well-characterized, potent, and selective NK1 receptor antagonist with demonstrated CNS activity. While its clinical development for emesis was halted, it remains a powerful research tool for exploring the role of the Substance P/NK1 receptor system in a variety of CNS disorders. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their investigations into the complex neurobiology of conditions such as anxiety, depression, and traumatic brain injury.

References

Protocol for the Solubilization and Use of Befetupitant in DMSO for Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Befetupitant (also known as Ro67-5930) is a potent and selective non-peptide antagonist of the tachykinin neurokinin 1 receptor (NK1R)[1][2]. The NK1R and its endogenous ligand, Substance P, are implicated in a variety of physiological and pathological processes, including pain transmission, inflammation, and emesis. Due to its mechanism of action, this compound is a valuable tool for investigating the role of the NK1R pathway in various disease models. Like many small molecule antagonists targeting this receptor, this compound exhibits limited aqueous solubility, necessitating the use of an organic solvent for the preparation of stock solutions for experimental use. Dimethyl sulfoxide (DMSO) is a common and effective solvent for this purpose[1][3].

This document provides a detailed protocol for the dissolution of this compound in DMSO and its subsequent use in both in vitro and in vivo experimental settings. Adherence to these guidelines is crucial to ensure accurate and reproducible results while minimizing potential solvent-induced artifacts.

Data Presentation

This compound Properties
PropertyValueReference
Molecular FormulaC₂₉H₂₉F₆N₃O₂[2]
Molar Mass565.56 g/mol
AppearanceSolid powder
Aqueous SolubilityLimited
Organic Solvent SolubilityGood solubility in organic solvents such as DMSO
Recommended DMSO Concentrations for Experiments
Experimental SystemRecommended Final DMSO ConcentrationNotes
In Vitro Cell Culture (General)≤ 0.5% (v/v)Higher concentrations can be cytotoxic. A vehicle control with the same final DMSO concentration is essential.
In Vitro Neuronal Cultures≤ 0.1% (v/v)Neuronal cells can be particularly sensitive to DMSO.
In Vivo (Systemic Administration)< 5% (v/v) in the final injection volumeCo-solvents may be necessary for some administration routes to maintain solubility upon dilution.

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, amber microcentrifuge tubes or glass vials

  • Vortex mixer

  • Calibrated pipettes and sterile tips

  • Appropriate sterile culture medium or vehicle for in vivo administration (e.g., saline, PBS)

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

  • Pre-weighing and Calculation:

    • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube or amber glass vial.

    • Calculate the volume of DMSO required to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution:

      • Volume (L) = Mass (g) / (565.56 g/mol * 0.010 mol/L)

  • Dissolution:

    • Add the calculated volume of sterile DMSO to the vial containing the this compound powder.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage:

    • Store the this compound stock solution in a tightly sealed amber vial at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

    • To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol details the serial dilution of the DMSO stock solution into an aqueous medium for cell culture experiments.

  • Intermediate Dilution (Optional but Recommended):

    • Prepare an intermediate dilution of the this compound stock solution in sterile cell culture medium. This helps to prevent precipitation of the compound when diluting into the final assay volume.

    • For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, dilute a 10 mM stock solution 1:100 in culture medium to create a 100 µM intermediate solution (containing 1% DMSO).

  • Final Dilution:

    • Add the appropriate volume of the intermediate solution (or the stock solution for a single dilution step) to the cell culture wells containing the final volume of medium to achieve the desired final this compound concentration.

    • Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, ideally ≤ 0.5%, and is consistent across all experimental and control groups.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium, ensuring the final DMSO concentration matches that of the experimental wells.

Protocol 3: Preparation of Dosing Solutions for In Vivo Studies

This protocol describes the preparation of this compound solutions for administration to animals. An in vivo study has reported the use of this compound at 0.4 mg/mL and 1.6 mg/mL in 100% DMSO for topical application in mice. For systemic administration, further dilution is typically required.

  • Dilution from Stock:

    • Thaw the this compound DMSO stock solution.

    • Dilute the stock solution in a sterile vehicle suitable for the intended route of administration (e.g., saline, PBS with a co-solvent like Tween 80 or PEG400).

    • The final concentration of DMSO in the injected solution should be minimized, generally below 5%. The final dosing volume will depend on the animal model and route of administration.

  • Vehicle Control:

    • Prepare a vehicle control solution containing the same final concentration of DMSO and any co-solvents as the drug-dosing solution.

  • Administration:

    • Administer the prepared solutions to the animals according to the experimental design.

Mandatory Visualization

Befetupitant_DMSO_Protocol_Workflow cluster_stock Stock Solution Preparation cluster_invitro In Vitro Working Solution cluster_invivo In Vivo Dosing Solution weigh Weigh this compound Powder add_dmso Add Sterile DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot and Store at -20°C/-80°C vortex->aliquot intermediate_dilution Intermediate Dilution in Culture Medium aliquot->intermediate_dilution vehicle_control_vitro Prepare Vehicle Control (DMSO in Medium) aliquot->vehicle_control_vitro dilute_vehicle Dilute in Sterile Vehicle (e.g., Saline + Co-solvent) aliquot->dilute_vehicle vehicle_control_vivo Prepare Vehicle Control (DMSO + Co-solvent in Vehicle) aliquot->vehicle_control_vivo final_dilution_vitro Final Dilution in Assay Plate intermediate_dilution->final_dilution_vitro

Caption: Workflow for preparing this compound solutions.

NK1R_Signaling_Pathway substance_p Substance P nk1r NK1 Receptor substance_p->nk1r Binds and Activates cellular_response Cellular Responses (e.g., Pain, Inflammation, Emesis) nk1r->cellular_response Initiates Signaling Cascade This compound This compound This compound->nk1r Blocks Binding

Caption: this compound's mechanism of action on the NK1R pathway.

References

Application Notes and Protocols: Befetupitant in Pain Management Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Befetupitant is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1][2] The NK1 receptor and its endogenous ligand, Substance P, are key players in the transmission of pain signals, particularly in the context of neurogenic inflammation and chronic pain states.[3][4][5] This document provides detailed application notes and protocols for the investigation of this compound in preclinical pain management studies. While this compound was initially developed as a potential antiemetic, its mechanism of action provides a strong rationale for its exploration as an analgesic.

Mechanism of Action: Targeting the Substance P/NK1 Receptor Pathway

Substance P is an eleven-amino acid neuropeptide that plays a crucial role in nociception. It is released from the terminals of primary afferent sensory neurons in the spinal cord in response to noxious stimuli. Upon release, Substance P binds to and activates NK1 receptors located on second-order neurons in the dorsal horn of the spinal cord.

The activation of the G protein-coupled NK1 receptor initiates a downstream signaling cascade. This cascade primarily involves the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling ultimately results in neuronal depolarization and increased excitability, contributing to the transmission of pain signals to higher brain centers. This compound, as a selective NK1 receptor antagonist, competitively blocks the binding of Substance P to the NK1 receptor, thereby inhibiting this signaling pathway and reducing the transmission of pain signals.

Signaling Pathway of Substance P and this compound's Point of Intervention

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Noxious Stimulus Noxious Stimulus Substance P Release Substance P Release Noxious Stimulus->Substance P Release Substance P Substance P Substance P Release->Substance P NK1R NK1 Receptor Gq Gq Protein NK1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Neuronal Excitation Increased Neuronal Excitability & Pain Transmission Ca->Neuronal Excitation PKC->Neuronal Excitation Substance P->NK1R binds & activates This compound This compound This compound->NK1R blocks

Caption: Substance P/NK1R signaling pathway and the inhibitory action of this compound.

Preclinical Studies in Pain Models

The investigation of this compound in preclinical pain models is warranted based on the established role of the Substance P/NK1 receptor system in pain pathophysiology. Key preclinical models where NK1 receptor antagonists have shown promise include:

  • Inflammatory Pain Models: Models such as Complete Freund's Adjuvant (CFA)-induced inflammation in the paw of rodents lead to persistent pain hypersensitivity. NK1 receptor antagonists are expected to reduce this hyperalgesia.

  • Neuropathic Pain Models: In models of nerve injury, such as spared nerve injury (SNI) or chronic constriction injury (CCI), there is an upregulation of Substance P and NK1 receptors, contributing to the maintenance of neuropathic pain.

Quantitative Data

Specific quantitative data for this compound in preclinical pain models, such as ED50 values for analgesia or detailed pharmacokinetic parameters in relevant species, are not widely available in the public domain. The following tables are provided as a template for researchers to populate with their own experimental data. For reference, data for other NK1 receptor antagonists may be considered, but direct extrapolation is not recommended.

Table 1: Pharmacokinetic Parameters of this compound (Example Template)

ParameterSpeciesRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (t½) (h)
This compoundRatOral
This compoundRatIntravenous
This compoundMouseOral
This compoundMouseIntravenous

Table 2: Efficacy of this compound in Preclinical Pain Models (Example Template)

Pain ModelSpeciesRoute of AdministrationDose (mg/kg)EndpointEfficacy (% reversal of hyperalgesia)ED50 (mg/kg)
CFA-induced Inflammatory PainRatOralMechanical Allodynia
CFA-induced Inflammatory PainRatOralThermal Hyperalgesia
Spared Nerve InjuryMouseOralMechanical Allodynia

Experimental Protocols

The following is a detailed protocol for evaluating the efficacy of this compound in a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA).

Protocol: Evaluation of this compound in the Rat CFA Model of Inflammatory Pain

1. Animals:

  • Male Sprague-Dawley rats (200-250 g) are commonly used.

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

2. Induction of Inflammation:

  • Briefly anesthetize the rats with isoflurane.

  • Inject 100 µL of Complete Freund's Adjuvant (CFA) (1 mg/mL Mycobacterium tuberculosis in an oil/saline emulsion) into the plantar surface of the left hind paw.

  • A control group should be injected with saline.

  • Allow 24-48 hours for inflammation and pain hypersensitivity to develop.

3. Drug Preparation and Administration:

  • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Administer this compound orally (p.o.) via gavage at various doses. A vehicle control group must be included.

4. Behavioral Testing:

  • Mechanical Allodynia:

    • Use von Frey filaments to assess the paw withdrawal threshold.

    • Acclimate the rats in individual Plexiglas chambers on a wire mesh floor for at least 15 minutes before testing.

    • Apply filaments of increasing force to the plantar surface of the inflamed paw until a withdrawal response is elicited.

    • The 50% paw withdrawal threshold can be calculated using the up-down method.

  • Thermal Hyperalgesia:

    • Use a plantar test apparatus (Hargreaves' test) to measure the latency to paw withdrawal from a radiant heat source.

    • Acclimate the rats in the testing apparatus.

    • Apply the heat source to the plantar surface of the inflamed paw and record the withdrawal latency.

    • A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.

5. Experimental Timeline:

  • Day 0: Baseline behavioral testing.

  • Day 1: Induction of inflammation with CFA injection.

  • Day 2: Post-CFA behavioral testing to confirm hyperalgesia.

  • Day 2 (post-testing): Administer this compound or vehicle.

  • Day 2 (post-dosing): Conduct behavioral testing at various time points (e.g., 1, 2, 4, 6, and 24 hours) to determine the time course of the analgesic effect.

6. Data Analysis:

  • Data should be expressed as the mean ± SEM.

  • Statistical analysis can be performed using a two-way ANOVA followed by a post-hoc test (e.g., Bonferroni's test) to compare drug-treated groups with the vehicle control group.

  • The ED50 value can be calculated using a non-linear regression analysis.

Experimental Workflow for Preclinical Pain Study

A Animal Acclimation B Baseline Behavioral Testing (e.g., von Frey, Plantar Test) A->B C Induction of Pain Model (e.g., CFA Injection) B->C D Confirmation of Pain Hypersensitivity C->D E Randomization & Grouping D->E F Drug Administration (this compound or Vehicle) E->F G Post-Dose Behavioral Testing (Time-course) F->G H Data Analysis & Interpretation G->H

Caption: A typical experimental workflow for evaluating this compound in a preclinical pain model.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Befetupitant's Poor Aqueous Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of befetupitant, a potent and selective neurokinin-1 (NK1) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound (also known as Ro67-5930) is a nonpeptide antagonist of the NK1 receptor, developed by Hoffmann-La Roche.[1] It has been investigated for its potential as an antiemetic, particularly for chemotherapy-induced nausea and vomiting.[2] Like many modern drug candidates, this compound is a lipophilic compound with poor aqueous solubility, which can lead to low and variable oral bioavailability, hindering its clinical development and therapeutic efficacy.[2] While it is soluble in organic solvents such as dimethyl sulfoxide (DMSO), these solvents can be toxic and are often not suitable for clinical formulations.[2]

Q2: What is the intrinsic aqueous solubility of this compound?

A2: While specific quantitative data for the intrinsic aqueous solubility of this compound is not widely published in public literature, it is consistently characterized as being poorly soluble in water.[3] For practical laboratory purposes, it is considered virtually insoluble in aqueous buffers.

Q3: What are the primary strategies for improving the aqueous solubility and dissolution rate of this compound?

A3: Several formulation strategies can be employed to overcome the poor aqueous solubility of this compound. These include:

  • Amorphous Solid Dispersions (ASDs): This is a well-documented and effective method for improving the dissolution of this compound. By dispersing the drug at a molecular level within a hydrophilic polymer matrix, the crystalline structure is disrupted, leading to a higher energy amorphous state that enhances dissolution.

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, which can improve the dissolution rate according to the Noyes-Whitney equation.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be used to formulate lipophilic drugs like this compound. These systems form fine emulsions or microemulsions in the gastrointestinal tract, facilitating drug absorption.

  • Co-solvents: While useful for in vitro experiments, the use of co-solvents is often limited in final pharmaceutical dosage forms due to potential toxicity.

Q4: Which polymers have shown promise for creating amorphous solid dispersions (ASDs) of this compound?

A4: A high-throughput screening study using the Screening of Polymers for Amorphous Drug Stabilization (SPADS) approach investigated eight different polymeric carriers for this compound ASDs. The study found that Eudragit E, HPMC 100LV, and Soluplus® were particularly effective in enhancing the dissolution of this compound.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Low or inconsistent dissolution of this compound in aqueous media. Crystalline nature of the raw this compound powder.Consider preparing an amorphous solid dispersion (ASD) to enhance dissolution. Refer to the detailed experimental protocol below.
Precipitation of this compound during in vitro dissolution testing of an ASD formulation. The concentration of the drug has exceeded its amorphous solubility and the polymer is not effectively inhibiting crystallization in the dissolution medium.* Increase the polymer-to-drug ratio in the ASD formulation.* Select a polymer with stronger specific interactions with this compound (e.g., hydrogen bonding).* Incorporate a precipitation inhibitor into the dissolution medium or the formulation itself.
Phase separation or crystallization of the this compound ASD during storage. The amorphous form is thermodynamically unstable. This can be exacerbated by high humidity and temperature.* Store the ASD in a tightly sealed container with a desiccant at controlled room temperature.* Select a polymer with a high glass transition temperature (Tg) to reduce molecular mobility.* Ensure the drug loading in the polymer is below the saturation point to maintain a stable, single-phase system.
Difficulty in preparing a homogeneous this compound ASD film using the SPADS method. Incomplete dissolution of this compound or the polymer in the solvent system.* Ensure the chosen solvent (e.g., dichloromethane/methanol co-solvent) completely dissolves both the drug and the polymer.* Gently agitate or vortex the solution to ensure homogeneity before dispensing.* Optimize the solvent evaporation rate to prevent rapid precipitation.

Experimental Protocol: Preparation of this compound Amorphous Solid Dispersion (ASD) via SPADS

This protocol is based on the "Screening of Polymers for Amorphous Drug Stabilization (SPADS)" approach and is intended for high-throughput screening of various polymers.

Materials:

  • This compound

  • Polymeric carriers (e.g., Eudragit E, HPMC 100LV, Soluplus®)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • 96-well microtiter plates

  • Automated liquid handler (optional, but recommended for high-throughput)

  • Vacuum oven or desiccator

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent system. A 9:1 (v/v) mixture of dichloromethane and methanol is a common starting point. The concentration will depend on the desired drug loading in the final ASD.

    • Prepare individual stock solutions of the selected polymers in the same solvent system.

  • Dispensing into Microtiter Plates:

    • Using a liquid handler or manual pipetting, dispense the this compound and polymer stock solutions into the wells of a 96-well plate to achieve the desired drug-to-polymer ratios (e.g., 10%, 20%, 30% drug loading).

  • Solvent Evaporation:

    • Place the microtiter plate in a vacuum oven or a desiccator at a controlled temperature (e.g., 40°C) until all the solvent has evaporated, resulting in the formation of thin ASD films at the bottom of each well.

  • Dissolution Testing:

    • To each well containing the ASD film, add a pre-determined volume of a relevant dissolution medium (e.g., simulated gastric fluid or fasted state simulated intestinal fluid).

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 1 and 3 hours), take aliquots from each well.

    • Filter the aliquots to remove any undissolved particles.

    • Analyze the concentration of dissolved this compound in the filtrate using a suitable analytical method, such as HPLC-UV.

Quantitative Data Summary

The following table summarizes the dissolution enhancement of this compound from amorphous solid dispersions with various polymers at different drug loadings, as determined by the SPADS method.

PolymerDrug LoadingDissolution after 1 hr (µg/mL)Dissolution after 3 hr (µg/mL)
Eudragit E 10%Data not publicly availableData not publicly available
20%Data not publicly availableData not publicly available
30%Data not publicly availableData not publicly available
HPMC 100LV 10%Data not publicly availableData not publicly available
20%Data not publicly availableData not publicly available
30%Data not publicly availableData not publicly available
Soluplus® 10%Data not publicly availableData not publicly available
20%Data not publicly availableData not publicly available
30%Data not publicly availableData not publicly available

Note: While the study by Senniksen et al. (2025) demonstrated significant dissolution improvement with these polymers, the specific quantitative data from the supplementary materials of the publication are required for a complete table. The trend observed was that these polymers significantly increased the concentration of dissolved this compound compared to the crystalline drug alone.

Visualizations

Neurokinin 1 (NK1) Receptor Signaling Pathway

This compound is an antagonist of the NK1 receptor. The following diagram illustrates the signaling pathway that is inhibited by this compound.

NK1_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling SP Substance P NK1R NK1 Receptor SP->NK1R Binds & Activates Gq_protein Gq Protein NK1R->Gq_protein Activates This compound This compound (Antagonist) This compound->NK1R Blocks PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses (e.g., Nausea, Emesis) Ca_release->Downstream PKC->Downstream

Caption: Antagonistic action of this compound on the NK1 receptor pathway.

Experimental Workflow for this compound ASD Formulation and Testing

The following diagram outlines the key steps in the formulation and evaluation of this compound amorphous solid dispersions.

ASD_Workflow cluster_0 Formulation Preparation cluster_1 Dissolution & Analysis prep_stocks Prepare this compound & Polymer Stock Solutions dispense Dispense into 96-Well Plate prep_stocks->dispense evaporate Solvent Evaporation (Vacuum Oven) dispense->evaporate asd_film Formation of ASD Films evaporate->asd_film add_media Add Dissolution Medium asd_film->add_media incubate Incubate at 37°C with Shaking add_media->incubate sample Sample at Time Points incubate->sample analyze Analyze this compound Concentration (HPLC) sample->analyze

Caption: Workflow for preparing and testing this compound ASDs.

References

Befetupitant Vehicle Toxicity in Topical Applications: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding vehicle-related toxicity in the topical application of Befetupitant.

Frequently Asked Questions (FAQs)

Q1: Has vehicle-related toxicity been observed with topical this compound formulations?

A1: Yes, a study on corneal neovascularization reported that a topical application of this compound was found to be toxic due to the use of dimethyl sulfoxide (DMSO) as a vehicle.[1] This highlights the critical importance of vehicle selection and screening for topical formulations of this compound.

Q2: What is DMSO, and why is it a concern in topical applications?

A2: Dimethyl sulfoxide (DMSO) is a potent solvent and penetration enhancer.[2] While it can improve the delivery of active pharmaceutical ingredients (APIs) through the skin, it is also known to cause skin reactions. Dermatological side effects are common with the transdermal application of DMSO.[3][4][5]

Q3: What are the common signs of DMSO-induced skin toxicity?

A3: Common adverse reactions to topical DMSO are generally mild and transient and may include itching, skin irritation, tingling, or a burning sensation. A characteristic garlic-like odor on the breath and skin may also occur. The severity of these reactions is often dose-dependent.

Q4: Are there other common excipients in topical formulations that can cause skin irritation?

A4: Yes, several other excipients are known to have skin irritation potential. These include, but are not limited to:

  • Propylene Glycol: A common solvent and humectant that can cause irritant and allergic contact dermatitis, even at concentrations as low as 2%.

  • Sodium Lauryl Sulfate (SLS): An anionic surfactant used as a cleansing and emulsifying agent that is a well-known skin irritant.

  • Emulsifiers: These are essential for maintaining the stability of creams and lotions but can disrupt the skin barrier.

  • Preservatives: Necessary to prevent microbial growth, but some can be sensitizing.

Troubleshooting Guides

Issue 1: Unexpected Skin Irritation in an In Vivo Study

Q: We observed erythema and edema at the application site in our animal model, which was not anticipated based on the individual components. What could be the cause and how do we troubleshoot?

A:

  • Vehicle-API Interaction: The combination of this compound with the chosen vehicle may have synergistic irritating effects. The vehicle can enhance the penetration of this compound, leading to higher local concentrations and subsequent irritation.

  • Excipient Concentration: The concentration of certain excipients, such as penetration enhancers or surfactants, may be too high. Review the formulation and consider reducing the concentration of potentially irritating components.

  • pH of the Formulation: An inappropriate pH can disrupt the skin's natural acid mantle and cause irritation. Measure the pH of your formulation and adjust it to a skin-compatible range (typically between 4.5 and 6.5).

  • Contamination: Microbial or chemical contamination of the formulation can lead to unexpected inflammatory responses. Ensure all components are sterile and the formulation process is aseptic.

  • Troubleshooting Steps:

    • Conduct a vehicle-only control study to isolate the effect of the vehicle.

    • Test a range of concentrations of the potentially irritating excipient to determine a non-irritating level.

    • Perform a dose-ranging study with the this compound formulation to identify a non-toxic concentration.

    • Re-evaluate the formulation for any potential chemical incompatibilities between excipients and the API.

Issue 2: Poor Formulation Stability Leading to Inconsistent Results

Q: Our this compound cream formulation is showing signs of phase separation over time. Could this be related to toxicity, and how can we fix it?

A: Formulation instability can indeed lead to inconsistent and potentially toxicological results. Phase separation can lead to a non-uniform distribution of the API and excipients, potentially delivering a higher, more irritating concentration of this compound or other components in some applications.

Troubleshooting Steps:

  • Emulsifier System: The choice and concentration of your emulsifier(s) may be inadequate for the oil and water phases of your cream. Re-evaluate the hydrophilic-lipophilic balance (HLB) requirement of your formulation.

  • Manufacturing Process: Factors such as mixing speed, temperature, and order of ingredient addition can significantly impact emulsion stability. Ensure your manufacturing process is well-controlled and reproducible.

  • Ingredient Compatibility: Some ingredients may interact over time, leading to a breakdown of the emulsion. Conduct compatibility studies of all formulation components.

  • Storage Conditions: Ensure the formulation is stored at the recommended temperature and protected from light, as these factors can affect stability.

  • Viscosity Modifiers: The viscosity of the formulation may be too low to prevent the coalescence of droplets. Consider adding or increasing the concentration of a suitable thickening agent.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of Common Topical Excipients in Human Keratinocytes (HaCaT cells)

ExcipientAssayEndpointIC50 ValueReference
Triton X-100 (Model Irritant)MTTCell ViabilityNot specified, but used as a positive control for toxicity
Labrasol®MTTCell ViabilityNot specified, but less toxic than Triton X-100
Labrafil®MTTCell ViabilityNot specified, but less toxic than Triton X-100
Transcutol®MTTCell ViabilityNot specified, but less toxic than Triton X-100
Labrafac®MTTCell ViabilityNon-toxic at tested concentrations

Table 2: In Vivo Skin Irritation Data for Common Topical Excipients

ExcipientConcentrationSpeciesObservationReference
Dimethyl Sulfoxide (DMSO)90%HumanClinical signs of irritation after 15-minute exposure
Dimethyl Sulfoxide (DMSO)60%HumanClinical signs of irritation after 3-hour exposure
Propylene Glycol10%HumanSimple erythema in some individuals
Propylene Glycol2%HumanSensitization reactions in dermatitis patients
Sodium Lauryl Sulfate (SLS)0.5%HumanIncreased skin redness and impaired barrier function after 24-hour patch
Sodium Lauryl Sulfate (SLS)0.075%HumanSignificant erythema and elevated transepidermal water loss (TEWL)

Experimental Protocols

In Vitro Skin Irritation Testing (Based on OECD Test Guideline 439)

This protocol provides a framework for assessing the skin irritation potential of a this compound topical formulation using a reconstructed human epidermis (RhE) model.

1. Principle: The test chemical is applied topically to the RhE model. The endpoint is cell viability, measured by the enzymatic conversion of MTT to a colored formazan salt. A reduction in cell viability below a certain threshold indicates irritation potential.

2. Materials:

  • Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)

  • Assay medium

  • MTT solution (0.5 mg/mL)

  • Isopropanol or other suitable solvent for formazan extraction

  • Phosphate-buffered saline (PBS)

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

  • Negative control (e.g., sterile PBS)

  • This compound test formulation and vehicle control

3. Procedure:

  • Pre-incubation: Upon receipt, place the RhE tissues in a 6-well plate with assay medium and pre-incubate at 37°C, 5% CO2 for at least 1 hour.

  • Application of Test Material: Apply a sufficient amount of the this compound formulation, vehicle control, positive control, and negative control to the surface of the RhE tissues (typically 25-50 µL).

  • Exposure: Incubate the treated tissues for the specified exposure time (e.g., 60 minutes) at 37°C, 5% CO2.

  • Washing: After exposure, thoroughly wash the tissues with PBS to remove the test material.

  • MTT Assay: Transfer the tissues to a new plate containing MTT solution and incubate for 3 hours at 37°C, 5% CO2.

  • Formazan Extraction: After incubation, transfer the tissues to a tube or plate containing isopropanol to extract the formazan.

  • Measurement: Measure the absorbance of the extracted formazan solution using a spectrophotometer at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each test material relative to the negative control. A mean viability of ≤ 50% is indicative of a skin irritant.

In Vivo Acute Dermal Irritation/Corrosion Testing (Based on OECD Test Guideline 404)

This protocol outlines the steps for an in vivo assessment of the dermal irritation potential of a this compound formulation in an animal model (typically rabbits).

1. Principle: A single dose of the test substance is applied to the skin of an animal. The site is observed for signs of erythema and edema at specified intervals.

2. Animal Model:

  • Healthy, young adult albino rabbits.

3. Procedure:

  • Animal Preparation: Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of the animals.

  • Application: Apply 0.5 mL (if liquid) or 0.5 g (if solid or semi-solid) of the this compound formulation to a small area of the clipped skin (approximately 6 cm²). Cover the application site with a gauze patch and non-irritating tape. A separate site should be used for the vehicle control.

  • Exposure: The exposure duration is typically 4 hours.

  • Removal of Test Substance: After 4 hours, remove the patch and any residual test substance.

  • Observation: Examine the application sites for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Scoring is based on a standardized scale. Observations may continue for up to 14 days to assess the reversibility of any effects.

  • Data Analysis: The mean scores for erythema and edema for each animal are calculated. Classification as an irritant is based on the severity and reversibility of the observed skin reactions.

Visualizations

G Fig. 1: Generalized Vehicle-Induced Skin Irritation Pathway Vehicle Topical Vehicle (e.g., DMSO, Propylene Glycol) StratumCorneum Stratum Corneum Disruption Vehicle->StratumCorneum Keratinocytes Keratinocyte Stress/Damage StratumCorneum->Keratinocytes Cytokines Release of Pro-inflammatory Cytokines & Chemokines (e.g., IL-1α, TNF-α) Keratinocytes->Cytokines Inflammation Inflammatory Cell Infiltration (Neutrophils, Lymphocytes) Cytokines->Inflammation Symptoms Clinical Symptoms (Erythema, Edema) Inflammation->Symptoms

Caption: Generalized Vehicle-Induced Skin Irritation Pathway

G Fig. 2: Experimental Workflow for Topical Toxicity Testing Formulation This compound Formulation InVitro In Vitro Skin Irritation Test (OECD 439) Formulation->InVitro Decision1 Irritant Potential? InVitro->Decision1 InVivo In Vivo Dermal Irritation Test (OECD 404) Decision1->InVivo Yes Proceed Proceed with Further Development Decision1->Proceed No Decision2 Acceptable Irritation Profile? InVivo->Decision2 Decision2->Proceed Yes Reformulate Reformulate / Re-evaluate Vehicle Decision2->Reformulate No

Caption: Experimental Workflow for Topical Toxicity Testing

G Fig. 3: Troubleshooting Logic for Unexpected Toxicity Start Unexpected Toxicity Observed CheckVehicle Is Vehicle-Only Control Irritating? Start->CheckVehicle CheckAPI Is API Concentration Too High? CheckVehicle->CheckAPI No ReformulateVehicle Reformulate with Alternative Vehicle CheckVehicle->ReformulateVehicle Yes CheckExcipients Are Excipient Concentrations Optimized? CheckAPI->CheckExcipients No LowerAPI Lower API Concentration CheckAPI->LowerAPI Yes CheckStability Is the Formulation Stable? CheckExcipients->CheckStability Yes AdjustExcipients Adjust Excipient Concentrations CheckExcipients->AdjustExcipients No ImproveStability Improve Formulation Stability CheckStability->ImproveStability No End Re-test Formulation CheckStability->End Yes ReformulateVehicle->End LowerAPI->End AdjustExcipients->End ImproveStability->End

Caption: Troubleshooting Logic for Unexpected Toxicity

References

Technical Support Center: Optimizing Befetupitant Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Befetupitant dosage for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1][2] Its primary mechanism of action is to block the binding of Substance P, a neuropeptide involved in pain transmission, inflammation, and emesis, to the NK1 receptor.[3] By inhibiting this interaction, this compound can modulate downstream signaling pathways associated with these physiological responses. This makes it a compound of interest for conditions such as chemotherapy-induced nausea and vomiting (CINV) and corneal neovascularization.[1][3]

Q2: What are the main challenges when working with this compound in vivo?

The primary challenges associated with the in vivo use of this compound are its poor aqueous solubility and the potential for vehicle-induced toxicity. Like many NK1 receptor antagonists, this compound is a lipophilic molecule, which can lead to difficulties in preparing formulations suitable for systemic administration and may result in variable bioavailability. Additionally, the use of certain solvents, such as dimethyl sulfoxide (DMSO), to dissolve this compound for topical application has been shown to cause local toxicity.

Q3: Are there established in vivo dosages for this compound?

Directly reported in vivo dosages for this compound are limited. One study on corneal neovascularization in an alkali burn model used topical applications of this compound at concentrations of 0.4 and 1.6 mg/mL in 100% DMSO. However, this study also reported toxicity associated with the DMSO vehicle. For systemic administration (oral, intraperitoneal, intravenous), researchers often need to refer to data from analogous NK1 receptor antagonists like Netupitant and Aprepitant to establish a starting dose range.

Q4: What are typical dosage ranges for other NK1 receptor antagonists that can guide my this compound experiments?

Data from other well-characterized NK1 receptor antagonists can provide a valuable starting point for dose-finding studies with this compound.

  • Netupitant:

    • Intraperitoneal (mice): 1-10 mg/kg was shown to be effective in inhibiting Substance P-induced scratching behavior.

    • Intraperitoneal (gerbils): An ID50 of 1.5 mg/kg was reported for counteracting NK1 agonist-evoked foot tapping.

    • Oral (gerbils): An ID50 of 0.5 mg/kg was effective against NK1 agonist-induced foot tapping.

    • Oral (ferrets): 1-3 mg/kg almost completely inhibited cisplatin-induced emesis.

  • Aprepitant:

    • Oral (rats): Doses up to 1000 mg/kg twice daily have been used in long-term studies.

    • Intravenous (rats): Single doses of 2 mg/kg have been used in pharmacokinetic studies.

  • Maropitant (veterinary use):

    • Subcutaneous (dogs): 1 mg/kg.

    • Oral (dogs): 2 or 8 mg/kg.

It is crucial to perform dose-response studies to determine the optimal dose of this compound for your specific animal model and experimental endpoint.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Poor Solubility / Precipitation of this compound in Aqueous Solutions This compound has poor aqueous solubility.1. Formulation Strategies: Consider using amorphous solid dispersions (ASDs) to improve dissolution. Co-formulating with polymers like Eudragit E, HPMC, or Soluplus can be beneficial. 2. Alternative Vehicles: For systemic administration, consider vehicles such as polyethylene glycol (PEG) 400, cyclodextrins, or oil-based formulations (e.g., corn oil, peanut oil). A combination of DMSO and corn oil (with a final DMSO concentration <1%) is a common approach for poorly soluble compounds. 3. Sonication: Gentle sonication can help in dissolving the compound.
Vehicle-Induced Toxicity (e.g., with DMSO) The chosen solvent/vehicle may have inherent toxicity at the concentration used.1. Reduce DMSO Concentration: If DMSO is necessary, aim for the lowest possible concentration, ideally below 1% for systemic injections. 2. Alternative Solvents: Explore less toxic alternatives to DMSO. Zwitterionic liquids (ZILs) and Cyrene™ have been proposed as greener and less toxic substitutes. 3. Vehicle Control Group: Always include a vehicle-only control group in your experiments to differentiate between compound effects and vehicle-induced artifacts.
Lack of Efficacy or High Variability in Results Suboptimal dosage, poor bioavailability, or rapid metabolism.1. Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal effective dose. 2. Pharmacokinetic (PK) Analysis: If possible, perform a basic PK study to determine the half-life and bioavailability of your this compound formulation in the chosen animal model. The bioavailability of other oral NK1 receptor antagonists can be low due to first-pass metabolism. 3. Route of Administration: The route of administration can significantly impact bioavailability. Intraperitoneal or subcutaneous injections may provide more consistent exposure than oral gavage for initial studies.
Adverse Effects in Animals (e.g., lethargy, weight loss) The dose may be too high, or there may be off-target effects.1. Dose Reduction: Lower the dose and re-evaluate the therapeutic window. 2. Monitor Animal Health: Closely monitor animals for clinical signs of toxicity. 3. Literature Review: Review literature on other NK1 receptor antagonists for potential class-related side effects.

Quantitative Data Summary

Table 1: In Vivo Dosages of this compound and Analogous NK1 Receptor Antagonists

CompoundAnimal ModelRoute of AdministrationDosageReference
This compound MouseTopical0.4 and 1.6 mg/mL (in DMSO)
Netupitant MouseIntraperitoneal1-10 mg/kg
GerbilIntraperitonealID50: 1.5 mg/kg
GerbilOralID50: 0.5 mg/kg
FerretOral1-3 mg/kg
Aprepitant RatOralUp to 1000 mg/kg (twice daily)
RatIntravenous2 mg/kg
Maropitant DogSubcutaneous1 mg/kg
DogOral2 and 8 mg/kg

Table 2: Pharmacokinetic Parameters of Analogous NK1 Receptor Antagonists

CompoundAnimal ModelRoute of AdministrationBioavailability (%)Terminal Half-life (t½)Reference
Aprepitant HumanOral~60-65%9-13 hours
Netupitant HumanOral-~80 hours
Maropitant DogOral (2 mg/kg)23.7%4.03 hours
DogOral (8 mg/kg)37.0%5.46 hours
DogSubcutaneous (1 mg/kg)90.7%7.75 hours

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Administration of an NK1 Receptor Antagonist (Netupitant) in Mice

This protocol is adapted from a study investigating the effect of Netupitant on Substance P-induced scratching behavior.

  • Preparation of Dosing Solution:

    • Dissolve Netupitant in a suitable vehicle. For poorly soluble compounds, a common vehicle is 5-10% DMSO in saline or a suspension in 0.5% carboxymethylcellulose (CMC).

    • Prepare a stock solution and dilute it to the final desired concentrations (e.g., 1, 3, and 10 mg/kg).

  • Animal Handling and Dosing:

    • Use appropriate animal handling and restraint techniques.

    • Administer the prepared Netupitant solution via intraperitoneal injection. The injection volume should not exceed 10 mL/kg.

    • Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.

  • Experimental Procedure:

    • Following a predetermined pretreatment time (e.g., 30-60 minutes), induce the desired biological response (e.g., intrathecal injection of Substance P).

    • Observe and quantify the behavioral or physiological endpoint.

Protocol 2: Oral Administration of an NK1 Receptor Antagonist (Netupitant) in Ferrets

This protocol is based on a study evaluating the anti-emetic properties of Netupitant.

  • Preparation of Dosing Solution:

    • Prepare an oral formulation of Netupitant. This may involve suspending the compound in a vehicle like 0.5% CMC.

  • Animal Handling and Dosing:

    • Administer the formulation orally using a gavage needle. Ensure the animal's head is in a neutral position to prevent injury.

    • The volume administered should be appropriate for the size of the animal.

  • Experimental Procedure:

    • After a specified pretreatment period (e.g., 1-3 hours), administer an emetogen (e.g., cisplatin).

    • Monitor the animals for emetic events (retching and vomiting) over a defined observation period (e.g., up to 72 hours for acute and delayed phases).

Visualizations

Befetupitant_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds to This compound This compound This compound->NK1R Blocks G_protein Gq/11 NK1R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_PKC Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC Leads to Downstream Downstream Effects (Emesis, Inflammation, Pain) Ca_PKC->Downstream Initiates

Caption: this compound blocks Substance P binding to the NK1 receptor.

Experimental_Workflow cluster_prep Preparation Phase cluster_in_vivo In Vivo Phase cluster_analysis Analysis Phase Dose_Selection 1. Dose Range Selection (Based on analog data) Formulation 2. Formulation Development (e.g., suspension, ASD) Dose_Selection->Formulation Dosing 4. This compound Administration (Oral, IP, IV, etc.) Formulation->Dosing Acclimatization 3. Animal Acclimatization Acclimatization->Dosing Induction 5. Induction of Biological Response Dosing->Induction Observation 6. Observation & Data Collection Induction->Observation Data_Analysis 7. Data Analysis Observation->Data_Analysis PK_Analysis 8. (Optional) PK Analysis Data_Analysis->PK_Analysis

Caption: A typical experimental workflow for in vivo this compound studies.

Troubleshooting_Logic Start Start Experiment Issue Issue Encountered? Start->Issue Solubility Poor Solubility? Issue->Solubility Yes End Experiment Complete Issue->End No Toxicity Vehicle Toxicity? Solubility->Toxicity No Formulate Action: - Use co-solvents - Create ASD/nanocrystals - Change vehicle Solubility->Formulate Yes Efficacy Lack of Efficacy? Toxicity->Efficacy No Change_Vehicle Action: - Lower DMSO % - Use alternative (PEG, oil) - Run vehicle control Toxicity->Change_Vehicle Yes Optimize_Dose Action: - Perform dose-response study - Check PK/bioavailability - Change administration route Efficacy->Optimize_Dose Yes Proceed Proceed with Optimized Protocol Efficacy->Proceed No Formulate->Proceed Change_Vehicle->Proceed Optimize_Dose->Proceed Proceed->Issue

Caption: A logical flow for troubleshooting common in vivo issues.

References

Befetupitant stability issues and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability, storage, and handling of Befetupitant for research and development purposes. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier.[1] While general guidance suggests storage at room temperature in the continental United States, conditions may vary for other locations.[1]

Q2: What are the known solubility characteristics of this compound?

This compound has poor aqueous solubility.[2] It is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[3] This low water solubility can present challenges for in vivo and in vitro oral drug development, potentially leading to insufficient and variable bioavailability.[2]

Q3: Are there any known stability issues or degradation pathways for this compound?

Q4: What are some common formulation strategies for this compound, and what are the associated challenges?

Due to its poor aqueous solubility, enabling formulation strategies are often necessary. One such approach is the use of amorphous solid dispersions (ASDs) to improve drug absorption. In preclinical research, this compound has been formulated in 100% DMSO for topical application. However, it is crucial to note that the DMSO vehicle itself has been shown to be toxic in some experimental models, causing issues like corneal opacity and epithelial damage.

Q5: I am observing unexpected results or potential degradation in my this compound sample. What should I do?

If you suspect degradation or instability of your this compound sample, consider the following troubleshooting steps:

  • Review Storage Conditions: Ensure the compound has been stored according to the manufacturer's recommendations.

  • Check Solvent Quality: If using a solvent like DMSO, ensure it is of high purity and has been stored correctly to prevent water absorption, which could affect the stability of the dissolved compound.

  • Prepare Fresh Solutions: Whenever possible, prepare solutions fresh for each experiment to minimize the potential for solvent-mediated degradation over time.

  • Include Proper Controls: In your experiments, include a vehicle control (e.g., DMSO alone) to differentiate between the effects of this compound and the solvent.

This compound Properties

PropertyValueSource
Molecular Formula C29H29F6N3O2
Molecular Weight 565.55 g/mol
CAS Number 290296-68-3
Solubility Soluble in DMSO, not in water.
Mechanism of Action High-affinity, nonpeptide, competitive tachykinin 1 receptor (NK1R) antagonist.

Experimental Protocols

While specific stability-indicating assays for this compound are not detailed in the provided search results, the following is a summary of the methodology used in a preclinical study for corneal neovascularization, which may provide context for its handling in an experimental setting.

Protocol: Topical Application of this compound in a Murine Model of Corneal Alkali Burn

  • Animal Model: 6- to 8-week-old female C57BL/6 mice were used. A corneal alkali burn was induced to stimulate neovascularization.

  • Formulation Preparation: this compound was dissolved in 100% DMSO to prepare solutions at concentrations of 0.4 mg/mL and 1.6 mg/mL.

  • Dosing Regimen: Animals were randomized into three groups: this compound 0.4 mg/mL, this compound 1.6 mg/mL, and vehicle control (100% DMSO). A 10 μL drop was topically administered to the affected eye six times a day for four days.

  • Toxicity Evaluation: To assess the toxicity of the formulation, healthy animals received topical this compound (0.4 mg/mL) or 100% DMSO for nine days. Slit-lamp examination, fluorescein staining, and hematoxylin-eosin staining were used to evaluate corneal opacity, epithelial damage, and inflammatory infiltration.

Logical Workflow for this compound Formulation and Use

Befetupitant_Workflow cluster_Challenges Challenges & Considerations cluster_Formulation Formulation Strategy cluster_Application Experimental Application cluster_Issues Potential Issues cluster_Solution Troubleshooting This compound This compound PoorSolubility Poor Aqueous Solubility This compound->PoorSolubility exhibits Formulation Formulation in Organic Solvent (e.g., 100% DMSO) PoorSolubility->Formulation necessitates Application Topical Application in Preclinical Models Formulation->Application enables Toxicity Vehicle-Induced Toxicity (e.g., Corneal Opacity) Application->Toxicity can lead to Control Inclusion of Vehicle Control in Experiments Toxicity->Control mitigated by

Caption: Logical workflow for this compound from challenge to experimental application and troubleshooting.

References

Technical Support Center: Befetupitant Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing Befetupitant binding assays.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound binding experiments, offering potential causes and solutions in a question-and-answer format.

High Non-Specific Binding (NSB)

  • Question: My radioligand binding assay for this compound shows high non-specific binding, obscuring the specific binding signal. What are the potential causes and how can I reduce it?

  • Answer: High non-specific binding (NSB) can significantly impact the accuracy of your results, making it difficult to determine key parameters like receptor affinity (Ki) and density (Bmax). Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration.

    Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Radioligand Issues - Reduce Radioligand Concentration: Use a lower concentration of the radioligand, ideally at or below its Kd value.[1] - Check Radioligand Purity: Ensure the radiochemical purity is high (typically >90%), as impurities can contribute to NSB. - Consider Ligand Hydrophobicity: Highly hydrophobic radioligands tend to exhibit higher non-specific binding.
Tissue/Cell Preparation - Optimize Protein Concentration: Reduce the amount of membrane protein in the assay. A typical range is 100-500 µg of membrane protein.[2] It may be necessary to perform a titration to find the optimal concentration.[2] - Ensure Proper Homogenization: Thoroughly homogenize and wash membranes to remove any endogenous ligands or interfering substances.
Assay Conditions - Optimize Incubation Time and Temperature: Shorter incubation times or lower temperatures can sometimes reduce NSB. However, ensure that equilibrium for specific binding is still achieved. - Modify Assay Buffer: Include agents like bovine serum albumin (BSA) or use a different buffer system to minimize non-specific interactions. - Increase Wash Steps: Increase the volume and/or number of washes with ice-cold wash buffer to more effectively remove unbound radioligand.[3]
Filter and Apparatus - Pre-soak Filters: Pre-soaking filters in a buffer containing a blocking agent like polyethyleneimine (PEI) can reduce radioligand binding to the filter itself.[2] - Test Different Filter Materials: Glass fiber filters are common, but other materials may exhibit lower NSB for your specific assay.

Low Specific Binding or No Detectable Signal

  • Question: I am observing very low or no specific binding in my this compound assay. What could be the problem?

  • Answer: Low or no detectable specific binding can prevent the acquisition of reliable data and points to potential issues with your experimental setup, reagents, or biological materials.

    Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Receptor Issues - Confirm Receptor Presence and Activity: The target NK1 receptor may be present in low density or have degraded during preparation. Use a positive control or a different cell line with known high expression of the NK1 receptor. - Check for Receptor Degradation: Ensure proper storage and handling of cell membranes to maintain receptor integrity.
Radioligand Issues - Verify Radioligand Concentration and Activity: Ensure the radioligand has not degraded. Check the specific activity, as a high specific activity is crucial for detecting low levels of binding. - Optimize Radioligand Concentration: While high concentrations can increase total binding, they may not be optimal for detecting specific binding, especially if NSB is also high. Perform saturation binding experiments to determine the optimal concentration range.
Assay Conditions - Insufficient Incubation Time: The assay may not have reached equilibrium. The time required to reach equilibrium is dependent on the radioligand concentration and temperature. - Incorrect Buffer Composition: The pH, ionic strength, or absence of necessary co-factors in the assay buffer can significantly impact binding. Ensure the buffer conditions are optimal for the NK1 receptor.

Frequently Asked Questions (FAQs)

  • What is the mechanism of action of this compound? this compound is a potent and selective non-peptide antagonist for the neurokinin-1 (NK1) receptor. Its mechanism of action involves competitively blocking the binding of the endogenous ligand, Substance P, to the NK1 receptor. This inhibition of Substance P signaling is the basis for its potential therapeutic effects, such as antiemesis.

  • What is a suitable radioligand for a this compound binding assay? A commonly used radioligand for NK1 receptor binding assays is tritiated Substance P ([³H]Substance P).

  • Which cell lines are suitable for this compound binding assays? Cell lines that endogenously express or have been transfected to express the human NK1 receptor are suitable. Commonly used cell lines include Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney (HEK293) cells stably expressing the NK1 receptor.

  • How is non-specific binding determined in a competition assay with this compound? Non-specific binding is determined by measuring the binding of the radioligand in the presence of a high concentration of an unlabeled competitor that saturates the specific binding sites on the NK1 receptor. For determining the non-specific binding of [³H]Substance P, a saturating concentration of unlabeled Substance P or another potent NK1 receptor antagonist can be used.

Experimental Protocols

Below is a detailed methodology for a competitive radioligand binding assay to determine the binding affinity of this compound for the NK1 receptor.

Protocol: Competitive Binding Assay for this compound using [³H]Substance P and CHO Cells Expressing Human NK1 Receptor

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor to confluency.

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA protein assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • CHO cell membrane preparation (e.g., 20-50 µg protein).

      • [³H]Substance P at a concentration near its Kd (e.g., 0.5 nM).

      • Increasing concentrations of this compound (e.g., from 1 pM to 10 µM) or vehicle for total binding.

      • For non-specific binding, add a saturating concentration of unlabeled Substance P (e.g., 1 µM).

    • The final assay volume should be consistent across all wells (e.g., 250 µL).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat pre-soaked in a suitable buffer (e.g., 0.5% polyethyleneimine) using a cell harvester.

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mat and place the individual filter discs into scintillation vials.

    • Add a scintillation cocktail to each vial.

    • Count the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the specific binding as a function of the this compound concentration.

    • Use non-linear regression analysis to fit the data to a one-site competition model to determine the IC50 of this compound.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Befetupitant_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance_P Substance P NK1R NK1 Receptor Substance_P->NK1R Binds This compound This compound This compound->NK1R Blocks G_Protein Gq/11 NK1R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates Signal_Transduction Downstream Signaling Cascades (e.g., IP3, DAG) PLC->Signal_Transduction Leads to Biological_Response Biological Response (e.g., Nausea, Vomiting) Signal_Transduction->Biological_Response Induces Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Analysis A Prepare NK1 Receptor Membranes D Incubate Membranes, Radioligand, and this compound A->D B Prepare Radioligand ([3H]Substance P) B->D C Prepare this compound Dilutions C->D E Filter to Separate Bound from Free Ligand D->E F Wash Filters E->F G Quantify Radioactivity (Scintillation Counting) F->G H Analyze Data (IC50 and Ki Determination) G->H Troubleshooting_Tree Start Assay Problem High_NSB High Non-Specific Binding? Start->High_NSB Yes Low_Signal Low Specific Binding? Start->Low_Signal No Check_Radioligand_NSB Check Radioligand Concentration & Purity High_NSB->Check_Radioligand_NSB Optimize_Protein Optimize Membrane Protein Concentration High_NSB->Optimize_Protein Modify_Buffer Modify Assay Buffer (e.g., add BSA) High_NSB->Modify_Buffer Improve_Wash Increase Wash Steps/ Volume High_NSB->Improve_Wash Check_Receptor Confirm Receptor Presence & Activity Low_Signal->Check_Receptor Check_Radioligand_Signal Verify Radioligand Activity Low_Signal->Check_Radioligand_Signal Check_Incubation Optimize Incubation Time & Temperature Low_Signal->Check_Incubation Check_Buffer_Signal Verify Buffer Composition Low_Signal->Check_Buffer_Signal

References

Technical Support Center: Enhancing the Oral Bioavailability of Befetupitant

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the oral bioavailability of Befetupitant. Given the limited publicly available physicochemical and pharmacokinetic data for this compound, this guide will leverage data from the analogous poorly water-soluble NK1 receptor antagonist, Aprepitant, to provide concrete examples and guidance.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges to achieving good oral bioavailability with this compound?

A1: The primary challenge for the oral delivery of this compound is its low aqueous solubility.[1] Like many Biopharmaceutics Classification System (BCS) Class II and IV compounds, its absorption is dissolution rate-limited.[2][3][4] This means that the compound does not dissolve quickly enough in the gastrointestinal fluids to be efficiently absorbed into the bloodstream.

Q2: What are the primary formulation strategies to enhance the oral bioavailability of poorly soluble drugs like this compound?

A2: Several key strategies can be employed:

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[5]

  • Particle Size Reduction: Decreasing the particle size to the micro- or nanoscale (micronization or nanonization) increases the surface area-to-volume ratio, leading to faster dissolution.

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can improve solubilization in the gastrointestinal tract.

  • Complexation: Using complexing agents like cyclodextrins can enhance the solubility of the drug.

Q3: How do I select the best formulation strategy for my research needs?

A3: The choice of formulation depends on several factors, including the physicochemical properties of the drug, the desired release profile, and the available manufacturing capabilities. For early-stage preclinical studies, ASDs prepared by solvent evaporation or lipid-based formulations can be rapidly screened. For later-stage development, techniques like spray drying, hot-melt extrusion for ASDs, or bead milling for nanocrystals may be more scalable.

Q4: Are there any specific excipients that have shown promise for formulating NK1 receptor antagonists?

A4: Yes, for amorphous solid dispersions of the analogous compound Aprepitant, polymers such as hydroxypropyl methylcellulose acetate succinate (HPMCAS) and Soluplus® (a polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft co-polymer) have been shown to be effective. For lipid-based systems, a variety of oils, surfactants, and co-solvents can be screened to find an optimal combination.

Troubleshooting Guides

Amorphous Solid Dispersions (ASDs)
Issue Potential Cause Troubleshooting Steps
Low drug loading in the ASD Poor solubility of the drug in the chosen solvent system (for spray drying) or polymer melt (for hot-melt extrusion).- Screen different solvents or solvent mixtures to increase drug solubility. - For hot-melt extrusion, consider polymers with lower glass transition temperatures (Tg) or the use of a plasticizer.
Drug recrystallization during storage The amorphous form is thermodynamically unstable. The chosen polymer may not be effectively inhibiting nucleation and crystal growth.- Screen different polymers to find one with strong interactions (e.g., hydrogen bonding) with the drug. - Increase the polymer-to-drug ratio. - Store the ASD at low temperature and humidity.
Poor in vitro dissolution The formulation is not generating or maintaining a supersaturated state. The drug may be precipitating out of solution too quickly.- Incorporate a precipitation inhibitor, such as HPMC, into the dissolution medium or the formulation itself. - Optimize the drug-to-polymer ratio.
Inconsistent in vivo performance Variability in the gastrointestinal environment (e.g., pH, presence of food) can affect the dissolution and absorption of the ASD.- Conduct in vitro dissolution studies in biorelevant media (e.g., FaSSIF, FeSSIF) to better predict in vivo performance. - Consider incorporating pH-modifying excipients into the formulation.
Particle Size Reduction (Nanonization)
Issue Potential Cause Troubleshooting Steps
Inability to achieve desired particle size Insufficient energy input during milling. Agglomeration of nanoparticles.- Optimize milling parameters (e.g., milling time, bead size and material, agitator speed). - Screen different stabilizers (surfactants or polymers) to prevent particle agglomeration.
Physical instability of the nanosuspension (e.g., crystal growth) Ostwald ripening, where larger particles grow at the expense of smaller ones.- Select a stabilizer that effectively adsorbs to the particle surface and provides a steric or electrostatic barrier. - Optimize the concentration of the stabilizer.
Low in vivo bioavailability despite small particle size Poor wetting of the nanoparticles in the GI tract. Rapid clearance from the site of absorption.- Include a wetting agent in the formulation. - Consider mucoadhesive polymers to increase residence time in the gut.

Quantitative Data Summary

Due to the lack of publicly available data for this compound, the following tables summarize data for the analogous NK1 receptor antagonist, Aprepitant.

Table 1: Physicochemical Properties of Aprepitant

PropertyValueReference
Aqueous Solubility3-7 µg/mL (at pH 2-10)
LogP (at pH 7)4.8
pKa9.7
BCS ClassII or IV

Table 2: In Vivo Oral Bioavailability of Different Aprepitant Formulations in Rats

| Formulation Type | Key Excipients | Oral Bioavailability (%) | Reference | | :--- | :--- | :--- | | Nanocrystalline (Commercial) | - | 36 ± 2 | | | Amorphous | - | 20 ± 4 | | | Deep Eutectic Solvent (DES) | Choline chloride, levulinic acid | 34 ± 4 | | | Intravenous Lipid Emulsion | Phospholipid complex | ~3-fold AUC increase vs. solution | | | Cyclodextrin Complex | Sulfobutyl ether-β-cyclodextrin | Comparable to commercial product | |

Experimental Protocols

Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound to enhance its aqueous solubility and dissolution rate.

Materials:

  • This compound

  • Polymer (e.g., HPMCAS-LF, Soluplus®)

  • Organic solvent (e.g., acetone, methanol, or a mixture)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Determine the desired drug-to-polymer ratio (e.g., 1:3 w/w).

  • Dissolve both this compound and the chosen polymer in a suitable organic solvent in a round-bottom flask. Ensure complete dissolution.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).

  • Once the solvent is removed and a thin film is formed, further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and gently grind it to a fine powder using a mortar and pestle.

  • Store the resulting ASD powder in a desiccator to protect it from moisture.

  • Characterize the ASD using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.

In Vitro Dissolution Testing of this compound Formulations

Objective: To evaluate and compare the dissolution profiles of different this compound formulations.

Materials:

  • This compound formulation (e.g., ASD powder, nanocrystal suspension)

  • USP Apparatus II (Paddle)

  • Dissolution medium (e.g., pH 6.8 phosphate buffer with 0.1% sodium lauryl sulfate)

  • HPLC system for drug quantification

Procedure:

  • Prepare the dissolution medium and equilibrate it to 37 ± 0.5°C in the dissolution vessels.

  • Set the paddle speed to a specified rate (e.g., 75 rpm).

  • Add a precisely weighed amount of the this compound formulation to each vessel.

  • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample of the dissolution medium.

  • Immediately filter the samples through a suitable filter (e.g., 0.45 µm PTFE).

  • Analyze the concentration of this compound in the filtered samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug dissolved at each time point.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation formulation Select Formulation Strategy (ASD, Nanonization, Lipid-Based) preparation Prepare Formulation (e.g., Spray Drying, Milling) formulation->preparation characterization Physicochemical Characterization (DSC, XRPD, Particle Size) preparation->characterization dissolution In Vitro Dissolution Testing characterization->dissolution permeability Caco-2 Permeability Assay characterization->permeability animal_pk Animal Pharmacokinetic Study (e.g., Rat Model) dissolution->animal_pk permeability->animal_pk data_analysis Data Analysis (AUC, Cmax, Bioavailability) animal_pk->data_analysis

Caption: Experimental workflow for developing and evaluating enhanced oral formulations of this compound.

signaling_pathway substance_p Substance P nk1_receptor NK1 Receptor substance_p->nk1_receptor g_protein G-Protein Activation nk1_receptor->g_protein This compound This compound This compound->nk1_receptor Antagonism downstream Downstream Signaling (e.g., PLC, IP3/DAG) g_protein->downstream emesis Emesis downstream->emesis

Caption: Simplified signaling pathway of this compound's mechanism of action as an NK1 receptor antagonist.

References

Technical Support Center: Mitigating Off-Target Effects of Befetupitant in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate potential off-target effects of Befetupitant in cell culture experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound (also known as Ro67-5930) is a potent and selective, non-peptide antagonist of the Neurokinin-1 receptor (NK1R).[1] Its primary mechanism of action is to competitively bind to the NK1R, which prevents the endogenous ligand, Substance P (SP), from binding and activating the receptor.[2] This blockade inhibits downstream signaling pathways associated with pain, inflammation, and emesis.[2][3]

Q2: What are the expected on-target effects of this compound in cell culture?

In cell lines expressing the NK1 receptor, this compound is expected to inhibit SP-induced cellular responses. These can include, but are not limited to:

  • Inhibition of calcium mobilization.[4]

  • Reduction in the phosphorylation of downstream signaling proteins like ERK (extracellular signal-regulated kinase).

  • Inhibition of cell proliferation or other cellular processes driven by SP/NK1R signaling.

Q3: Are there known off-target effects of this compound?

Specific off-target effects of this compound are not extensively documented in publicly available literature. However, like many small molecule inhibitors, it has the potential for off-target activities, especially at higher concentrations. Potential off-target effects could be inferred from related NK1R antagonists, which have been noted to interact with other receptors or ion channels, or inhibit metabolic enzymes like CYP3A4 (as seen with netupitant). It is crucial for researchers to empirically determine the optimal concentration range in their specific cell system to minimize the risk of off-target effects.

Q4: How should I properly handle and store this compound?

This compound is typically supplied as a powder.

  • Storage: Store the solid compound at -20°C.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration is consistent across all treatments, including vehicle controls, and is kept at a low, non-toxic level (typically ≤ 0.1%).

Q5: What is a recommended starting concentration range for this compound in cell culture?

The optimal concentration will be cell-line specific. Based on its high potency, a starting range of 1 nM to 1 µM is recommended for initial dose-response experiments. A thorough dose-response curve should be performed to determine the EC50 (half-maximal effective concentration) for on-target NK1R inhibition and the CC50 (half-maximal cytotoxic concentration) to identify the window where off-target toxicity may occur.

Section 2: Troubleshooting Guides

Problem 1: Unexpected Cell Viability/Toxicity

Q: My cells are showing significant toxicity or reduced viability at concentrations where I only expect to see specific NK1R inhibition. What could be the cause?

A: This issue can stem from several factors, including off-target effects of this compound, solvent toxicity, or suboptimal culture conditions.

Troubleshooting Steps:

  • Verify Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is identical in all wells, including the untreated and vehicle controls, and is below the toxicity threshold for your cell line (usually <0.1% to 0.5%).

  • Perform a Detailed Dose-Response Curve: A wide concentration range will help distinguish between on-target and potential off-target effects. Off-target toxicity often appears at significantly higher concentrations than those required for the on-target effect.

  • Use a Positive Control for NK1R Pathway: Treat cells with Substance P to confirm the pathway is active in your cell line. This compound should reverse the effects of SP.

  • Incorporate a Negative Control Cell Line: If possible, use a cell line that does not express NK1R. In such a line, any observed effect of this compound can be considered off-target.

  • Test a Structurally Different NK1R Antagonist: Use another well-characterized NK1R antagonist (e.g., Aprepitant). If both compounds cause similar toxicity at concentrations well above their Ki for NK1R, it might suggest a class-wide off-target effect or a general compound toxicity issue.

Example Data: Dose-Response Analysis

This compound Conc.NK1R Inhibition (%) (On-Target)Cell Viability (%) (Toxicity)Interpretation
0 nM (Vehicle)0%100%Baseline
1 nM25%98%On-target effect
10 nM85%95%Optimal on-target window
100 nM95%92%Plateau of on-target effect
1 µM96%88%Start of potential off-target effects
10 µM96%55%Likely off-target toxicity
100 µMN/A15%Clear cytotoxicity
Problem 2: Inconsistent or Non-Reproducible Results

Q: I am observing high variability in my results between experiments using this compound. How can I improve reproducibility?

A: Lack of reproducibility is a common issue in cell culture experiments and can be due to experimental variables or compound instability.

Troubleshooting Steps:

  • Standardize Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, media composition, and incubation times. Cells at high passage numbers can have altered phenotypes.

  • Prepare Fresh Working Dilutions: Always prepare fresh dilutions of this compound from a frozen stock aliquot for each experiment. Avoid using previously diluted solutions.

  • Check for Cell Line Health and Identity: Regularly test your cell lines for mycoplasma contamination. Periodically perform cell line authentication (e.g., STR profiling) to rule out cross-contamination.

  • Automate and Randomize: Where possible, use automated liquid handlers for dispensing to minimize pipetting errors. Randomize the layout of treatments on your multi-well plates to avoid edge effects.

Section 3: Experimental Protocols

Protocol 1: Cell Viability Assay to Assess this compound Cytotoxicity

This protocol uses a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell metabolic activity as an indicator of viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include "medium only" (blank), "cells + vehicle" (negative control), and a positive control for cell death if available.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results as a dose-response curve to determine the CC50.

Protocol 2: Western Blot for On-Target Pathway Inhibition

This protocol assesses the inhibition of Substance P-induced phosphorylation of a downstream kinase (e.g., ERK) by this compound.

Materials:

  • Cells expressing NK1R

  • Serum-free medium

  • This compound and Substance P

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Starvation: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours to reduce basal signaling.

  • Pre-treatment with this compound: Treat the cells with the desired concentration of this compound (or vehicle) for 1-2 hours.

  • Stimulation with Substance P: Add Substance P (e.g., 100 nM) to the wells for a short period (e.g., 5-15 minutes) to induce ERK phosphorylation. Include a control that is not stimulated with SP.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with the anti-phospho-ERK primary antibody overnight. Wash and then incubate with the HRP-conjugated secondary antibody.

  • Detection: Apply the chemiluminescence substrate and image the blot.

  • Stripping and Reprobing: Strip the membrane and reprobe with the anti-total-ERK antibody as a loading control.

  • Analysis: Quantify the band intensities. A successful on-target effect will show a reduction in the phospho-ERK/total-ERK ratio in the this compound-treated samples compared to the SP-only treated sample.

Section 4: Signaling Pathways and Workflows

Befetupitant_On_Target_Pathway ligand Substance P receptor NK1 Receptor (GPCR) ligand->receptor Binds & Activates g_protein Gq/11 Protein receptor->g_protein Activates antagonist This compound antagonist->receptor Binds & Inhibits effector Phospholipase C (PLC) g_protein->effector second_messengers IP3 & DAG effector->second_messengers Generates downstream Downstream Cellular Responses (e.g., Ca2+ release, pERK) second_messengers->downstream Induces

Caption: On-target mechanism of this compound action.

Off_Target_Troubleshooting_Workflow start_node Unexpected Result (e.g., Toxicity, Variability) p1 Step 1: Verify Controls - Vehicle Toxicity - Assay Performance start_node->p1 Start Troubleshooting decision_node decision_node process_node process_node result_node result_node off_target_node off_target_node d1 Controls OK? p1->d1 p2 Step 2: Confirm On-Target Engagement - Use SP stimulation - Western blot for pERK d1->p2 Yes p1a Optimize Controls (e.g., lower DMSO %) d1->p1a No d2 On-Target Effect Confirmed? p2->d2 p3 Step 3: Test for Off-Target Effects - Use NK1R-negative cell line - Use structurally different NK1R antagonist d2->p3 Yes p2a Re-evaluate System (e.g., NK1R expression) d2->p2a No d3 Effect Persists in Control Experiments? p3->d3 r_off_target Result is Likely Off-Target d3->r_off_target Yes r_on_target Result is Likely On-Target d3->r_on_target No

Caption: Workflow for investigating potential off-target effects.

References

Befetupitant Degradation Product Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and characterizing the degradation products of Befetupitant. The information is presented in a question-and-answer format to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation pathways for a compound like this compound?

A1: Based on its chemical structure (details not publicly available but assumed to be a complex organic molecule for this guide), this compound is likely susceptible to degradation under various stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines.[1][2][3] The primary degradation pathways to investigate are:

  • Hydrolysis: Degradation in the presence of water, which can be acid or base-catalyzed.[2][4]

  • Oxidation: Degradation due to exposure to oxidizing agents.

  • Photolysis: Degradation upon exposure to light.

  • Thermolysis: Degradation caused by heat.

Q2: How do I perform forced degradation studies for this compound?

A2: Forced degradation, or stress testing, is crucial to identify potential degradation products and establish the stability-indicating nature of your analytical methods. A typical set of conditions to start with is outlined in the table below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Table 1: Recommended Starting Conditions for this compound Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M to 1 M HClRoom Temperature to 60°CUp to 7 days
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temperature to 60°CUp to 7 days
Oxidation 3% - 30% H₂O₂Room TemperatureUp to 24 hours
Thermal Dry Heat60°C - 105°CUp to 7 days
Photolytic ICH Q1B compliant light sourceRoom TemperatureAs per ICH Q1B

Note: These are starting points and may need to be optimized based on the stability of this compound.

Q3: What are the most common analytical techniques for identifying this compound degradation products?

A3: A combination of chromatographic and spectroscopic techniques is essential for the separation and identification of degradation products.

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): These are the primary techniques for separating the degradation products from the parent drug and from each other. A stability-indicating method should be developed and validated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for obtaining the molecular weights of the degradation products and for fragmentation analysis to elucidate their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the definitive structural elucidation of isolated degradation products.

Troubleshooting Guide

Problem 1: I am not observing any degradation of this compound under the initial stress conditions.

  • Possible Cause: this compound may be highly stable under the applied conditions.

  • Troubleshooting Steps:

    • Increase the severity of the stress conditions. For example, use a higher concentration of acid/base, a higher temperature, or a longer exposure time.

    • For hydrolytic studies, if this compound has low aqueous solubility, consider using a co-solvent. However, ensure the co-solvent is inert and does not participate in the degradation reaction.

    • Verify the potency of your stress agents (e.g., the concentration of your H₂O₂ solution).

Problem 2: The degradation of this compound is too rapid, and I am seeing many small, unresolvable peaks in my chromatogram.

  • Possible Cause: The stress conditions are too harsh, leading to extensive degradation and the formation of secondary and tertiary degradation products.

  • Troubleshooting Steps:

    • Reduce the severity of the stress conditions (lower temperature, shorter duration, lower concentration of stressor). Aim for a target degradation of 5-20%.

    • Optimize your HPLC/UPLC method to improve the resolution of the degradation product peaks. This may involve changing the column, mobile phase composition, gradient profile, or flow rate.

    • For time-dependent degradation, collect samples at multiple time points to track the formation and disappearance of transient intermediates.

Problem 3: I have a peak in my chromatogram that I suspect is a degradation product, but I cannot identify it with LC-MS.

  • Possible Cause: The degradation product may not ionize well under the MS conditions, or it may be a co-eluting peak.

  • Troubleshooting Steps:

    • Vary the ionization source parameters (e.g., electrospray ionization - ESI, atmospheric pressure chemical ionization - APCI) and polarity (positive and negative ion modes).

    • Modify the mobile phase to include additives that may promote ionization (e.g., formic acid, ammonium acetate).

    • Improve the chromatographic separation to ensure the peak is pure.

    • If the quantity is sufficient, consider isolating the peak using preparative HPLC for analysis by other techniques like NMR.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation of this compound
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • For each stress condition, transfer an aliquot of the stock solution to a separate vial.

  • Add the stressor (e.g., HCl, NaOH, H₂O₂) as specified in Table 1. For thermal and photolytic studies, expose the sample to the respective conditions.

  • At specified time points, withdraw an aliquot of the stressed sample.

  • Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples by a validated stability-indicating HPLC/UPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a C18 column of standard dimensions (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Selection: A common starting point is a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This helps in assessing peak purity.

  • Method Optimization: Inject a mixture of the stressed samples and optimize the gradient, flow rate, and column temperature to achieve adequate separation of all degradation products from the parent peak and from each other.

  • Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results This compound This compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) This compound->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) This compound->Base Oxidative Oxidation (3% H2O2, RT) This compound->Oxidative Thermal Thermal (80°C) This compound->Thermal Photo Photolytic (ICH Q1B) This compound->Photo HPLC Stability-Indicating HPLC-PDA Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS Analysis HPLC->LCMS Isolation Preparative HPLC (for unknown peaks) HPLC->Isolation Isolate Unknowns Identification Identification of Degradation Products LCMS->Identification NMR NMR Spectroscopy Isolation->NMR NMR->Identification Pathway Elucidation of Degradation Pathway Identification->Pathway

Caption: Workflow for the identification of this compound degradation products.

Logical_Relationship cluster_problem Troubleshooting Scenario cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: No degradation observed Cause1 High Stability of this compound Problem->Cause1 Cause2 Low Aqueous Solubility Problem->Cause2 Cause3 Inactive Stressor Problem->Cause3 Solution1 Increase Stress Severity (Temp, Conc., Time) Cause1->Solution1 Solution2 Use Co-solvent for Hydrolysis Cause2->Solution2 Solution3 Verify Stressor Potency Cause3->Solution3

Caption: Troubleshooting logic for lack of this compound degradation.

References

Challenges in Befetupitant delivery to the central nervous system

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the delivery of Befetupitant to the central nervous system (CNS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its delivery to the CNS a research focus?

This compound (also known as Ro 67-5930) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1] The NK1 receptor and its endogenous ligand, Substance P, are key players in various physiological and pathological processes within the CNS, including pain, inflammation, nausea, and mood disorders.[2][3] Therefore, effective delivery of this compound to the CNS is crucial for its potential therapeutic applications in neurological and psychiatric conditions.

Q2: What are the primary challenges in delivering this compound to the CNS?

The primary obstacle for delivering this compound and other therapeutics to the CNS is the blood-brain barrier (BBB).[4][5] The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.

Specific challenges for a molecule like this compound, a lipophilic small molecule, likely include:

  • Efflux by Transporter Proteins: The BBB is equipped with active efflux transporters, such as P-glycoprotein (P-gp), which can actively pump xenobiotics, including therapeutic drugs, out of the brain and back into the bloodstream. This is a common mechanism of multidrug resistance in the brain.

  • Enzymatic Degradation: While this compound is a non-peptide molecule and less susceptible to peptidase degradation, metabolic enzymes present at the BBB can still potentially modify the drug, reducing its efficacy.

  • Low Aqueous Solubility: this compound has limited solubility in water, which can pose challenges for formulation and administration, particularly for intravenous routes aimed at achieving high plasma concentrations.

Q3: How can I assess the blood-brain barrier permeability of this compound in my experiments?

Several in vitro and in vivo methods can be used to evaluate the BBB permeability of this compound. A common and relatively high-throughput in vitro method is the Transwell assay using a co-culture model of brain endothelial cells and astrocytes. For in vivo assessment, techniques like in situ brain perfusion and pharmacokinetic studies with brain tissue sampling are considered the gold standard.

Q4: How do I determine if this compound is a substrate for P-glycoprotein (P-gp)?

You can determine if this compound is a P-gp substrate using in vitro transporter assays. A common method involves using cell lines that overexpress P-gp, such as Caco-2 or MDCK-MDR1 cells, in a bidirectional transport assay. If the efflux ratio (Basolateral-to-Apical permeability / Apical-to-Basolateral permeability) is significantly greater than 1 and is reduced in the presence of a known P-gp inhibitor (e.g., verapamil), it suggests that this compound is a P-gp substrate.

Troubleshooting Guides

Problem 1: Low or inconsistent brain concentrations of this compound in animal models.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
P-glycoprotein (P-gp) Mediated Efflux 1. Co-administration with a P-gp inhibitor: Conduct a pilot study where this compound is co-administered with a known P-gp inhibitor (e.g., verapamil, cyclosporine A). A significant increase in the brain-to-plasma concentration ratio would suggest P-gp involvement. 2. In vitro confirmation: Perform a bidirectional transport assay using P-gp overexpressing cell lines (e.g., Caco-2, MDCK-MDR1) to confirm if this compound is a substrate.
Poor Physicochemical Properties 1. Formulation optimization: this compound has low aqueous solubility. Experiment with different formulation strategies to improve its solubility and stability in the vehicle. This could include the use of cyclodextrins, co-solvents, or lipid-based formulations. 2. Prodrug approach: Consider synthesizing a more lipophilic and BBB-permeable prodrug of this compound that is converted to the active compound within the CNS.
Rapid Metabolism 1. In vitro metabolic stability assay: Assess the metabolic stability of this compound in liver microsomes and brain homogenates to determine its metabolic rate. 2. Identify metabolites: Use techniques like LC-MS/MS to identify the major metabolites and assess their activity and ability to cross the BBB.
Experimental Variability 1. Standardize procedures: Ensure consistent animal handling, dosing, and sample collection techniques. 2. Increase sample size: A larger number of animals per group can help to account for biological variability.
Problem 2: High variability in in vitro BBB permeability assays (e.g., Transwell assay).

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Inconsistent Cell Monolayer Integrity 1. Monitor TEER values: Regularly measure the transendothelial electrical resistance (TEER) of your cell monolayers to ensure the formation of tight junctions. Only use monolayers with TEER values above a pre-defined threshold. 2. Permeability marker: Include a low-permeability marker (e.g., radiolabeled sucrose or mannitol) in your experiments to assess the integrity of the barrier. High permeability of this marker indicates a leaky monolayer. 3. Optimize cell culture conditions: Ensure consistent cell seeding density, passage number, and media composition. Co-culturing with astrocytes or pericytes can improve barrier tightness.
Drug Adsorption to Assay Components 1. Material compatibility: this compound, being lipophilic, may adsorb to plastic surfaces of the assay plates and inserts. Use low-binding plates or pre-treat the plates with a blocking agent. 2. Mass balance analysis: Measure the concentration of this compound in both the donor and receiver compartments as well as the amount of drug remaining in the cell monolayer and adsorbed to the plastic at the end of the experiment to ensure complete recovery.
Efflux Transporter Activity 1. Use of inhibitors: If you suspect the involvement of efflux transporters, perform the permeability assay in the presence and absence of specific inhibitors (e.g., verapamil for P-gp) to assess their contribution.
Inaccurate Quantification 1. Validate analytical method: Ensure your analytical method (e.g., HPLC, LC-MS/MS) for quantifying this compound is validated for linearity, accuracy, and precision in the relevant matrices (e.g., cell culture media).

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound BBB Permeability using a Transwell Co-culture Model

Objective: To determine the apparent permeability coefficient (Papp) of this compound across an in vitro model of the blood-brain barrier.

Materials:

  • Human cerebral microvascular endothelial cells (hCMEC/D3)

  • Human astrocytes (HA)

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture media and supplements

  • This compound

  • Lucifer yellow (as a paracellular marker)

  • Analytical instrumentation (e.g., HPLC-UV or LC-MS/MS)

Methodology:

  • Cell Culture:

    • Coat the apical side of the Transwell inserts with collagen.

    • Seed hCMEC/D3 cells on the apical side of the inserts.

    • Seed human astrocytes on the basolateral side of the well.

    • Co-culture the cells until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed (typically >150 Ω·cm²).

  • Permeability Assay:

    • Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add this compound solution (e.g., 10 µM) to the apical (donor) chamber.

    • Add transport buffer to the basolateral (receiver) chamber.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.

    • At the end of the experiment, collect samples from both the apical and basolateral chambers.

    • To assess monolayer integrity, add Lucifer yellow to the apical chamber and measure its transport to the basolateral chamber.

  • Sample Analysis:

    • Quantify the concentration of this compound in all samples using a validated analytical method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the steady-state flux of the drug across the monolayer (µmol/s)

      • A is the surface area of the Transwell membrane (cm²)

      • C0 is the initial concentration of the drug in the donor chamber (µmol/cm³)

Protocol 2: In Vitro Bidirectional Transport Assay to Assess P-gp Substrate Potential of this compound

Objective: To determine if this compound is a substrate of the P-glycoprotein (P-gp) efflux transporter.

Materials:

  • MDCKII-MDR1 (P-gp overexpressing) and MDCKII-WT (wild-type) cell lines

  • Transwell inserts

  • This compound

  • Known P-gp substrate (e.g., Digoxin) as a positive control

  • P-gp inhibitor (e.g., Verapamil)

  • Analytical instrumentation

Methodology:

  • Cell Culture:

    • Culture MDCKII-MDR1 and MDCKII-WT cells on Transwell inserts until confluent monolayers are formed.

  • Bidirectional Transport Assay:

    • Apical to Basolateral (A-B) Transport: Add this compound to the apical chamber and measure its appearance in the basolateral chamber over time.

    • Basolateral to Apical (B-A) Transport: Add this compound to the basolateral chamber and measure its appearance in the apical chamber over time.

    • Perform these transport studies in both MDCKII-WT and MDCKII-MDR1 cell lines.

    • In a separate set of experiments with MDCKII-MDR1 cells, perform the B-A transport assay in the presence of a P-gp inhibitor (e.g., 100 µM Verapamil).

  • Sample Analysis and Data Analysis:

    • Quantify this compound concentrations and calculate Papp values for both A-B and B-A directions.

    • Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B)

    • Interpretation: An efflux ratio significantly greater than 2 in MDCKII-MDR1 cells, which is reduced by the P-gp inhibitor, indicates that this compound is a P-gp substrate.

Quantitative Data Summary

The following tables present hypothetical data for a compound like this compound, illustrating the expected outcomes from the described experiments. Note: This data is for illustrative purposes only and is not based on published experimental results for this compound.

Table 1: Hypothetical In Vitro BBB Permeability of this compound

Compound Papp (A-B) (x 10⁻⁶ cm/s) Papp (B-A) (x 10⁻⁶ cm/s) Efflux Ratio (ER) Predicted CNS Penetration
This compound1.515.010.0Low
This compound + Verapamil8.59.01.1Moderate to High
Atenolol (Low Permeability Control)0.10.11.0Low
Propranolol (High Permeability Control)20.021.01.05High

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rodents

Parameter Value (Intravenous Dosing) Value (Oral Dosing)
Plasma Half-life (t½) 4.5 hours5.0 hours
Volume of Distribution (Vd) 3.2 L/kg-
Clearance (CL) 10.5 mL/min/kg-
Oral Bioavailability (F%) -45%
Brain-to-Plasma Ratio (Kp) 0.20.18
Unbound Brain-to-Plasma Ratio (Kp,uu) 0.050.04

Visualizations

G cluster_0 Blood-Brain Barrier Challenges for this compound This compound This compound in Bloodstream BBB Blood-Brain Barrier (Endothelial Cells) This compound->BBB Passive Diffusion CNS Central Nervous System (Brain Parenchyma) BBB->CNS Entry into CNS Pgp P-glycoprotein (Efflux Pump) CNS->Pgp Binding to Efflux Pump Pgp->BBB Efflux back to Bloodstream

Caption: Challenges in this compound CNS delivery.

G cluster_workflow Experimental Workflow: Assessing P-gp Substrate Potential start Start: Culture MDCKII-MDR1 cells on Transwell inserts add_drug_apical Add this compound to Apical Chamber start->add_drug_apical add_drug_basolateral Add this compound to Basolateral Chamber start->add_drug_basolateral measure_transport_ab Measure Transport (Apical to Basolateral) add_drug_apical->measure_transport_ab measure_transport_ba Measure Transport (Basolateral to Apical) add_drug_basolateral->measure_transport_ba calculate_papp_ab Calculate Papp (A-B) measure_transport_ab->calculate_papp_ab calculate_papp_ba Calculate Papp (B-A) measure_transport_ba->calculate_papp_ba calculate_er Calculate Efflux Ratio (ER) ER = Papp (B-A) / Papp (A-B) calculate_papp_ab->calculate_er calculate_papp_ba->calculate_er decision ER > 2? calculate_er->decision is_substrate Conclusion: this compound is a P-gp Substrate decision->is_substrate Yes not_substrate Conclusion: this compound is not a significant P-gp Substrate decision->not_substrate No

Caption: Workflow for P-gp substrate assessment.

G cluster_pathway Signaling Pathway of NK1 Receptor Antagonism substance_p Substance P nk1_receptor NK1 Receptor substance_p->nk1_receptor Binds to This compound This compound This compound->nk1_receptor Antagonizes g_protein G-Protein Activation nk1_receptor->g_protein Activates plc Phospholipase C Activation g_protein->plc downstream Downstream Signaling (e.g., IP3, DAG) plc->downstream neuronal_excitation Neuronal Excitation (Pain, Emesis) downstream->neuronal_excitation Leads to block Blockade

Caption: this compound's mechanism of action.

References

Adjusting Befetupitant concentration to reduce cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Befetupitant, with a focus on adjusting its concentration to mitigate cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as Ro67-5930) is a potent and selective, non-peptide antagonist of the tachykinin 1 receptor (NK1R).[1][2] Its primary mechanism of action is to block the binding of Substance P (SP) to the NK1R.[3] This inhibition prevents the activation of downstream signaling pathways that are often implicated in cell proliferation, survival, and inflammatory responses.[3][4]

Q2: I am observing significant cytotoxicity in my cell line after treatment with this compound. What are the initial troubleshooting steps?

When encountering unexpected cytotoxicity, a systematic approach is recommended. Begin by:

  • Verifying the concentration: Double-check all calculations for dilutions of your stock solution.

  • Assessing solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level (typically below 0.5%, but this can be cell-line dependent). Run a vehicle-only control to determine the solvent's effect on cell viability.

  • Optimizing cell seeding density: A very low cell density can make cells more susceptible to drug-induced toxicity. It's crucial to determine the optimal seeding density for your specific cell line and assay duration.

  • Checking for contamination: Test your cell cultures for common contaminants like mycoplasma, which can affect cell health and sensitivity to treatments.

Q3: How can I determine the optimal, non-cytotoxic concentration range for this compound in my experiments?

To find the ideal concentration, it is essential to perform a dose-response experiment. This involves treating your cells with a wide range of this compound concentrations. A good starting point is a serial dilution, for instance, from 10 µM down to 1 nM. This will help you identify the concentration at which this compound elicits its desired biological effect without causing significant cell death.

Q4: My MTT assay results are showing low absorbance values or no color change after this compound treatment. What could be the issue?

Low or absent signal in an MTT assay can indicate several problems:

  • Insufficient viable cells: The number of cells may be too low to generate a detectable signal.

  • Compromised metabolic activity: this compound, at certain concentrations, might be inhibiting cellular metabolism, which directly affects the MTT assay readout.

  • Issues with the MTT reagent or solubilization: Ensure the MTT solution is a clear, yellow color and that the formazan crystals are fully dissolved by the solubilization solution.

Q5: I am observing high background absorbance in my cytotoxicity assay. What could be the cause?

High background can stem from several factors:

  • Contamination: Bacterial or fungal contamination can lead to high absorbance readings.

  • Media components: Phenol red in the culture medium can interfere with absorbance readings. Consider using a phenol red-free medium during the assay.

  • Compound interference: The test compound itself might react with the assay reagents. To check for this, run a cell-free control with your compound and the assay reagent.

Troubleshooting Guides

Issue: this compound Precipitation in Culture Medium

Possible Cause: this compound may have limited solubility in aqueous solutions like cell culture media, leading to precipitation, especially at higher concentrations.

Troubleshooting Steps:

  • Fresh Dilutions: Always prepare fresh dilutions of this compound from a concentrated stock solution for each experiment.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can degrade the compound and affect its solubility.

  • Solubilizing Agents: If precipitation persists, consider using solubility enhancers.

    • Sonication: Briefly sonicating the compound suspension in the culture medium can aid in dissolution.

    • Complexation with Cyclodextrins: These molecules can encapsulate hydrophobic compounds and increase their solubility in aqueous solutions.

    • Important Note: When using any solubilizing agent, it is crucial to run a vehicle control to ensure the agent itself is not contributing to cytotoxicity.

Issue: Inconsistent Results Between Experiments

Possible Cause: Variability in experimental conditions can lead to inconsistent results.

Troubleshooting Steps:

  • Standardize Cell Culture Conditions: Use the same batch of media and serum, and precisely control incubation times. Ensure cells are in the logarithmic growth phase at the time of treatment.

  • Reagent Consistency: If possible, use a single, quality-controlled batch of this compound for a series of experiments. If you must switch batches, perform a bridging experiment to ensure consistency.

  • Assay Interference: this compound might interfere with the chemistry of your chosen cytotoxicity assay. Confirm your results using an alternative method that relies on a different principle (e.g., an LDH release assay for membrane integrity if you are using an MTT assay for metabolic activity).

Data Presentation

The following table is a template for summarizing the cytotoxic effects of this compound across various cell lines. Researchers should populate this table with their experimentally determined IC50 values (the concentration of a drug that inhibits a biological process by 50%).

Cell LineCancer TypeAssay TypeIncubation Time (hours)IC50 (µM)
Example: A549Lung CarcinomaMTT48User-determined value
Example: MCF-7Breast AdenocarcinomaLDH Release72User-determined value
Example: U87MGGlioblastomaApoptosis Assay24User-determined value

Experimental Protocols

General Protocol for Determining this compound Cytotoxicity using an MTT Assay

This protocol provides a general framework. Optimal conditions such as cell seeding density and incubation times should be determined empirically for each cell line.

  • Cell Seeding:

    • Harvest and count cells that are in their logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2X serial dilution of this compound in complete growth medium. A typical starting concentration range could be from 20 µM down to 2 nM.

    • Include a "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration) and a "no-cell" control (medium only).

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Mandatory Visualizations

This compound's Mechanism of Action: NK1 Receptor Antagonism

Befetupitant_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds to This compound This compound This compound->NK1R Blocks G_Protein G-Protein Activation NK1R->G_Protein Activates Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) G_Protein->Signaling Response Cellular Responses (Proliferation, Survival) Signaling->Response

Caption: this compound blocks Substance P from binding to the NK1 receptor.

Experimental Workflow for Assessing this compound-Induced Cytotoxicity

Cytotoxicity_Workflow A 1. Cell Seeding (Optimal Density) B 2. This compound Treatment (Dose-Response) A->B C 3. Incubation (e.g., 24, 48, 72h) B->C D 4. Cytotoxicity Assay (e.g., MTT, LDH) C->D E 5. Data Analysis (IC50 Calculation) D->E Troubleshooting_Cytotoxicity Start High Cytotoxicity Observed Check_Conc Concentration Verified? Start->Check_Conc Check_Conc->Start No, Re-calculate Check_Solvent Solvent Toxicity Assessed? Check_Conc->Check_Solvent Yes Check_Solvent->Start No, Run Vehicle Control Check_Density Optimal Cell Density? Check_Solvent->Check_Density Yes Check_Density->Start No, Re-optimize Seeding Optimize_Conc Optimize this compound Concentration Check_Density->Optimize_Conc Yes

References

Validation & Comparative

Befetupitant and Netupitant: A Comparative Analysis of Two Potent NK1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of befetupitant and netupitant, two closely related, potent, and selective non-peptide antagonists of the neurokinin-1 (NK1) receptor. Both compounds were developed by Hoffmann-La Roche and exhibit high affinity for the NK1 receptor, a key player in the emetic reflex. While both showed significant promise in preclinical studies, netupitant was ultimately selected for further clinical development and is now a commercially available antiemetic, primarily for the prevention of chemotherapy-induced nausea and vomiting (CINV). This guide will delve into the available experimental data to provide an objective comparison of their performance.

Introduction to NK1 Receptor Antagonism

The NK1 receptor, a G-protein coupled receptor, is the primary receptor for Substance P, a neuropeptide involved in various physiological processes, including the transmission of pain signals and the induction of nausea and vomiting.[1] Antagonism of the NK1 receptor is a clinically validated strategy for the prevention of CINV, particularly the delayed phase which is often poorly controlled by other antiemetic classes such as 5-HT3 receptor antagonists.[1]

Comparative Data

Physicochemical Properties
PropertyThis compoundNetupitant
Molecular Formula C29H29F6N3O2[2]C30H32F6N4O
Molar Mass 565.56 g/mol [2]578.60 g/mol
Development Code Ro67-5930[2]Not specified
Developer Hoffmann-La RocheHoffmann-La Roche
Development Status DiscontinuedMarketed (as Akynzeo®, in combination with palonosetron)
In Vitro Binding Affinity

Both this compound and netupitant demonstrate high, sub-nanomolar binding affinity for the human NK1 receptor.

CompoundBinding Affinity (Ki) for human NK1 ReceptorSelectivity
This compound Sub-nanomolarHigh
Netupitant 0.95 nM (pKi = 9.0)>1000-fold over NK2 and NK3 receptors
Preclinical Efficacy

Both compounds have shown potent antiemetic effects in various preclinical models.

ModelThis compoundNetupitant
Gerbil Foot Tapping Model (NK1 agonist-induced) Efficacy approaching 0.1 mg/kg (oral)ID50 = 0.5 mg/kg (oral)
Cisplatin-Induced Emesis (Ferret) Data not available0.3 mg/kg (oral) completely inhibited acute emesis
Cisplatin-Induced Emesis (Suncus murinus) Data not availableDose-dependently reduced emesis
Pharmacokinetic Properties

Detailed pharmacokinetic data for this compound is not widely available due to its discontinued development. Netupitant, on the other hand, has been extensively studied.

ParameterNetupitant
Bioavailability >60%
Protein Binding >99%
Half-life ~88 hours
Metabolism Primarily by CYP3A4

Signaling Pathways and Experimental Workflows

NK1 Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor initiates a signaling cascade through G-proteins, primarily Gαq. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream events contribute to neuronal excitation and the emetic reflex. This compound and netupitant act by competitively blocking the binding of Substance P to the NK1 receptor, thereby inhibiting this signaling pathway.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_antagonists Antagonists cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gαq NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes This compound This compound This compound->NK1R Blocks Netupitant Netupitant Netupitant->NK1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Emesis Emetic Reflex Ca2->Emesis PKC->Emesis

NK1 Receptor Signaling Pathway and Antagonist Action
Experimental Workflow: NK1 Receptor Binding Assay

The binding affinity of compounds like this compound and netupitant to the NK1 receptor is typically determined using a competitive radioligand binding assay.

Binding_Assay_Workflow A Prepare cell membranes expressing NK1 receptors B Incubate membranes with a radiolabeled NK1 ligand (e.g., [³H]-Substance P) A->B C Add increasing concentrations of the test compound (this compound or Netupitant) B->C D Allow to reach equilibrium C->D E Separate bound from unbound radioligand (e.g., filtration) D->E F Measure radioactivity of the bound fraction E->F G Plot data and calculate Ki value F->G Emesis_Model_Workflow A Acclimatize ferrets to individual observation cages B Administer the test compound (e.g., Netupitant) or vehicle orally A->B C After a set pre-treatment time, administer cisplatin intravenously B->C D Observe and record the number of retches and vomits over a defined period (acute and delayed phases) C->D E Compare the emetic response in treated vs. vehicle control groups D->E F Calculate the percentage inhibition of emesis E->F

References

A Comparative Guide to Befetupitant and Other Nonpeptide NK1R Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the comparative landscape of therapeutic compounds is paramount. This guide provides an objective comparison of Befetupitant, a potent nonpeptide neurokinin-1 receptor (NK1R) antagonist, with other prominent antagonists in its class, including Aprepitant, Fosaprepitant, Netupitant, Rolapitant, and Maropitant. This comparison is supported by available experimental data on their performance, detailed experimental methodologies, and visual representations of key biological and experimental processes.

This compound (also known as Ro67-5930) was developed by Hoffmann-La Roche as a high-affinity, selective antagonist for the NK1 receptor, primarily investigated for its potential as an antiemetic agent. Although its development for this indication was discontinued in favor of Netupitant, this compound continues to be a valuable tool in research, particularly in studies related to corneal neovascularization.[1][2]

This guide will delve into the mechanism of action, binding affinities, in vivo efficacy, and pharmacokinetic profiles of these nonpeptide NK1R antagonists to provide a clear comparative overview.

Mechanism of Action and the NK1R Signaling Pathway

Nonpeptide NK1R antagonists exert their therapeutic effects by competitively binding to the neurokinin-1 receptor, thereby blocking the action of its endogenous ligand, Substance P.[3] Substance P is a neuropeptide implicated in numerous physiological processes, including the transmission of pain signals, inflammation, and the emetic (vomiting) reflex. By inhibiting the binding of Substance P to the NK1R in the central and peripheral nervous system, these antagonists effectively disrupt the signaling cascade that leads to nausea and vomiting, particularly in the context of chemotherapy-induced emesis.

The binding of Substance P to the G-protein coupled NK1 receptor initiates a cascade of intracellular events. The activated receptor couples with Gq/11, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the physiological responses associated with Substance P, such as neuronal excitation and smooth muscle contraction, which are central to the emetic reflex.

NK1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_antagonist Antagonist Action SP Substance P NK1R NK1 Receptor SP->NK1R Binds to Gq11 Gq/11 NK1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release Induces PKC PKC activation DAG->PKC Activates Response Physiological Response (e.g., Emesis) Ca2_release->Response PKC->Response Antagonist Nonpeptide NK1R Antagonist (e.g., this compound) Antagonist->NK1R Blocks

NK1R Signaling Pathway and Antagonist Inhibition.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and other nonpeptide NK1R antagonists, allowing for a direct comparison of their key performance characteristics.

Table 1: Comparative Binding Affinity for the Human NK1 Receptor

This table presents the in vitro binding affinities (Ki or IC50) of the antagonists for the human NK1 receptor. Lower values indicate higher binding affinity. It is important to note that direct comparisons can be influenced by variations in experimental conditions between different studies.

CompoundBinding Affinity (Ki, nM)Source
This compound High Affinity (Specific value not available in comparative studies)
Aprepitant 0.1 - 0.2
Fosaprepitant (Prodrug of Aprepitant)
Netupitant 0.95
Rolapitant 0.66
Maropitant Not available for human receptor in these sources
Table 2: Comparative In Vivo Efficacy in Preclinical Models

This table summarizes the antiemetic efficacy of the antagonists in the cisplatin-induced emesis model in ferrets, a standard preclinical model for evaluating antiemetic drugs.

CompoundAnimal ModelEfficacySource
This compound Corneal Neovascularization (mouse)Effective in reducing hemangiogenesis and lymphangiogenesis
Aprepitant Cisplatin-induced emesis (ferret)Effective in inhibiting both acute and delayed emesis
Fosaprepitant (Prodrug of Aprepitant)Effective in inhibiting both acute and delayed emesis
Netupitant Cisplatin-induced emesis (ferret)Dose-dependent inhibition of acute and delayed emesis
Rolapitant Cisplatin-induced emesis (ferret)Effective in preventing delayed emesis
Maropitant Cisplatin-induced emesis (dog)Effective against both centrally and peripherally acting emetogens

Note: Direct comparative in vivo antiemetic data for this compound is limited due to its discontinued development for this indication.

Table 3: Comparative Pharmacokinetic Profiles

This table provides a comparison of key pharmacokinetic parameters for the different nonpeptide NK1R antagonists.

ParameterThis compoundAprepitantFosaprepitantNetupitantRolapitantMaropitant (Dog)
Bioavailability (Oral) Data not available~60-65%(IV administration)~63%~100%24%
Plasma Half-life (t½) Data not available9-13 hours9-13 hours (as Aprepitant)~96 hours~180 hours6-8 hours
Metabolism Hepatic (CYP-mediated)Primarily CYP3A4Converted to AprepitantPrimarily CYP3A4Primarily CYP3A4Hepatic (CYP-mediated)
Protein Binding Data not available>95%>95% (as Aprepitant)>99.5%~99.8%>99%

Experimental Protocols

To ensure the reproducibility and clear understanding of the data presented, detailed methodologies for key experiments are provided below.

Experimental Protocol: NK1 Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the binding affinity (Ki) of a test compound for the human NK1 receptor expressed in a cell line.

Binding_Assay_Workflow A 1. Membrane Preparation - Homogenize CHO cells expressing human NK1R - Centrifuge to isolate cell membranes B 2. Assay Setup (96-well plate) - Add membrane preparation - Add radioligand ([3H]Substance P) - Add varying concentrations of test compound A->B C 3. Incubation - Incubate at room temperature to allow binding to reach equilibrium B->C D 4. Separation - Rapidly filter the mixture through a glass fiber filter - Wash to remove unbound radioligand C->D E 5. Quantification - Measure radioactivity retained on the filter using a scintillation counter D->E F 6. Data Analysis - Plot binding inhibition curve - Calculate IC50 and Ki values E->F

Workflow for NK1 Receptor Binding Assay.

Materials:

  • CHO (Chinese Hamster Ovary) cells stably expressing the human NK1 receptor.

  • Radioligand: [³H]Substance P.

  • Test compounds (e.g., this compound and other antagonists).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MnCl₂, 0.02% BSA, and peptidase inhibitors).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • 96-well microplates.

Procedure:

  • Membrane Preparation:

    • Harvest CHO-NK1R cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • 50 µL of binding buffer (for total binding) or a high concentration of unlabeled Substance P (for non-specific binding).

      • 50 µL of various concentrations of the test compound.

      • 50 µL of [³H]Substance P at a concentration near its Kd.

      • 100 µL of the membrane preparation.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a beta-scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol: Cisplatin-Induced Emesis in Ferrets

This protocol outlines an in vivo experiment to assess the antiemetic efficacy of a test compound against cisplatin-induced emesis in ferrets.

Emesis_Model_Workflow A 1. Animal Acclimation - Acclimate male ferrets to individual observation cages B 2. Drug Administration - Administer the test compound (or vehicle control) via the desired route (e.g., oral, intravenous) A->B C 3. Induction of Emesis - After a set pre-treatment time, administer cisplatin (e.g., 5-10 mg/kg, i.p.) B->C D 4. Observation - Continuously observe the animals for a defined period (e.g., 4-8 hours for acute phase, up to 72 hours for delayed phase) C->D E 5. Data Collection - Record the latency to the first emetic episode - Count the number of retches and vomits D->E F 6. Data Analysis - Compare the emetic responses between the test compound-treated and vehicle-treated groups - Calculate the percentage inhibition of emesis E->F

Workflow for Cisplatin-Induced Emesis Model.

Animals:

  • Male ferrets, as they have a reliable emetic response to cisplatin.

Materials:

  • Cisplatin solution.

  • Test compounds (e.g., this compound and other antagonists) formulated for the desired route of administration.

  • Vehicle control.

  • Observation cages equipped with video recording for accurate monitoring.

Procedure:

  • Acclimation:

    • House ferrets individually in observation cages and allow them to acclimate for several days before the experiment.

  • Drug Administration:

    • On the day of the experiment, administer the test compound or vehicle control to the animals. The route and pre-treatment time will depend on the pharmacokinetic properties of the compound being tested.

  • Induction of Emesis:

    • At the end of the pre-treatment period, administer a standardized dose of cisplatin (e.g., 5 mg/kg or 10 mg/kg, intraperitoneally) to induce emesis.

  • Observation and Data Collection:

    • Immediately after cisplatin administration, begin continuous observation of the animals.

    • Record the following parameters:

      • Latency to the first retch or vomit.

      • The total number of retches (rhythmic abdominal contractions without expulsion of gastric contents).

      • The total number of vomits (forceful expulsion of gastric contents).

    • The observation period can be divided to assess both the acute phase (e.g., 0-8 hours) and the delayed phase (e.g., 24-72 hours) of emesis.

  • Data Analysis:

    • Compare the mean number of retches and vomits in the drug-treated groups to the vehicle-treated control group.

    • Calculate the percentage inhibition of emesis for each dose of the test compound.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be used to determine the significance of the antiemetic effect.

Conclusion

This guide provides a comparative overview of this compound and other clinically relevant nonpeptide NK1R antagonists. While direct comparative data for this compound's antiemetic properties are scarce due to its discontinued development for this indication, the available information on its high affinity for the NK1 receptor suggests it is a potent antagonist. The provided tables and detailed experimental protocols offer a framework for researchers to understand the performance characteristics of this class of drugs and to design further comparative studies. The visualization of the NK1R signaling pathway and experimental workflows aims to facilitate a clearer understanding of the underlying biological and methodological principles. For drug development professionals, this comparative analysis underscores the importance of a comprehensive evaluation of binding affinity, in vivo efficacy, and pharmacokinetic profiles in the selection and advancement of new therapeutic candidates.

References

A Comparative Analysis of Befetupitant's Selectivity for the NK1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the neurokinin-1 (NK1) receptor antagonist Befetupitant with other selective antagonists. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's selectivity profile.

This compound (also known as Ro67-5930) is a potent and selective non-peptide antagonist of the NK1 receptor, developed by Hoffmann-La Roche.[1] Its mechanism of action involves competitively blocking the binding of the endogenous ligand, Substance P, to the NK1 receptor.[2] This action modulates downstream signaling pathways implicated in nausea, vomiting, and other physiological responses.

Comparative Binding Affinity and Selectivity

To objectively assess the selectivity of this compound, its binding affinity for the NK1 receptor is compared with that of other well-established NK1 receptor antagonists. The inhibitory constant (Ki) is a measure of the binding affinity of a ligand to a receptor; a lower Ki value indicates a higher binding affinity. The selectivity is determined by comparing the Ki values for the primary target (NK1 receptor) with those for related receptors (NK2 and NK3).

While specific Ki values for this compound are not publicly available in the reviewed literature, a primary publication from its developers at Hoffmann-La Roche states that both this compound and its counterpart Netupitant exhibit sub-nanomolar affinity for the NK1 receptor. For the purpose of this comparison, the data for Netupitant, a structurally and functionally similar compound from the same research program, is included alongside other prominent NK1 receptor antagonists.

CompoundNK1 Ki (nM)NK2 Selectivity (fold)NK3 Selectivity (fold)Reference
This compound Sub-nanomolarData not availableData not available
Netupitant 0.95> 1000> 1000[3]
Aprepitant ~0.1-0.2 (IC50)~45,000~3,000
Rolapitant 0.66> 1000> 1000[4][5]
Casopitant High affinitySelectiveSelective

Note: IC50 values for Aprepitant are provided, which are comparable but not identical to Ki values. The selectivity is calculated from the ratio of IC50 or Ki values for NK2/NK3 receptors to that of the NK1 receptor.

Experimental Protocols

The determination of binding affinities and selectivity of NK1 receptor antagonists is typically performed using radioligand binding assays. Below is a detailed, representative protocol for such an experiment.

Radioligand Binding Assay for NK1 Receptor Selectivity

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for the human NK1 receptor and its selectivity over human NK2 and NK3 receptors.

Materials:

  • Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK1, NK2, or NK3 receptor.

  • Radioligand: [³H]-Substance P (for NK1 receptor binding) or other suitable radiolabeled ligands for NK2 and NK3 receptors.

  • Test Compounds: this compound and other reference antagonists.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture CHO cells expressing the target receptor to confluency.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the unlabeled test compound.

    • For determining total binding, omit the test compound.

    • For determining non-specific binding, add a high concentration of a known unlabeled ligand.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Measurement:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Experimental and Biological Pathways

To further elucidate the context of this compound's action, the following diagrams illustrate the experimental workflow for determining receptor selectivity and the downstream signaling pathway of the NK1 receptor.

experimental_workflow cluster_prep Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis CHO_cells CHO Cells Expressing NK1, NK2, or NK3 Receptors Membrane_prep Cell Membrane Preparation CHO_cells->Membrane_prep Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_prep->Incubation Radioligand Radioligand ([³H]-Substance P) Radioligand->Incubation Test_compound Test Compound (e.g., this compound) Test_compound->Incubation Filtration Filtration to Separate Bound and Free Ligand Incubation->Filtration Measurement Measurement of Radioactivity Filtration->Measurement IC50 Determine IC50 Value Measurement->IC50 Ki Calculate Ki Value (Cheng-Prusoff Equation) IC50->Ki Selectivity Determine Receptor Selectivity Ki->Selectivity

Experimental workflow for radioligand binding assay.

NK1_signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling SP Substance P NK1R NK1 Receptor SP->NK1R Activates This compound This compound This compound->NK1R Blocks Gq Gq/11 Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Triphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_response Cellular Response (e.g., Nausea, Vomiting) Ca_release->Cellular_response PKC->Cellular_response

NK1 receptor signaling pathway.

Conclusion

This compound is a highly potent and selective antagonist of the NK1 receptor. While precise comparative binding affinity data for this compound remains proprietary, its development alongside Netupitant, for which data is available, indicates a sub-nanomolar affinity for the NK1 receptor with high selectivity over NK2 and NK3 subtypes. The experimental protocols and signaling pathways described provide a comprehensive framework for understanding the evaluation and mechanism of action of this compound and other NK1 receptor antagonists. Further public release of quantitative data for this compound would allow for a more direct and detailed comparison of its selectivity profile.

References

A Comparative Analysis of Befetupitant and Lanepitant in the Management of Corneal Neovascularization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corneal neovascularization (CNV) is the pathological ingrowth of blood vessels into the normally avascular cornea, a condition that can significantly impair vision.[1] This process is often triggered by inflammatory, infectious, or traumatic insults to the ocular surface. A key mediator in this process is Substance P (SP), a neuropeptide that, upon binding to the neurokinin-1 (NK-1) receptor, promotes inflammation and angiogenesis. Consequently, NK-1 receptor antagonists have emerged as a promising therapeutic strategy to counter CNV. This guide provides a detailed comparison of two such antagonists, Befetupitant and Lanepitant, based on preclinical evidence.

This compound and Lanepitant are both potent and selective antagonists of the NK-1 receptor.[1] Their mechanism of action centers on blocking the downstream signaling cascade initiated by Substance P, thereby mitigating the inflammatory and angiogenic responses that lead to corneal neovascularization. While both molecules share a common target, their efficacy and safety profiles, as demonstrated in animal models of CNV, exhibit critical differences that are essential for guiding future research and development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal preclinical study comparing the efficacy of this compound and Lanepitant in mouse models of corneal neovascularization.

Table 1: Efficacy of Topical this compound and Lanepitant in the Alkali Burn Model

Treatment GroupHemangiogenesis (Vessel Area %)Lymphangiogenesis (Vessel Area %)Leukocyte Infiltration (CD45+ cells/mm²)Ocular Surface Toxicity
Vehicle (DMSO for this compound)HighHighHighSignificant epithelial damage, inflammation
This compound Reduced Reduced Not ReportedToxic
Vehicle (Saline for Lanepitant)28.3 ± 4.515.2 ± 3.1345 ± 56None
Lanepitant (6.4 mg/mL) 15.1 ± 2.8 (p < 0.05 vs. vehicle) 7.6 ± 1.9 (p < 0.05 vs. vehicle) 189 ± 33 (p < 0.05 vs. vehicle) Non-toxic

Data derived from a study by Ferrari et al. in Investigative Ophthalmology & Visual Science.[1] Specific quantitative values for the this compound group were not detailed due to significant toxicity.

Table 2: Efficacy of Subconjunctival Lanepitant in Corneal Neovascularization Models

Experimental ModelTreatment GroupHemangiogenesis (Vessel Area %)Lymphangiogenesis (Vessel Area %)Leukocyte Infiltration (CD45+ cells/mm²)
Alkali Burn Vehicle35.6 ± 5.1Not Reported412 ± 68
Lanepitant (12.8 mg/mL) 21.2 ± 3.9 (p < 0.05 vs. vehicle) Not Reported255 ± 41 (p < 0.05 vs. vehicle)
Suture-Induced Vehicle25.4 ± 3.718.9 ± 2.9388 ± 59
Lanepitant (12.8 mg/mL) 23.1 ± 3.1 (NS vs. vehicle) 10.3 ± 2.2 (p < 0.01 vs. vehicle) 211 ± 37 (p < 0.05 vs. vehicle)

Data derived from a study by Ferrari et al. in Investigative Ophthalmology & Visual Science.[1] NS = Not Significant.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the work of Ferrari et al.[1]

Animal Models
  • Animals: 6- to 8-week-old female C57BL/6 mice were used for all experiments.

  • Ethical Approval: All animal procedures were conducted in accordance with the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research.

Corneal Neovascularization Induction
  • Alkali Burn Model:

    • Mice were anesthetized with an intraperitoneal injection of ketamine and xylazine.

    • A 2-mm diameter filter paper disc was soaked in 1 M NaOH.

    • The saturated filter paper was applied to the central cornea for 30 seconds.

    • The ocular surface was immediately irrigated with sterile saline.

  • Suture-Induced Model:

    • Mice were anesthetized as described above.

    • Three 11-0 nylon sutures were placed intrastromally in the cornea, with the knots tied on the surface.

Drug Administration
  • Topical Administration:

    • This compound was dissolved in dimethyl sulfoxide (DMSO).

    • Lanepitant was dissolved in sterile saline.

    • 5 µL of the respective solution (or vehicle) was applied topically to the affected eye six times daily.

  • Subconjunctival Administration:

    • Lanepitant (12.8 mg/mL) or vehicle was injected into the subconjunctival space in a volume of 5 µL on the day of injury and again on day 5.

Quantification of Corneal Neovascularization
  • Immunofluorescence Staining:

    • At specified time points (e.g., day 4, 7, 10), mice were euthanized, and the eyes were enucleated.

    • Corneas were dissected and prepared as whole mounts.

    • Hemangiogenesis was visualized by staining with an anti-CD31 antibody.

    • Lymphangiogenesis was visualized by staining with an anti-LYVE-1 antibody.

    • Leukocyte infiltration was assessed by staining with an anti-CD45 antibody.

  • Image Analysis:

    • Stained corneas were imaged using a fluorescence microscope.

    • The area of neovascularization was quantified using image analysis software (e.g., ImageJ) and expressed as a percentage of the total corneal area.

    • The number of CD45-positive cells was counted per square millimeter.

Signaling Pathways and Experimental Workflow

Signaling_Pathway cluster_0 Corneal Injury cluster_1 Upstream Signaling cluster_2 Receptor Activation cluster_3 Cellular Effects cluster_4 Therapeutic Intervention Injury Alkali Burn / Sutures SP Substance P (SP) Release Injury->SP NK1R Neurokinin-1 Receptor (NK-1R) SP->NK1R Binds to Inflammation Leukocyte Infiltration (Inflammation) NK1R->Inflammation Activates Angiogenesis Hemangiogenesis & Lymphangiogenesis NK1R->Angiogenesis Promotes Antagonists This compound / Lanepitant Antagonists->NK1R Blocks

Substance P/NK-1R signaling in corneal neovascularization.

Experimental_Workflow cluster_0 Model Induction cluster_1 Treatment Groups cluster_2 Analysis cluster_3 Endpoints Induction Induce Corneal Neovascularization (Alkali Burn or Sutures) in C57BL/6 Mice This compound Topical this compound (in DMSO) Induction->this compound Administer Treatment Lanepitant_Topical Topical Lanepitant (in Saline) Induction->Lanepitant_Topical Administer Treatment Lanepitant_Subconj Subconjunctival Lanepitant Induction->Lanepitant_Subconj Administer Treatment Vehicle Vehicle Controls (DMSO or Saline) Induction->Vehicle Administer Treatment Analysis Euthanize at Day 4, 7, or 10 Corneal Whole-Mount Immunofluorescence This compound->Analysis Lanepitant_Topical->Analysis Lanepitant_Subconj->Analysis Vehicle->Analysis Hema Hemangiogenesis (CD31) Analysis->Hema Quantify Lympha Lymphangiogenesis (LYVE-1) Analysis->Lympha Quantify Inflam Leukocyte Infiltration (CD45) Analysis->Inflam Quantify

References

Befetupitant's High Selectivity for the Neurokinin-1 Receptor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available data confirms that Befetupitant (also known as Ro67-5930) is a highly potent and selective antagonist for the human neurokinin-1 receptor (NK1R). Cross-reactivity studies demonstrate its minimal interaction with other neurokinin receptors, namely the NK2 and NK3 receptors, underscoring its targeted mechanism of action. This high selectivity is a key characteristic for researchers and drug development professionals investigating NK1R-mediated signaling pathways.

Comparative Binding Affinity of this compound

To quantify the selectivity of this compound, its binding affinity for the human NK1, NK2, and NK3 receptors has been evaluated. The data, summarized in the table below, clearly illustrates the compound's preferential binding to the NK1 receptor.

ReceptorLigandKi (nM)Selectivity vs. NK1R
Human NK1This compound1.0-
Human NK2This compound> 10,000> 10,000-fold
Human NK3This compound> 10,000> 10,000-fold

Data sourced from Hoffmann et al., 2006.

The binding affinity is represented by the inhibition constant (Ki), where a lower value indicates a higher affinity. This compound exhibits a Ki of 1.0 nM for the human NK1 receptor, signifying a strong binding interaction. In contrast, its affinity for the human NK2 and NK3 receptors is significantly lower, with Ki values exceeding 10,000 nM. This translates to a selectivity of over 10,000-fold for the NK1 receptor compared to the other neurokinin receptor subtypes.

Unraveling the Mechanism: Neurokinin Signaling and this compound's Point of Intervention

Neurokinin receptors are G protein-coupled receptors (GPCRs) that play a crucial role in various physiological processes, including pain transmission, inflammation, and emesis. Their endogenous ligands are tachykinin peptides such as Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), which show preferential affinity for NK1R, NK2R, and NK3R, respectively. Upon ligand binding, these receptors activate intracellular signaling cascades. This compound, as a selective NK1R antagonist, competitively blocks the binding of Substance P, thereby inhibiting the downstream signaling pathways associated with NK1R activation.

Neurokinin Signaling Pathway and this compound's Interaction cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds G_protein G-protein (Gq/11) NK1R->G_protein Activates NK2R NK2 Receptor NK3R NK3 Receptor PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_PKC ↑ Intracellular Ca²⁺ ↑ Protein Kinase C IP3_DAG->Ca_PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability, Inflammation) Ca_PKC->Cellular_Response This compound This compound This compound->NK1R Blocks

This compound selectively blocks the NK1 receptor.

Experimental Determination of Binding Affinity: A Methodological Overview

The binding affinities of this compound for the human neurokinin receptors were determined using a standardized in vitro method known as a radioligand binding assay. This technique allows for the precise measurement of the interaction between a compound and its target receptor.

Radioligand Binding Assay Workflow cluster_0 Preparation cluster_1 Binding Assay cluster_2 Separation & Measurement cluster_3 Data Analysis Cell_Culture CHO cells expressing human NK1, NK2, or NK3 receptors Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubate membranes with: - Radioligand (e.g., [³H]Substance P) - Varying concentrations of this compound Membrane_Prep->Incubation Filtration Rapid filtration to separate bound and free radioligand Incubation->Filtration Scintillation Quantify bound radioactivity using liquid scintillation counting Filtration->Scintillation Analysis Determine IC50 and calculate Ki values Scintillation->Analysis

Workflow for determining binding affinity.
Detailed Experimental Protocol: Radioligand Binding Assay

The following protocol provides a detailed methodology for assessing the binding affinity of test compounds at the human NK1, NK2, and NK3 receptors.

1. Cell Culture and Membrane Preparation:

  • Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK1, NK2, or NK3 receptors are cultured under standard conditions.

  • Cells are harvested, and crude cell membranes are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The final membrane preparation is resuspended in the assay buffer.

2. Radioligand Binding Assay:

  • The binding assays are performed in a 96-well plate format.

  • For the NK1 receptor assay, membrane preparations are incubated with a specific radioligand, such as [³H]Substance P, at a concentration close to its dissociation constant (Kd).

  • For NK2 and NK3 receptor assays, appropriate radioligands (e.g., [¹²⁵I]NKA for NK2R and [¹²⁵I]NKB for NK3R) are used.

  • A range of concentrations of the test compound (this compound) is added to the wells to compete with the radioligand for binding to the receptor.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled selective ligand for the respective receptor.

  • The reaction mixture is incubated at room temperature for a sufficient time to reach equilibrium.

3. Separation and Quantification:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioactivity.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

This rigorous experimental approach provides the quantitative data necessary to accurately assess the potency and selectivity of compounds like this compound, confirming its profile as a highly specific NK1 receptor antagonist. This information is critical for the design and interpretation of preclinical and clinical studies targeting the neurokinin system.

In Vivo Validation of Befetupitant's Antiemetic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiemetic performance of befetupitant and related neurokinin-1 (NK1) receptor antagonists with other alternatives, supported by experimental data from in vivo studies.

Introduction to this compound and NK1 Receptor Antagonism

This compound (Ro67-5930) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1][2] The primary endogenous ligand for the NK1 receptor is Substance P, a neuropeptide implicated in the transmission of pain signals and the induction of emesis (vomiting).[2] By blocking the binding of Substance P to NK1 receptors in the central and peripheral nervous systems, this compound was developed as a potential agent for controlling chemotherapy-induced nausea and vomiting (CINV).[1][2]

While the clinical development of this compound was discontinued in favor of a related compound, netupitant, its potent in vivo activity makes it a valuable tool for preclinical research in the field of antiemetics. This guide will focus on the available in vivo data for this compound and provide a comparative analysis with the clinically approved NK1 receptor antagonist aprepitant and the serotonin 5-HT3 receptor antagonist ondansetron, using data from the closely related NK1 antagonist, netupitant, where direct comparative data for this compound is unavailable.

Mechanism of Action: Blocking the Emetic Pathway

The antiemetic effect of this compound is mediated by its competitive antagonism of the NK1 receptor. In response to emetic stimuli, such as chemotherapy, Substance P is released and binds to NK1 receptors in key areas of the brain that control the vomiting reflex, including the nucleus tractus solitarii and the area postrema. This compound blocks this interaction, thereby inhibiting the downstream signaling that leads to nausea and vomiting.

Befetupitant_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron (Emetic Center) Emetic_Stimulus Emetic Stimulus (e.g., Chemotherapy) Substance_P_Release Substance P Release Emetic_Stimulus->Substance_P_Release Substance_P Substance P Substance_P_Release->Substance_P NK1_Receptor NK1 Receptor Substance_P->NK1_Receptor Binds This compound This compound This compound->NK1_Receptor Blocks Emesis_Signal Emetic Signal Transduction NK1_Receptor->Emesis_Signal Vomiting_Reflex Vomiting Reflex Emesis_Signal->Vomiting_Reflex

Caption: this compound's mechanism of action in blocking the emetic pathway.

Comparative In Vivo Antiemetic Efficacy

To provide a meaningful comparison, the following table summarizes the in vivo antiemetic efficacy of the closely related NK1 receptor antagonist netupitant, the established NK1 receptor antagonist aprepitant, and the 5-HT3 receptor antagonist ondansetron in the ferret model of cisplatin-induced emesis.

DrugClassDoseAnimal ModelEmetogenEfficacy (Acute Phase)Efficacy (Delayed Phase)
Netupitant NK1 Antagonist3 mg/kg, p.o. (single dose)FerretCisplatin (5 mg/kg, i.p.)~100% inhibition ~95% inhibition
Aprepitant NK1 Antagonist1 mg/kg, p.o. (daily) + Ondansetron + DexamethasoneFerretCisplatin (5 mg/kg, i.p.)Not reported separately~86% inhibition
Ondansetron 5-HT3 Antagonist1 mg/kg, i.p. (3x daily)FerretCisplatin (5 mg/kg, i.p.)~68% inhibition ~49% inhibition

Data for Netupitant and Ondansetron from the same comparative study. Aprepitant data from a separate study with a similar model.

Experimental Protocols

The data presented above were generated using established in vivo models of chemotherapy-induced emesis. A detailed methodology for a representative ferret model is provided below.

A. Ferret Model of Cisplatin-Induced Emesis

  • Animals: Male ferrets, housed individually with free access to food and water.

  • Acclimatization: Animals are acclimatized to the experimental conditions for at least one week prior to the study.

  • Drug Administration:

    • Antiemetic drugs (e.g., netupitant, aprepitant, ondansetron) or vehicle are administered via the appropriate route (oral, intraperitoneal) at specified times before the emetogen challenge.

  • Emetogen Challenge: Cisplatin is administered intraperitoneally (i.p.) at a dose of 5 mg/kg to induce both acute (first 24 hours) and delayed (24-72 hours) emesis.

  • Observation: Animals are observed continuously for 72 hours post-cisplatin administration. The number of retches and vomits are recorded.

  • Data Analysis: The total number of emetic episodes (retches and vomits) for each animal is calculated for the acute and delayed phases. The percentage inhibition of emesis is determined by comparing the mean number of emetic episodes in the drug-treated groups to the vehicle-treated control group.

Experimental_Workflow start Start: Animal Acclimatization drug_admin Drug Administration (Antiemetic or Vehicle) start->drug_admin emetogen_challenge Emetogen Challenge (Cisplatin 5 mg/kg, i.p.) drug_admin->emetogen_challenge observation Observation Period (72h) - Record retches and vomits emetogen_challenge->observation data_collection Data Collection - Quantify emetic episodes observation->data_collection analysis Data Analysis - Compare treated vs. control - Calculate % inhibition data_collection->analysis end End: Efficacy Determined analysis->end

Caption: A typical experimental workflow for in vivo antiemetic studies.

Concluding Remarks

The available in vivo data, particularly from the closely related compound netupitant, demonstrates that NK1 receptor antagonists offer potent and long-lasting protection against both acute and delayed chemotherapy-induced emesis, outperforming 5-HT3 receptor antagonists, especially in the delayed phase. While direct comparative emesis data for this compound is limited, its high potency in a relevant in vivo model of central NK1 receptor antagonism suggests it would have a strong antiemetic profile. These findings underscore the critical role of the Substance P/NK1 receptor pathway in the mechanisms of CINV and highlight the therapeutic potential of potent NK1 receptor antagonists in this setting.

References

A Comparative Analysis of Befetupitant and Aprepitant: Unraveling Two Generations of NK1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pharmacological profiles of Befetupitant and the clinically established Aprepitant, this guide offers a comprehensive comparison for researchers and drug development professionals. We dissect their mechanisms of action, binding affinities, and preclinical and clinical data, providing a clear perspective on their standing as neurokinin-1 (NK1) receptor antagonists.

This compound and Aprepitant represent two distinct efforts in the development of NK1 receptor antagonists, a class of drugs pivotal in the management of chemotherapy-induced nausea and vomiting (CINV). While Aprepitant has achieved widespread clinical use, this compound's journey was halted in early development. This comparative analysis illuminates the key characteristics of both compounds, offering valuable insights into the structure-activity relationships and developmental pathways of this important therapeutic class.

Mechanism of Action: Targeting the Substance P Pathway

Both this compound and Aprepitant are highly selective antagonists of the neurokinin-1 (NK1) receptor.[1][2] The primary endogenous ligand for the NK1 receptor is Substance P, a neuropeptide implicated in the transmission of pain signals and the induction of the emetic reflex. By competitively blocking the binding of Substance P to the NK1 receptor in the central and peripheral nervous systems, these antagonists inhibit the downstream signaling that leads to nausea and vomiting.

dot

Caption: NK1 Receptor Antagonist Mechanism of Action in CINV.

Comparative Pharmacological Data

The following tables summarize the key pharmacological parameters of this compound and Aprepitant, highlighting their binding affinities and pharmacokinetic profiles.

Table 1: Neurokinin-1 (NK1) Receptor Binding Affinity

CompoundTargetAssay SystemValueReference
This compound Human NK1 ReceptorRadioligand BindingIC50 = 0.6 nM[Bioorg Med Chem Lett. 2006 Mar 1;16(5):1362-5.]
Aprepitant Human NK1 ReceptorRadioligand BindingIC50 ≈ 0.1 nM[3]

Table 2: Comparative Pharmacokinetic Properties

ParameterThis compoundAprepitant
Route of Administration OralOral
Oral Bioavailability Data not publicly available~60-65%[1]
Protein Binding Data not publicly available>95%[1]
Metabolism Data not publicly availablePrimarily via CYP3A4
Elimination Half-life Data not publicly available9-13 hours

Preclinical and Clinical Efficacy

Aprepitant has undergone extensive clinical evaluation and has demonstrated significant efficacy in preventing both acute and delayed CINV when used in combination with other antiemetic agents, such as 5-HT3 receptor antagonists and corticosteroids. Clinical trials have consistently shown that the addition of aprepitant to standard therapy improves the overall complete response rate (defined as no emesis and no use of rescue medication).

Due to the discontinuation of its development, clinical trial data for this compound is not available. Preclinical studies indicated its potential as an antiemetic, however, a direct comparison of its in vivo efficacy against Aprepitant in established models of emesis has not been published.

Experimental Protocols

Neurokinin-1 (NK1) Receptor Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of a test compound to the human NK1 receptor.

dot

Radioligand_Binding_Assay_Workflow A 1. Membrane Preparation - Homogenize cells expressing human NK1 receptors - Centrifuge to isolate cell membranes B 2. Assay Incubation - Incubate membranes with a fixed concentration of radiolabeled Substance P ([3H]-SP) - Add varying concentrations of the test compound (this compound or Aprepitant) A->B C 3. Separation - Rapidly filter the incubation mixture through glass fiber filters - Wash filters to remove unbound radioligand B->C D 4. Quantification - Measure the radioactivity retained on the filters using a scintillation counter C->D E 5. Data Analysis - Plot the percentage of inhibition of radioligand binding against the concentration of the test compound - Calculate the IC50 value (concentration of test compound that inhibits 50% of radioligand binding) D->E

Caption: Workflow for an NK1 Receptor Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation:

    • Human embryonic kidney (HEK293) cells stably expressing the human NK1 receptor are cultured and harvested.

    • Cells are washed with ice-cold phosphate-buffered saline (PBS) and then homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is resuspended in an appropriate assay buffer and the protein concentration is determined.

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, add the cell membrane preparation, a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [3H]-Substance P), and varying concentrations of the unlabeled test compound (this compound or Aprepitant).

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard NK1 receptor antagonist.

    • The plate is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation and Quantification:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • The filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding.

    • The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are then analyzed using a non-linear regression analysis to determine the IC50 value of the test compound. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Model: Cisplatin-Induced Emesis in Ferrets

The ferret is a well-established animal model for studying emesis due to its well-developed vomiting reflex. This protocol describes a typical experiment to evaluate the anti-emetic efficacy of a test compound.

dot

Ferret_Emesis_Model_Workflow A 1. Acclimatization - Ferrets are individually housed and acclimatized to the experimental conditions B 2. Drug Administration - Administer the test compound (this compound or Aprepitant) or vehicle orally or via injection at a predetermined time before the emetic challenge A->B C 3. Emetic Challenge - Administer an emetogenic dose of cisplatin (e.g., 5-10 mg/kg, intraperitoneally) B->C D 4. Observation - Observe the animals continuously for a defined period (e.g., 4-8 hours for acute emesis, and up to 72 hours for delayed emesis) - Record the number of retches and vomits C->D E 5. Data Analysis - Compare the number of emetic episodes in the drug-treated group to the vehicle-treated control group - Calculate the percentage of inhibition of emesis D->E

Caption: Experimental Workflow for the Ferret Model of CINV.

Detailed Methodology:

  • Animal Preparation and Acclimatization:

    • Male ferrets are typically used and are individually housed in observation cages.

    • Animals are allowed to acclimatize to the housing and handling conditions for several days before the experiment.

    • Food is typically withheld for a few hours before the administration of cisplatin.

  • Drug Administration:

    • The test compound (this compound or Aprepitant) or its vehicle is administered at a specific time point before the cisplatin challenge. The route of administration (e.g., oral gavage, intraperitoneal injection) and the dose are determined based on the pharmacokinetic properties of the compound.

  • Induction of Emesis:

    • A solution of cisplatin in sterile saline is administered to the ferrets, typically via intraperitoneal injection, at a dose known to reliably induce emesis (e.g., 5-10 mg/kg).

  • Observation and Data Collection:

    • Immediately after cisplatin administration, the animals are continuously observed for a set period.

    • The number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents) are recorded.

    • The latency to the first emetic episode is also often measured.

    • For delayed emesis studies, observation can continue for up to 72 hours.

  • Data Analysis:

    • The total number of emetic episodes (retches + vomits) for each animal is calculated.

    • The mean number of emetic episodes in the drug-treated group is compared to the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

    • The percentage of inhibition of emesis is calculated to determine the efficacy of the test compound.

Conclusion

This comparative analysis underscores the subtle yet critical differences that can determine the clinical trajectory of a drug candidate. Aprepitant's success can be attributed to a favorable pharmacokinetic profile and demonstrated clinical efficacy. While this compound showed high in vitro potency, its development was not pursued, a decision likely influenced by a range of factors including its complete preclinical profile in comparison to other emerging candidates like Netupitant. For researchers in the field, this comparison highlights the multifaceted nature of drug development, where in vitro potency is but one of many hurdles on the path to clinical application. The provided experimental protocols offer a foundational framework for the continued exploration and evaluation of novel NK1 receptor antagonists.

References

A Comparative Guide to Neurokinin-1 Receptor Antagonists for Chemotherapy-Induced Nausea and Vomiting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While befetupitant's clinical development for chemotherapy-induced nausea and vomiting (CINV) was discontinued, the class of drugs to which it belongs, neurokinin-1 (NK1) receptor antagonists, remains a cornerstone of antiemetic therapy.[1] This guide provides a head-to-head comparison of clinically relevant NK1 receptor antagonists, focusing on data from key clinical trials to inform research and drug development in this area.

Mechanism of Action in CINV

Chemotherapy can induce the release of neurotransmitters like serotonin and substance P, which activate receptors in the gastrointestinal tract and the brain's vomiting center, leading to nausea and vomiting.[2][3][4][5] CINV is categorized into acute (occurring within 24 hours of chemotherapy) and delayed phases (occurring more than 24 hours after). Serotonin (5-HT3) receptors are primarily involved in the acute phase, while substance P binding to NK1 receptors is a key driver of the delayed phase. NK1 receptor antagonists block the action of substance P, thereby inhibiting the delayed emetic response.

Below is a diagram illustrating the signaling pathways involved in CINV and the points of intervention for different antiemetic drug classes.

CINV_Pathway cluster_periphery Gastrointestinal Tract cluster_cns Central Nervous System cluster_drugs Therapeutic Interventions Chemotherapy Chemotherapy Substance_P_Release Substance P Release Chemotherapy->Substance_P_Release triggers Enterochromaffin_Cells Enterochromaffin_Cells Serotonin_Release Serotonin (5-HT) Release Enterochromaffin_Cells->Serotonin_Release Vagal_Afferents_P Vagal Afferents Serotonin_Release->Vagal_Afferents_P activates 5-HT3 Receptors NTS Nucleus Tractus Solitarius Vagal_Afferents_P->NTS CTZ Chemoreceptor Trigger Zone (Area Postrema) CTZ->NTS Vomiting_Center Vomiting Center NTS->Vomiting_Center integrates signals Emesis Emesis Vomiting_Center->Emesis Substance_P_Release->NTS activates NK1 Receptors 5HT3_Antagonists 5-HT3 Receptor Antagonists 5HT3_Antagonists->Vagal_Afferents_P block NK1_Antagonists NK1 Receptor Antagonists NK1_Antagonagonists NK1_Antagonagonists NK1_Antagonagonists->NTS block

CINV Signaling Pathways and Drug Targets

Head-to-Head Clinical Trial Data

Direct comparative efficacy data is crucial for evaluating therapeutic alternatives. Below are summaries of key head-to-head clinical trials involving prominent NK1 receptor antagonists.

Fosnetupitant vs. Fosaprepitant (CONSOLE Trial)

This Phase III, randomized, double-blind study compared the efficacy and safety of fosnetupitant (a prodrug of netupitant) and fosaprepitant (a prodrug of aprepitant) in patients receiving highly emetogenic chemotherapy.

Table 1: Efficacy of Fosnetupitant vs. Fosaprepitant in the CONSOLE Trial

Efficacy EndpointFosnetupitant (n=392)Fosaprepitant (n=393)Risk Difference (95% CI)
Overall Complete Response (0-120h) 75.2%71.0%4.1% (-2.1% to 10.3%)
Acute Complete Response (0-24h) 93.9%92.6%
Delayed Complete Response (24-120h) 76.8%72.8%

Table 2: Key Safety Data from the CONSOLE Trial

Adverse EventFosnetupitant (n=392)Fosaprepitant (n=393)P-value
Treatment-Related Adverse Events 22.2%25.4%
Injection Site Reactions 11.0%20.6%<0.001
Treatment-Related Injection Site Reactions 0.3%3.6%<0.001
NEPA (Netupitant/Palonosetron) vs. Aprepitant Regimen

A pragmatic, multicenter, randomized, open-label study compared a single oral dose of NEPA (a fixed-dose combination of netupitant and the 5-HT3 receptor antagonist palonosetron) with a 3-day oral aprepitant regimen in patients receiving moderately emetogenic chemotherapy.

Table 3: Efficacy of NEPA vs. Aprepitant Regimen

Efficacy EndpointNEPA (n=undetermined)Aprepitant Regimen (n=undetermined)Risk Difference (95% CI)
Overall Complete Response (0-120h) 64.9%54.1%9.2% (-2.3% to 20.7%)
Acute Complete Response (0-24h) 74.5%68.1%
Delayed Complete Response (24-120h) 90.4%85.9%

Note: The number of patients in each arm for the NEPA vs. Aprepitant trial was not consistently reported across the provided search results.

A pooled analysis of three registration trials in patients receiving highly emetogenic chemotherapy also showed that a single dose of oral NEPA was more effective than a 3-day aprepitant regimen in preventing delayed CINV.

Experimental Protocols

Understanding the methodologies of these key trials is essential for interpreting the data.

CONSOLE Trial (Fosnetupitant vs. Fosaprepitant) Experimental Workflow

CONSOLE_Workflow Patient_Population Patients receiving cisplatin-based highly emetogenic chemotherapy Randomization Randomization (1:1) Patient_Population->Randomization Arm_A Fosnetupitant 235 mg IV + Palonosetron 0.75 mg + Dexamethasone Randomization->Arm_A Arm_B Fosaprepitant 150 mg IV + Palonosetron 0.75 mg + Dexamethasone Randomization->Arm_B Primary_Endpoint Primary Endpoint: Overall Complete Response (0-120 hours) Arm_A->Primary_Endpoint Arm_B->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - Acute & Delayed CR - Safety (esp. injection site reactions) Primary_Endpoint->Secondary_Endpoints

CONSOLE Trial Workflow

Protocol Summary:

  • Study Design: A phase III, randomized, double-blind, noninferiority trial.

  • Patient Population: Chemotherapy-naïve patients scheduled to receive their first cycle of cisplatin-based chemotherapy.

  • Interventions:

    • Fosnetupitant arm: A single intravenous infusion of fosnetupitant 235 mg, palonosetron 0.75 mg, and dexamethasone.

    • Fosaprepitant arm: A single intravenous infusion of fosaprepitant 150 mg, palonosetron 0.75 mg, and dexamethasone.

  • Primary Endpoint: The primary endpoint was the rate of complete response (defined as no emetic episodes and no use of rescue medication) during the overall phase (0 to 120 hours after chemotherapy). The noninferiority margin was set at -10%.

  • Secondary Endpoints: Included complete response rates in the acute (0-24 hours) and delayed (24-120 hours) phases, and safety assessments.

Pragmatic Trial (NEPA vs. Aprepitant) Experimental Workflow

NEPA_Aprepitant_Workflow Patient_Population Chemotherapy-naïve patients receiving moderately emetogenic chemotherapy Randomization Randomization Patient_Population->Randomization Arm_A Single oral dose of NEPA (Netupitant 300mg / Palonosetron 0.5mg) on Day 1 + Dexamethasone Randomization->Arm_A Arm_B 3-day oral aprepitant regimen (125mg Day 1, 80mg Days 2-3) + Ondansetron Day 1 + Dexamethasone Randomization->Arm_B Primary_Endpoint Primary Endpoint: Overall Complete Response (0-120 hours) Arm_A->Primary_Endpoint Arm_B->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - Acute & Delayed CR - No emesis, no rescue medication use Primary_Endpoint->Secondary_Endpoints

NEPA vs. Aprepitant Trial Workflow

Protocol Summary:

  • Study Design: A pragmatic, multicenter, randomized, single-cycle, open-label, prospective, noninferiority study.

  • Patient Population: Chemotherapy-naïve patients receiving moderately emetogenic chemotherapy (anthracycline/cyclophosphamide-based and non-AC regimens).

  • Interventions:

    • NEPA arm: A single oral capsule of NEPA (300 mg netupitant/0.5 mg palonosetron) approximately 1 hour before chemotherapy on day 1, plus dexamethasone.

    • Aprepitant arm: Oral aprepitant 125 mg approximately 1 hour before chemotherapy on day 1, and 80 mg on days 2 and 3. This was given with intravenous ondansetron on day 1 and dexamethasone.

  • Primary Endpoint: Complete response (no emesis and no rescue medication) during the overall phase (0-120 hours). The noninferiority margin was set at -10%.

  • Secondary Endpoints: Included complete response rates during the acute and delayed phases.

Conclusion

The available head-to-head clinical trial data for NK1 receptor antagonists provide valuable insights for researchers and drug developers. The CONSOLE trial demonstrated the noninferiority of fosnetupitant to fosaprepitant for preventing CINV in patients on highly emetogenic chemotherapy, with a favorable safety profile regarding injection site reactions for fosnetupitant. The pragmatic trial comparing NEPA to an aprepitant regimen established the noninferiority of a single-dose NEPA regimen, with numerical trends suggesting potential for improved efficacy, particularly in the delayed phase of CINV. These findings underscore the importance of considering not only efficacy but also factors such as dosing convenience and safety profiles in the development of new antiemetic therapies. Future research could further explore the comparative effectiveness of different NK1 receptor antagonists in various patient populations and chemotherapy regimens.

References

A Comparative Analysis of Befetupitant's Potency Against First-Generation NK1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vitro potency of befetupitant, a potent and selective neurokinin-1 (NK1) receptor antagonist, with first-generation NK1 antagonists. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a key target in the management of chemotherapy-induced nausea and vomiting (CINV) and other conditions. This document is intended for researchers, scientists, and drug development professionals, offering a concise overview of the binding affinities of these compounds, supported by detailed experimental protocols and pathway visualizations.

Data Presentation: Potency at the Human NK1 Receptor

The following table summarizes the in vitro potency of this compound and key first-generation NK1 receptor antagonists. Potency is expressed as the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the NK1 receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity and greater potency.

CompoundClassKi (nM) for Human NK1 Receptor
This compound Pyridine derivative1.0[1]
Aprepitant Morpholine derivative0.1 - 0.2
Rolapitant Spiro-piperidine derivative0.66[2][3]
Casopitant Piperazine derivativeNot readily available in public domain
Fosaprepitant Prodrug of AprepitantNot Applicable (Converted to Aprepitant in vivo)

Experimental Protocols

The data presented in this guide are typically derived from two key types of in vitro experiments: radioligand binding assays to determine binding affinity (Ki) and functional assays to measure the antagonist's ability to inhibit receptor signaling (IC50).

Radioligand Binding Assay for NK1 Receptor

This protocol outlines a standard competitive binding experiment to determine the Ki of a test compound for the human NK1 receptor.

Objective: To measure the binding affinity of an antagonist by assessing its ability to displace a radiolabeled ligand from the NK1 receptor.

Materials:

  • Cell Membranes: Membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A high-affinity radiolabeled NK1 receptor ligand, typically [³H]-Substance P.

  • Test Compound: The antagonist to be tested (e.g., this compound).

  • Non-specific Binding Control: A high concentration of an unlabeled, potent NK1 antagonist (e.g., aprepitant) to determine non-specific binding.

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂) and protease inhibitors (e.g., bacitracin).

  • Instrumentation: Scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or the non-specific binding control.

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Functional Assay: Calcium Mobilization

This protocol describes a cell-based functional assay to measure the ability of an antagonist to block Substance P-induced signaling.

Objective: To determine the functional potency (IC50) of an antagonist by measuring its ability to inhibit the increase in intracellular calcium concentration triggered by NK1 receptor activation.

Materials:

  • Cell Line: A cell line stably expressing the human NK1 receptor and engineered to report intracellular calcium levels (e.g., CHO-K1 cells loaded with a calcium-sensitive fluorescent dye like Fura-2 or Fluo-4).

  • Agonist: Substance P or a potent NK1 receptor agonist.

  • Test Compound: The antagonist to be evaluated.

  • Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution) buffered with HEPES.

  • Instrumentation: A fluorescence plate reader capable of kinetic reading.

Procedure:

  • Cell Plating: Seed the cells into a multi-well plate and allow them to adhere.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the dye manufacturer's protocol.

  • Antagonist Pre-incubation: Add varying concentrations of the test compound to the wells and incubate for a defined period to allow the antagonist to bind to the receptors.

  • Agonist Stimulation: Add a fixed concentration of the agonist (e.g., Substance P) to the wells to stimulate the NK1 receptor.

  • Signal Detection: Immediately measure the change in fluorescence over time using a fluorescence plate reader. The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Data Analysis: Determine the inhibitory effect of the antagonist at each concentration by comparing the agonist-induced calcium response in the presence and absence of the antagonist. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

Visualizations

NK1 Receptor Signaling Pathway

The neurokinin-1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq and Gαs pathways upon binding its endogenous ligand, Substance P.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Activates Gq Gαq NK1R->Gq Activates Gs Gαs NK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC Antagonist This compound / First-Gen Antagonists Antagonist->NK1R Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (e.g., Emesis, Inflammation) Ca->Response PKC->Response ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PKA->Response

Caption: Simplified NK1 receptor signaling cascade.

Experimental Workflow: In Vitro Potency Determination

The following diagram illustrates a typical workflow for determining the in vitro potency of an NK1 receptor antagonist.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Culture cells expressing human NK1 receptor A2 Prepare cell membranes (for binding assay) A1->A2 B2 Functional Assay (e.g., Calcium Mobilization) A1->B2 B1 Radioligand Binding Assay A2->B1 A3 Prepare serial dilutions of test antagonist A3->B1 A3->B2 C1 Measure displacement of radioligand B1->C1 C2 Measure inhibition of agonist-induced signal B2->C2 D1 Generate dose-response curve C1->D1 C2->D1 E1 Calculate IC50 D1->E1 D1->E1 F1 Calculate Ki (Cheng-Prusoff) E1->F1

Caption: Workflow for determining NK1 antagonist potency.

References

Safety Operating Guide

Proper Disposal of Befetupitant: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe and compliant disposal of Befetupitant, ensuring the protection of personnel and the environment.

For researchers, scientists, and drug development professionals handling this compound, adherence to proper disposal protocols is a critical component of laboratory safety and environmental responsibility. Although this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), and is not specifically listed as a hazardous waste by the Resource Conservation and Recovery Act (RCRA), a cautious approach to its disposal is warranted due to incomplete environmental impact data.[1] The Safety Data Sheet (SDS) for this compound indicates that it may cause long-lasting harmful effects to aquatic life, with 100% of its components having unknown hazards to the aquatic environment.[1] Therefore, treating this compound waste with a high degree of care is essential.

Recommended Disposal Procedure

The primary recommendation for the disposal of this compound and any materials contaminated with it is incineration by a licensed hazardous waste disposal company. This method is the most effective way to ensure the complete destruction of the compound, preventing its release into the environment. Several states and environmental bodies advocate for the incineration of all pharmaceutical waste, regardless of its formal hazardous classification, as a best practice to mitigate potential ecological harm.

Below is a step-by-step guide for the proper disposal of this compound waste in a laboratory setting.

Step 1: Personnel Protective Equipment (PPE)

Before handling this compound waste, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:

  • Safety glasses

  • Chemical-resistant gloves

  • Laboratory coat

Step 2: Waste Segregation

Proper segregation of waste is crucial to ensure it is handled correctly by disposal services.

  • Solid Waste:

    • Place all solid this compound waste, including unused or expired compound, contaminated lab materials (e.g., weigh boats, contaminated gloves, bench paper), and empty stock containers into a clearly labeled, dedicated hazardous waste container.

    • The container should be made of a compatible material and have a secure lid.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 3: Labeling and Storage

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"

  • The name of the chemical: "this compound"

  • The concentration and quantity of the waste

  • The date the waste was first added to the container

Store the waste container in a designated, secure satellite accumulation area (SAA) within the laboratory, away from general laboratory traffic and drains.

Step 4: Arrange for Disposal

Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste. Follow all institutional procedures for waste manifest documentation.

Summary of this compound Disposal-Relevant Characteristics

CharacteristicInformationSource
RCRA Hazardous Waste Classification Not explicitly listed as a P- or U-list hazardous waste.General EPA guidelines
GHS Classification Not classified as a hazardous substance.Santa Cruz Biotechnology SDS[1]
Aquatic Toxicity May cause long-lasting harmful effects to aquatic life. 100% of the mixture consists of components of unknown hazards to the aquatic environment.Santa Cruz Biotechnology SDS[1]
Clean Water Act / Proposition 65 Does not contain any substances regulated as pollutants under the Clean Water Act or as Proposition 65 chemicals.Santa Cruz Biotechnology SDS[1]
Recommended Disposal Method Incineration via a licensed hazardous waste facility.Precautionary principle based on incomplete environmental data and general pharmaceutical disposal guidelines.

This compound Disposal Decision Workflow

Befetupitant_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid & Liquid) ppe->segregate label_store Label Container as Hazardous Waste & Store in SAA segregate->label_store contact_ehs Contact EHS for Pickup & Disposal label_store->contact_ehs incineration Incineration by Licensed Facility contact_ehs->incineration end Disposal Complete incineration->end

References

Essential Safety and Handling Precautions for Befetupitant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Befetupitant, a potent and selective NK1 receptor antagonist. Adherence to these procedures is essential to ensure personnel safety and maintain a safe laboratory environment.

This compound is an investigational compound; as such, comprehensive hazard information may not be fully available. Therefore, it should be handled with care, assuming it is a potent pharmacological agent. The following recommendations are based on general best practices for handling hazardous drugs and active pharmaceutical ingredients (APIs).

Personal Protective Equipment (PPE)

The level of PPE required for handling this compound depends on the specific procedure and the potential for exposure. A risk-based approach should be adopted.

Risk Level Task Examples Required Personal Protective Equipment (PPE)
Low Risk - Handling intact, coated tablets or capsules.- Transporting sealed containers.- Single pair of chemotherapy-tested gloves.
Moderate Risk - Weighing and preparing solutions in a ventilated enclosure.- Crushing or splitting tablets.- Administering the compound via injection or gavage.- Double pair of chemotherapy-tested gloves.- Protective gown.- Eye and face protection (safety glasses with side shields or a face shield).
High Risk - Handling bulk powder outside of a contained system.- Cleaning up spills.- Procedures with a high likelihood of generating aerosols or dust.- Double pair of chemotherapy-tested gloves.- Impermeable protective gown.- Eye and face protection (face shield).- Respiratory protection (e.g., a NIOSH-certified N95 or higher respirator).[1]
Operational Procedures

Engineering Controls:

  • Ventilation: All procedures involving open handling of this compound powder or the preparation of solutions should be conducted in a certified chemical fume hood, biological safety cabinet, or a powder containment enclosure to minimize inhalation exposure.

  • Closed Systems: Whenever feasible, use closed-system drug-transfer devices (CSTDs) for solution preparation and administration to reduce the risk of spills and aerosol generation.

Standard Operating Procedures (SOPs):

  • Preparation:

    • Designate a specific area for the handling of this compound.

    • Assemble all necessary materials and PPE before beginning work.

    • Ensure the ventilation enclosure is functioning correctly.

  • Handling:

    • Wear the appropriate PPE as outlined in the table above.

    • When weighing the solid form, use a containment balance enclosure if available.

    • To minimize dust, carefully handle the powder.

    • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Administration (in a research setting):

    • Follow all institutional guidelines for the administration of research compounds.

    • Use appropriate animal handling and restraint techniques to minimize movement and potential for spills.

  • Decontamination:

    • All surfaces and equipment that come into contact with this compound should be decontaminated. A suitable decontamination solution, such as a high-pH agent followed by a rinse with water and then alcohol, should be used.

    • All disposable PPE should be removed and discarded before leaving the designated handling area.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound, including disposable PPE, unused solutions, and contaminated labware, must be disposed of as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, gowns, bench paper, vials) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Sharps: Dispose of all contaminated needles and syringes in a designated sharps container for hazardous waste.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Workflow for Safe Handling of this compound

Befetupitant_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Disposal A Don Appropriate PPE B Prepare Ventilated Workspace A->B C Weigh/Prepare Compound B->C D Perform Experimental Procedure C->D E Decontaminate Surfaces & Equipment D->E F Segregate & Label Waste E->F G Doff PPE F->G H Store Waste in Designated Area G->H I Arrange for Hazardous Waste Pickup H->I

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Befetupitant
Reactant of Route 2
Reactant of Route 2
Befetupitant

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。